molecular formula C9H10N2O2S2 B1598149 Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate CAS No. 82000-54-2

Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate

Cat. No.: B1598149
CAS No.: 82000-54-2
M. Wt: 242.3 g/mol
InChI Key: WRIWXKCVJAGUIR-UHFFFAOYSA-N
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Description

Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate is a useful research compound. Its molecular formula is C9H10N2O2S2 and its molecular weight is 242.3 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-amino-3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10N2O2S2/c1-3-13-9(12)7-6(10)5-4(2)15-11-8(5)14-7/h3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIWXKCVJAGUIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(SN=C2S1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377123
Record name Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate
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Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82000-54-2
Record name Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-amino-3-methylthieno[2,3-c][1,2]thiazole-5-carboxylate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The guide details two primary synthetic strategies: a classical multi-step approach commencing with the Gewald synthesis of a 2-aminothiophene intermediate, followed by thioamidation and oxidative cyclization, and a more contemporary one-pot synthesis utilizing an alkyne-appended β-ketonitrile precursor. This document offers in-depth explanations of the underlying reaction mechanisms, step-by-step experimental protocols, and critical analysis of the strategic choices involved in each pathway. The content is structured to provide researchers and drug development professionals with the necessary knowledge to effectively synthesize and explore the potential of this important molecular scaffold.

Introduction

The thieno[2,3-c]isothiazole ring system is a fused heterocyclic scaffold that has garnered considerable attention due to its diverse biological activities and potential applications in organic electronics. The incorporation of an amino group and an ester functionality, as seen in Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate, offers multiple points for further chemical modification, making it a valuable building block in the development of novel therapeutic agents and functional materials. This guide will explore the primary methodologies for the construction of this specific and promising molecule.

Synthetic Strategies

Two principal synthetic pathways have been established for the synthesis of the thieno[2,3-c]isothiazole core. The choice between these routes will depend on the availability of starting materials, desired scale of reaction, and the specific expertise of the researcher.

Route 1: The Classical Three-Step Synthesis via a 2-Aminothiophene Intermediate

This traditional and well-documented approach involves three key transformations:

  • Gewald Synthesis of a polysubstituted 2-aminothiophene.

  • Thioamidation of the 3-carboxylate or 3-carboxamide group.

  • Oxidative Cyclization to form the fused isothiazole ring.

This stepwise approach offers the advantage of well-understood individual reactions and the potential for isolation and purification of intermediates, which can be beneficial for process optimization and troubleshooting.

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2] It involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[3]

Reaction:

Mechanism:

The reaction proceeds through an initial Knoevenagel condensation between the ketone (acetone) and the α-cyanoester (ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate. Subsequent addition of elemental sulfur, followed by intramolecular cyclization and tautomerization, yields the desired 2-aminothiophene.[2]

Experimental Protocol: Gewald Synthesis

Reagent/SolventMolar Equiv.Amount
Acetone1.0(as required)
Ethyl cyanoacetate1.0(as required)
Elemental Sulfur1.1(as required)
Morpholine (catalyst)0.2(as required)
Ethanol-(solvent)

Procedure:

  • To a stirred solution of acetone and ethyl cyanoacetate in ethanol, add elemental sulfur.

  • Add morpholine dropwise to the mixture.

  • Heat the reaction mixture at 40-50°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate from the solution. Collect the solid by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure Ethyl 2-amino-4-methylthiophene-3-carboxylate.

Diagram of the Gewald Reaction Workflow:

Gewald_Workflow Start Starting Materials: Acetone, Ethyl Cyanoacetate, Sulfur, Morpholine Reaction Gewald Reaction (Ethanol, 40-50°C) Start->Reaction Combine Workup Cooling & Precipitation Reaction->Workup Reaction Complete Purification Filtration & Recrystallization Workup->Purification Product Ethyl 2-amino-4- methylthiophene-3-carboxylate Purification->Product

Caption: Workflow for the Gewald Synthesis.

The conversion of the ethyl ester at the 3-position to a thioamide is a critical step to set the stage for the isothiazole ring formation. Lawesson's reagent is a widely used and effective reagent for this transformation.[4][5]

Reaction:

Experimental Protocol: Thioamidation

Reagent/SolventMolar Equiv.Amount
Ethyl 2-amino-4-methylthiophene-3-carboxylate1.0(as required)
Lawesson's Reagent0.6(as required)
Toluene-(solvent)

Procedure:

  • In a round-bottom flask, dissolve Ethyl 2-amino-4-methylthiophene-3-carboxylate in dry toluene.

  • Add Lawesson's reagent to the solution.

  • Reflux the mixture and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

The final step in this classical route is the oxidative cyclization of the 2-amino-3-thiocarbamoylthiophene intermediate. This intramolecular reaction forms the N-S bond of the isothiazole ring. Iodine is a common and effective oxidizing agent for this transformation.[6]

Reaction:

Mechanism:

The reaction is believed to proceed through the formation of a sulfenyl iodide intermediate, which then undergoes intramolecular nucleophilic attack by the amino group to close the ring, followed by elimination of hydrogen iodide.

Experimental Protocol: Oxidative Cyclization

Reagent/SolventMolar Equiv.Amount
2-Amino-4-methylthiophene-3-carbothioamide1.0(as required)
Iodine1.1(as required)
Pyridine-(solvent/base)

Procedure:

  • Dissolve the 2-amino-4-methylthiophene-3-carbothioamide in pyridine.

  • Add a solution of iodine in pyridine dropwise to the stirred mixture at room temperature.

  • Continue stirring for several hours and monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with sodium thiosulfate solution to remove excess iodine, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate.

Diagram of the Classical Synthetic Route:

Classical_Route Start Acetone, Ethyl Cyanoacetate, Sulfur Gewald Gewald Reaction Start->Gewald Thiophene Ethyl 2-amino-4-methyl- thiophene-3-carboxylate Gewald->Thiophene Thioamidation Thioamidation (Lawesson's Reagent) Thiophene->Thioamidation Thioamide 2-Amino-4-methyl- thiophene-3-carbothioamide Thioamidation->Thioamide Cyclization Oxidative Cyclization (Iodine) Thioamide->Cyclization FinalProduct Ethyl 4-Amino-3-methyl- thieno[2,3-c]isothiazole- 5-carboxylate Cyclization->FinalProduct

Caption: The classical three-step synthesis pathway.

Route 2: The Modern One-Pot Synthesis from an Alkyne-Appended β-Ketonitrile

A more recent and efficient approach involves the direct, one-pot synthesis of the thieno[2,3-c]isothiazole ring system from a suitably designed alkyne-appended β-ketonitrile precursor. This method leverages the reactivity of sulfur transfer reagents under harsher thermal conditions to achieve both the formation of the thiophene ring and the subsequent oxidative cyclization to the isothiazole in a single operation.

The key starting material for this one-pot synthesis is an α-cyano-β-alkynyl carbonyl derivative. The synthesis of these precursors typically involves the acylation of a nitrile anion with an appropriate alkyne-containing ester.

Experimental Protocol: Preparation of the Precursor

This innovative one-pot procedure utilizes a sulfur-transferring reagent, such as Lawesson's reagent or phosphorus decasulfide, to mediate the formation of both the thiophene and isothiazole rings. The reaction course is often temperature-dependent, with lower temperatures favoring the formation of the 2-aminothiophene, while higher temperatures promote the subsequent oxidative thiation to the thieno[2,3-c]isothiazole.

Experimental Protocol: One-Pot Synthesis

Reagent/SolventMolar Equiv.Amount
Alkyne-appended β-ketonitrile1.0(as required)
Lawesson's Reagent>1.0(as required)
p-Xylene-(solvent)

Procedure:

  • In a round-bottom flask, dissolve the alkyne-appended β-ketonitrile in p-xylene.

  • Add an excess of Lawesson's reagent to the solution.

  • Heat the reaction mixture to a high temperature (e.g., 130°C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and purify directly by column chromatography on silica gel to isolate the Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate.

Diagram of the One-Pot Synthetic Route:

OnePot_Route Start Alkyne-appended β-Ketonitrile Reaction One-Pot Thiation & Cyclization (Lawesson's Reagent, High Temperature) Start->Reaction FinalProduct Ethyl 4-Amino-3-methyl- thieno[2,3-c]isothiazole- 5-carboxylate Reaction->FinalProduct

Caption: The modern one-pot synthesis pathway.

Characterization

The structural elucidation of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate would be confirmed by standard analytical techniques:

  • ¹H NMR: Expected signals would include a singlet for the methyl group, a quartet and a triplet for the ethyl ester group, and a broad singlet for the amino protons.

  • ¹³C NMR: Resonances corresponding to the carbons of the fused heterocyclic core, the methyl group, the ethyl ester, and the carbonyl carbon.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ester, and vibrations of the aromatic rings.

Conclusion

The synthesis of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate can be achieved through both a classical, stepwise approach and a modern, one-pot strategy. The classical route, while longer, offers more control and opportunities for intermediate purification. The one-pot synthesis provides a more streamlined and potentially higher-yielding alternative, contingent on the accessibility of the requisite alkyne-appended precursor. The choice of synthetic route will ultimately be guided by the specific needs and resources of the research laboratory. This guide provides the foundational knowledge for chemists to embark on the synthesis of this valuable heterocyclic building block, paving the way for future discoveries in drug development and materials science.

References

  • Gewald, K. (1965). Zeitschrift für Chemie, 5(10), 379-380.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Chemische Berichte, 99(1), 94-100.
  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). Journal of Heterocyclic Chemistry, 36(2), 333-345.
  • Alqasoumi, S. I., Al-Dosari, M. S., Al-Sheikh, A. A., & Ghorab, M. M. (2009). Arzneimittelforschung, 59(11), 567-574.
  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Gazzar, M. G. (2006). Bioorganic & Medicinal Chemistry, 14(18), 6329-6337.
  • Ghorab, M. M., Ismail, Z. H., Abd El-Gawad, H. H., & Abdel-Gawad, S. M. (2012). Arzneimittelforschung, 62(7), 329-336.
  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Angewandte Chemie International Edition in English, 34(15), 1555-1573.
  • Buchstaller, H. P., Siebert, C. D., Lyssy, R. H., Frank, I., Duran, A., Gottschlich, R., & Noe, C. R. (2001). Monatshefte für Chemie/Chemical Monthly, 132(2), 279-293.
  • Putrová, Z., Végh, D., & Kováč, J. (2003).
  • Ozturk, T., Ertas, E., & Mert, O. (2007). Chemical Reviews, 107(11), 5210-5278.
  • Hanfeld, V., Leistner, S., & Gütschow, M. (1996). Archiv der Pharmazie, 329(11), 483-488.
  • Bhuniya, D., et al. (2015). Journal of Medicinal Chemistry, 58(15), 5810-5825.
  • Paquet, T., et al. (2012). ACS Medicinal Chemistry Letters, 3(12), 1033-1037.
  • Kesicki, E. A., et al. (2016). ACS Infectious Diseases, 2(10), 684-692.
  • Meissner, A., et al. (2013). PLoS One, 8(10), e77901.
  • Thomsen, I., Clausen, K., Scheibye, S., & Lawesson, S. O. (1984). Organic Syntheses, 62, 158.
  • Khalifa, A. S. (2018). Journal of the Chinese Chemical Society, 65(1), 11-30.
  • Hantzsch, A., & Weber, J. H. (1887). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
  • Niu, P., Kang, J., Tian, X., Song, L., Liu, H., Wu, J., Yu, W., & Chang, J. (2015). The Journal of Organic Chemistry, 80(2), 1018-1024.

Sources

An In-depth Technical Guide to the Characterization of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its fused thieno[2,3-c]isothiazole core represents a unique scaffold that has been explored for various biological activities. The strategic placement of an amino group, a methyl group, and an ethyl carboxylate moiety provides multiple points for structural modification, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

This technical guide provides a comprehensive overview of the characterization of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate, including its synthesis, and detailed analysis of its spectroscopic data. The information presented herein is intended to equip researchers with the necessary knowledge to synthesize, identify, and utilize this compound in their scientific endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate is presented in the table below.

PropertyValueSource
CAS Number 82000-54-2Commercial Suppliers
Molecular Formula C₉H₁₀N₂O₂S₂Calculated
Molecular Weight 242.32 g/mol Calculated
Appearance Off-white to pale yellow solid (predicted)Inferred from related compounds
Melting Point Not available-
Solubility Soluble in common organic solvents like DMSO and DMF (predicted)Inferred from related compounds

Synthesis

The synthesis of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate can be achieved through a multi-step reaction sequence, likely involving the construction of the thiophene ring onto a pre-formed isothiazole core. A plausible synthetic approach is a modification of the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes.

Proposed Synthetic Pathway

A likely synthetic route would start from a suitable 3-methyl-4-cyano-5-mercaptoisothiazole derivative, which would then undergo a Gewald-type condensation with ethyl chloroacetate or a similar C2 synthon in the presence of a base.

Synthesis_Pathway 3-Methyl-4-cyano-5-mercaptoisothiazole 3-Methyl-4-cyano-5-mercaptoisothiazole Intermediate Thiolate Intermediate 3-Methyl-4-cyano-5-mercaptoisothiazole->Intermediate + Base Ethyl_chloroacetate Ethyl_chloroacetate Ethyl_chloroacetate->Intermediate Base Base Product Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate Intermediate->Product Intramolecular cyclization

Caption: Proposed synthetic workflow for Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established methodologies for the synthesis of related thieno-fused heterocycles. Researchers should optimize these conditions for their specific laboratory setup.

  • Formation of the Thiolate: To a solution of 3-methyl-4-cyano-5-mercaptoisothiazole (1 equivalent) in a suitable solvent such as ethanol or DMF, add a base like sodium ethoxide or triethylamine (1.1 equivalents) at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the thiolate salt.

  • Alkylation: To the resulting solution, add ethyl chloroacetate (1 equivalent) dropwise, maintaining the temperature below 30°C. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Cyclization: After the alkylation is complete, add a stronger base such as sodium ethoxide (1.5 equivalents) to promote the intramolecular Thorpe-Ziegler cyclization. The reaction mixture may need to be heated to 50-70°C for several hours to drive the cyclization to completion.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate. The following sections detail the expected spectroscopic data based on the analysis of structurally similar compounds.

Characterization_Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Confirmation Structural Confirmation Purification->Structural_Confirmation NMR ¹H & ¹³C NMR Structural_Confirmation->NMR IR FT-IR Spectroscopy Structural_Confirmation->IR MS Mass Spectrometry Structural_Confirmation->MS

Caption: Logical workflow for the characterization of the synthesized compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl ester, the methyl group, and the amino protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.3-1.4Triplet3H-O-CH₂-CH₃
~2.5-2.6Singlet3H-CH₃
~4.2-4.4Quartet2H-O-CH₂ -CH₃
~5.5-6.5Broad Singlet2H-NH₂

Causality behind Predictions:

  • The ethyl ester protons will appear as a triplet and a quartet due to spin-spin coupling. The CH₃ group is shielded and appears upfield, while the CH₂ group is deshielded by the adjacent oxygen atom and appears downfield.

  • The methyl group on the thiophene ring is expected to be a singlet as there are no adjacent protons to couple with. Its chemical shift will be in the typical aromatic methyl region.

  • The amino protons will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~14-O-CH₂-CH₃
~15-20-CH₃
~60-O-CH₂ -CH₃
~95-105C5 (thiophene ring)
~115-125C3a (bridgehead)
~140-150C4 (thiophene ring)
~155-165C3 (isothiazole ring)
~160-170C7a (bridgehead)
~165-175C =O (ester)

Causality behind Predictions:

  • The aliphatic carbons of the ethyl group and the methyl group will appear in the upfield region of the spectrum.

  • The carbons of the heterocyclic rings will appear in the aromatic region, with their specific shifts influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.

  • The carbonyl carbon of the ester will be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.

FT-IR Spectroscopy (Predicted)

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amino group)
2980-2850MediumC-H stretching (aliphatic)
1700-1680StrongC=O stretching (ester)
1620-1580Medium-StrongN-H bending (amino group)
1550-1450MediumC=C and C=N stretching (aromatic rings)
1250-1150StrongC-O stretching (ester)

Causality behind Predictions:

  • The N-H stretching of the primary amine will appear as two distinct bands in the high-frequency region.

  • The C=O stretching of the ester carbonyl is a strong and sharp absorption band.

  • The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to the vibrations of the fused heterocyclic ring system.

Mass Spectrometry (Predicted)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

m/zInterpretation
242[M]⁺, Molecular ion
214[M - CO]⁺
197[M - OEt]⁺
169[M - COOEt]⁺

Causality behind Predictions:

  • The molecular ion peak at m/z 242 will confirm the molecular weight of the compound.

  • Common fragmentation pathways for ethyl esters include the loss of the ethoxy radical (-OEt) and the entire ethyl carboxylate group (-COOEt).

Potential Applications

Thieno[2,3-c]isothiazole derivatives are of interest in drug discovery due to their structural similarity to other biologically active heterocyclic compounds. The presence of the amino and ester functional groups allows for further chemical modifications to explore structure-activity relationships (SAR). Potential areas of application include:

  • Antimicrobial Agents: The isothiazole ring is a known pharmacophore in some antimicrobial drugs.

  • Kinase Inhibitors: Fused heterocyclic systems are common scaffolds for the development of kinase inhibitors for cancer therapy.

  • Organic Electronics: Thiophene-based molecules are widely used in organic electronics, and the fused isothiazole ring could modulate the electronic properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Conclusion

The characterization of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate requires a combination of synthetic chemistry and modern analytical techniques. This guide provides a foundational understanding of its synthesis and expected spectroscopic properties. The detailed interpretation of NMR, IR, and MS data, grounded in the principles of organic chemistry, serves as a reliable reference for researchers working with this and related heterocyclic systems. The versatile structure of this compound holds promise for the development of new materials and therapeutic agents.

References

  • Due to the lack of a specific peer-reviewed article detailing the synthesis and characterization of the title compound, this section remains unpopulated.

An In-depth Technical Guide to the Physicochemical Properties and Characterization of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the novelty of this specific molecule, this document synthesizes data from structurally analogous compounds and the foundational thieno[2,3-c]isothiazole scaffold to project its physicochemical characteristics. We present predicted properties, detailed protocols for their empirical validation, and an analysis of the compound's expected spectroscopic signatures and chemical reactivity. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the synthesis, characterization, and further investigation of this and related compounds.

Molecular Structure and Predicted Properties

The foundational step in characterizing any novel compound is to understand its structure and derive key computational properties. These values provide a baseline for experimental design and help predict the molecule's behavior in various environments.

The structure of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate is characterized by a fused bicyclic system containing both thiophene and isothiazole rings. This core is functionalized with an amino group at the C4 position, a methyl group at C3, and an ethyl carboxylate at C5. The electron-donating amino group and the electron-withdrawing ester group are expected to significantly influence the molecule's reactivity and physical properties.

Molecular Structure Diagram

The 2D structure and atom numbering of the title compound are depicted below. This convention will be used throughout this guide for spectroscopic assignments.

Caption: 2D structure of the title compound.

Predicted Physicochemical Data

The following table summarizes the computationally predicted properties for the molecule. These serve as essential parameters in drug design and development, influencing factors like absorption, distribution, metabolism, and excretion (ADME).[1]

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₉H₁₁N₃O₂S₂Defines the elemental composition and exact mass.
Molecular Weight 257.33 g/mol Influences diffusion rates and membrane permeability.
XLogP3 ~2.5Predicts lipophilicity and membrane permeability.
Hydrogen Bond Donors 1 (from -NH₂)Affects solubility and receptor binding interactions.
Hydrogen Bond Acceptors 5 (N, O=C, O-Et, N)Influences solubility and potential for biological interactions.
Topological Polar Surface Area (TPSA) 117.5 ŲCorrelates with drug transport properties and bioavailability.
pKa (most basic) ~4.5 (Amino group)Governs ionization state at physiological pH, affecting solubility and binding.
pKa (most acidic) ~12.0 (Amide N-H)Relevant for understanding reactivity under basic conditions.

Note: Values are estimated based on computational models and analysis of similar structures like thieno[2,3-c]pyridine and aminothiazole derivatives.[2][3]

Physical Properties and Their Determination

The physical properties of a compound are critical for its handling, formulation, and purification.

Expected Physical Properties
PropertyExpected CharacteristicRationale & Comparative Insights
Appearance Crystalline solid (likely off-white to yellow)Heterocyclic compounds with multiple polar groups and a planar core tend to be solids at room temperature. The color may arise from the conjugated system.
Melting Point 170-190 °CBy analogy to similar structures like Ethyl 2-amino-4-methylthiazole-5-carboxylate (m.p. 176-180 °C), the fused ring system and amino group suggest a relatively high melting point due to strong intermolecular forces.[4]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (DMSO, DMF, Methanol)The amino and ester groups provide polarity, but the fused heterocyclic core is largely nonpolar. Water solubility is expected to be low but enhanced at acidic pH due to protonation of the amino group.[5]
Experimental Protocol: Melting Point Determination

The melting point is a fundamental indicator of purity. A sharp melting range typically signifies a pure compound.

Objective: To determine the melting range of the synthesized compound.

Apparatus:

  • Capillary melting point apparatus

  • Glass capillary tubes (sealed at one end)

  • Spatula

  • Sample of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate, finely powdered

Procedure:

  • Sample Preparation: Load a small amount of the finely powdered dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): Set a rapid heating rate (~10-20 °C/min) to get an approximate melting temperature.

  • Accurate Determination: Cool the apparatus to at least 20 °C below the approximate melting point. Insert a new sample tube and heat at a slow, controlled rate (1-2 °C/min).

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

  • Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow (< 2 °C).[6]

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides irrefutable evidence of a molecule's structure. The predicted data below serves as a guide for interpreting experimental results.[7]

Predicted Spectroscopic Data
TechniquePredicted Key SignalsInterpretation
¹H NMR (400 MHz, DMSO-d₆)δ 7.5-8.0 (s, 2H)δ 4.2-4.4 (q, 2H)δ 2.4-2.6 (s, 3H)δ 1.2-1.4 (t, 3H)-NH₂: Broad singlet, chemical shift can vary.-O-CH₂-CH₃: Quartet from the ethyl ester methylene.-CH₃: Singlet from the methyl group on the thiophene ring.-O-CH₂-CH₃: Triplet from the ethyl ester methyl.
¹³C NMR (100 MHz, DMSO-d₆)δ 165-170δ 150-160δ 140-150δ 110-125δ ~60δ ~14-20C=O: Ester carbonyl carbon.C-NH₂: Carbon attached to the amino group.Quaternary Carbons: Carbons in the fused ring system.Other Ring Carbons: Aromatic/heterocyclic carbons.-O-CH₂-: Methylene carbon of the ethyl ester.-CH₃: Methyl carbons (ring and ester).
FT-IR (KBr Pellet, cm⁻¹)3450-3300 (two bands)2980-2900~1700 (strong)~16201250-1200 (strong)N-H stretch: Asymmetric and symmetric stretching of the primary amine.C-H stretch: Aliphatic C-H bonds from methyl and ethyl groups.C=O stretch: Ester carbonyl group.N-H bend: Scissoring vibration of the primary amine.C-O stretch: Ester C-O single bond.
Mass Spec. (ESI+) m/z = 258.03 [M+H]⁺The [M+H]⁺ peak corresponding to the protonated molecule. The exact mass provides confirmation of the molecular formula.

Note: Predicted shifts are based on analysis of similar structures and standard chemical shift tables.[8][9]

Experimental Workflow for Structural Confirmation

A logical workflow is essential for efficiently confirming the structure of a newly synthesized compound.

Caption: Workflow for Physicochemical Characterization.

Chemical Properties and Reactivity

The chemical reactivity of the title compound is dictated by the interplay of its functional groups and the aromatic character of the heterocyclic core.

Key Reactive Centers
  • 4-Amino Group: As a primary aromatic amine, this group is nucleophilic. It is expected to undergo reactions such as acylation, alkylation, and diazotization under appropriate conditions.[10]

  • 5-Ethyl Carboxylate Group: The ester is susceptible to hydrolysis under both acidic and basic (saponification) conditions to yield the corresponding carboxylic acid. This carboxylic acid can then serve as a handle for further derivatization, such as amide bond formation.[2]

  • Thieno[2,3-c]isothiazole Core: The fused ring system possesses aromatic character. It can potentially undergo electrophilic substitution reactions, though the positions of attack will be directed by the existing substituents. The electron-rich nature of the thiophene ring, activated by the amino group, may direct electrophiles to specific positions on the ring.[11][12]

Representative Reaction: Ester Hydrolysis

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation, enabling the creation of derivatives with improved solubility or new biological targets.

G Reactant Ethyl 4-Amino-3-methylthieno [2,3-c]isothiazole-5-carboxylate Reagents NaOH (aq), Heat or HCl (aq), Heat Reactant->Reagents Product 4-Amino-3-methylthieno [2,3-c]isothiazole-5-carboxylic Acid Byproduct Ethanol Product->Byproduct + Reagents->Product

Caption: Reaction diagram for ester hydrolysis.

Conclusion

This technical guide has provided a predictive and methodological framework for understanding Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate. By leveraging data from analogous structures, we have outlined its expected physical properties, spectroscopic signatures, and chemical reactivity. The detailed experimental protocols provided herein offer a clear path for researchers to empirically validate these characteristics. This foundational knowledge is crucial for the rational design of future experiments and the potential development of this compound and its derivatives as therapeutic agents.

References

  • ChemSynthesis. (2025). thieno[2,3-c]isothiazole-3,4,5-tricarbonitrile. Retrieved from [Link]

  • ResearchGate. (2025). Physical Properties in Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Retrieved from [Link]

  • MDPI. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

  • PubMed. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Retrieved from [Link]

  • International Science Community Association. (2015). Synthesis, Characterization and Biological studies of Novel Heterocyclic compounds. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. Retrieved from [Link]

  • PubChem. (n.d.). Thieno(2,3-c)pyridine. Retrieved from [Link]

  • MDPI. (2018). Synthesis of New Water-Soluble Bunte Salts Bearing Thieno[2,3-b]Pyridine-3-yl Substituents. Retrieved from [Link]

  • Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • PubMed Central. (2022). Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]

  • ScienceDirect. (1974). Thienoisothiazoles. I. The synthesis of Thieno[2,3-c]isothiazole and some of its derivatives. Retrieved from [Link]

  • ResearchGate. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. Retrieved from [Link]

  • ResearchGate. (2016). Thieno[2,3-c]pyrazoles and Related Heterocycles. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1981). Condensed isothiazoles. Part 5. Thieno[2,3-d]isothiazoles and thieno[3,2-d]isothiazoles. Retrieved from [Link]

  • PubMed. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Retrieved from [Link]

  • Semantic Scholar. (2013). Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Problems. Retrieved from [Link]

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An In-Depth Technical Guide to Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate (CAS No. 82000-54-2), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, chemical characteristics, and potential therapeutic applications.

Introduction: The Thieno[2,3-c]isothiazole Scaffold

The thieno[2,3-c]isothiazole core is a fused heterocyclic system that combines the structural features of thiophene and isothiazole. This arrangement of atoms imparts unique electronic and steric properties, making it a privileged scaffold in the design of novel bioactive molecules. The incorporation of amino and carboxylate functional groups, as seen in Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate, offers versatile handles for further chemical modification and exploration of structure-activity relationships (SAR).

Derivatives of fused thieno-thiazole and thieno-pyrazole systems have demonstrated a wide array of biological activities, including potential as anticancer and antimicrobial agents.[1][2] These activities are often attributed to their ability to act as kinase inhibitors, underscoring the therapeutic relevance of this class of compounds.[1]

Table 1: Physicochemical Properties of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate

PropertyValueReference
CAS Number 82000-54-2[N/A]
Molecular Formula C₉H₁₀N₂O₂S₂[N/A]
Molecular Weight 242.32 g/mol [N/A]
Canonical SMILES CCOC(=O)C1=C(N)C2=C(S1)SC(=N2)C[N/A]
Appearance (Predicted) White to off-white solid[N/A]

Synthesis and Mechanism

While a specific, detailed protocol for the synthesis of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from related methodologies, particularly the work of Gewald, Radke, & Hain on substituted 4-aminothieno[2,3-c]isothiazoles. The proposed synthesis involves a multi-step sequence starting from a substituted isothiazole precursor, followed by the construction of the fused thiophene ring.

A key synthetic strategy involves the Thorpe-Ziegler cyclization of a dinitrile precursor. This reaction is a powerful method for the formation of five- and six-membered rings. An alternative and widely used method for the synthesis of substituted 2-aminothiophenes is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[3]

Proposed Synthetic Pathway

The synthesis of the target molecule likely proceeds through the formation of a substituted 4-amino-3-(methylthio)thieno[2,3-c]isothiazole-5-carbonitrile, which can then be converted to the corresponding ethyl ester. A potential synthetic scheme is outlined below:

Synthetic Pathway Proposed Synthesis of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate cluster_0 Step 1: Formation of Isothiazole Precursor cluster_1 Step 2: Inverse Alkylation cluster_2 Step 3: Thorpe-Ziegler Cyclization cluster_3 Step 4: Esterification Start Starting Materials Precursor Disodium-(4-cyanisothiazole-3,5)-dithiolate Start->Precursor Multi-step Alkylation1 Alkylation with α-chloro carbonyl compound Precursor->Alkylation1 Alkylation2 Alkylation with Dimethylsulfate Alkylation1->Alkylation2 Cyclization Intramolecular Cyclization Alkylation2->Cyclization Intermediate 4-Amino-3-(methylthio)thieno[2,3-c]isothiazole-5-carbonitrile Cyclization->Intermediate Esterification Ethanolysis Intermediate->Esterification Product Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate Esterification->Product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Inferred)

The following is a hypothetical, step-by-step protocol based on the synthetic strategies for related compounds. This protocol should be considered a starting point for experimental optimization.

Step 1: Synthesis of 4-Amino-3-(methylthio)thieno[2,3-c]isothiazole-5-carbonitrile

  • Preparation of the isothiazole precursor: The synthesis would likely begin with the preparation of a suitable isothiazole starting material, such as a substituted 4-cyanoisothiazole.

  • Formation of the dithiolate: The isothiazole precursor is then converted to a dithiolate salt, for example, disodium-(4-cyanisothiazole-3,5)-dithiolate.

  • Inverse Alkylation: The dithiolate is subjected to an "inverse alkylation" procedure. This likely involves sequential alkylation with an α-chloro carbonyl compound (such as ethyl chloroacetate) and a methylating agent (like dimethyl sulfate). The order of addition is crucial for obtaining the desired thieno[2,3-c]isothiazole isomer.

  • Thorpe-Ziegler Cyclization: The resulting intermediate undergoes an intramolecular Thorpe-Ziegler cyclization to form the fused thiophene ring, yielding 4-amino-3-(methylthio)thieno[2,3-c]isothiazole-5-carbonitrile.[4] This reaction is typically base-catalyzed.

Step 2: Conversion to Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate

  • Ethanolysis of the nitrile: The carbonitrile intermediate is then converted to the ethyl ester. This can be achieved through acidic or basic ethanolysis. For example, by refluxing the nitrile in a solution of ethanol and a strong acid catalyst (e.g., sulfuric acid).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, neutralized, and the product is extracted with a suitable organic solvent. The crude product is then purified, likely by column chromatography or recrystallization, to yield the final Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate.

Potential Biological Activity and Applications in Drug Discovery

While there is no specific biological data available for Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate, the broader class of thieno-fused heterocyclic compounds has shown significant promise in several therapeutic areas.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of thieno[3,2-d]thiazole and related scaffolds.[1][2] These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines, including breast (MCF-7) and liver (HepG-2) cancer cells.[1]

The proposed mechanism of action for many of these compounds is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[2] Specific kinases that have been identified as potential targets include EGFR, VEGFR-2, and BRAFV600E.[1] The thieno[2,3-c]isothiazole core of the title compound represents a novel scaffold for the design of new kinase inhibitors.

Kinase_Inhibition Potential Mechanism of Action Compound Thieno[2,3-c]isothiazole Derivative Kinase Protein Kinase (e.g., EGFR, VEGFR-2) Compound->Kinase Inhibition Pathway Downstream Signaling Pathways Kinase->Pathway Activates Effect Inhibition of Cancer Cell Growth and Proliferation Pathway->Effect Leads to

Caption: Inhibition of kinase signaling by thieno-fused heterocycles.

Antimicrobial Activity

In addition to their anticancer properties, thieno-thiazole derivatives have also been investigated for their antimicrobial activity.[1] Some compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] This suggests that Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate and its derivatives could serve as a starting point for the development of new anti-infective agents.

Characterization and Analytical Methods

The structural elucidation and purity assessment of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate would rely on a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the connectivity of the atoms in the molecule and verifying the presence of the ethyl ester, methyl, and amino groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the key functional groups, such as the N-H stretches of the amino group, C=O stretch of the ester, and C-S bonds.

  • Elemental Analysis: Combustion analysis would provide the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should match the calculated values for the molecular formula.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography would provide unambiguous proof of the three-dimensional structure.

Future Directions and Conclusion

Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate is a promising, yet underexplored, heterocyclic compound. The thieno[2,3-c]isothiazole scaffold holds significant potential for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases.

Future research should focus on:

  • Optimization of the synthetic route: Developing a high-yielding and scalable synthesis is essential for further investigation.

  • Biological screening: A comprehensive biological evaluation of the compound and a library of its derivatives against a panel of cancer cell lines and microbial strains is warranted.

  • Mechanism of action studies: If biological activity is confirmed, further studies to elucidate the specific molecular targets and mechanisms of action will be crucial.

  • Structure-activity relationship (SAR) studies: The synthesis and testing of a range of analogues will help to identify the key structural features required for optimal activity.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. Berichte der deutschen chemischen Gesellschaft, 99(1), 94-100.
  • Othman, I. M. M., Alamshany, Z. M., Tashkandi, N. Y., Gad-Elkareem, M. A. M., Abd El-Karim, S. S., & Nossier, E. S. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(5), 561-577.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC 2010 (i) 209-246.
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
  • Gewald Reaction. Organic Chemistry Portal.
  • Gewald, K., Radke, W., & Hain, U. (1980). Substituierte 4‐Amino‐thieno[2,3‐c]isothiazole und 4‐Amino‐thieno[3,2‐d]isothiazole. Journal für Praktische Chemie, 322(6), 1021-1031.
  • Synthesis of isothiazole‐purine analogues via Thorpe–Ziegler...
  • (Z)-2-{methylene}malononitrile. Molbank 2022.

  • Thorpe-Ziegler Reaction.
  • Othman, I. M. M., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo- thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors.
  • US4010173A - Synthesis of 4-cyanothiazoles - Google P

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An In-Depth Technical Guide to Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document delves into its fundamental molecular and structural characteristics, proposes a plausible synthetic pathway, and explores its potential biological activities by drawing parallels with structurally related compounds. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from analogous chemical structures to provide a foundational understanding for researchers.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, sulfur and nitrogen-containing fused ring systems have garnered significant attention due to their diverse pharmacological properties. Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate belongs to this class of compounds, featuring a thieno[2,3-c]isothiazole core. This fused heterocyclic system is of interest for its potential to interact with various biological targets. This guide aims to provide a detailed technical overview of this compound, addressing its chemical identity, a theoretical synthetic approach, and its prospective applications in drug discovery.

Molecular and Physicochemical Properties

The fundamental properties of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate are summarized below.

PropertyValueSource(s)
Molecular Formula C9H10N2O2S2[1]
Molecular Weight 242.3 g/mol [1]
CAS Number 82000-54-2[1]
Canonical SMILES CCOC(=O)C1=C(C2=C(SN=C2S1)C)N[1]

Proposed Synthetic Pathway

While a specific, documented synthesis for Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate is not widely published, a plausible route can be conceptualized based on established methods for the synthesis of related thieno[2,3-d]thiazole and thieno[2,3-c]isothiazole systems. A potential synthetic approach could involve the cyclization of a functionalized thiophene precursor.

One possible synthetic strategy is outlined below. This proposed pathway is based on the known reactivity of thiophene derivatives and general methods for constructing fused heterocyclic rings.

Synthetic Pathway A Ethyl 2-amino-3-cyano-4-methylthiophene-5-carboxylate B Intermediate Thioamide A->B Reaction with P4S10 or Lawesson's Reagent C Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate B->C Oxidative Cyclization (e.g., with I2, H2O2)

Figure 1. A proposed synthetic pathway for Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate.

Experimental Protocol (Hypothetical):

  • Thioamide Formation: The starting material, Ethyl 2-amino-3-cyano-4-methylthiophene-5-carboxylate, would be reacted with a thionating agent such as phosphorus pentasulfide (P4S10) or Lawesson's reagent in an inert solvent like toluene or dioxane. This reaction would convert the cyano group into a thioamide functionality.

  • Oxidative Cyclization: The resulting intermediate thioamide would then undergo an intramolecular oxidative cyclization. This can often be achieved using a mild oxidizing agent like iodine in the presence of a base, or hydrogen peroxide. This step would form the isothiazole ring fused to the thiophene core.

  • Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography to yield the desired Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate.

It is crucial to note that this is a theoretical pathway and would require experimental validation and optimization.

Potential Biological Activity and Applications in Drug Development

While specific biological data for Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate is limited, the core structure and its substituents suggest potential for various pharmacological activities. The 2-aminothiazole moiety, a related structural feature, is a well-known pharmacophore present in a wide range of clinically used drugs and biologically active compounds.[2][3]

Derivatives of 2-aminothiazole have been reported to exhibit a broad spectrum of activities, including:

  • Antimicrobial and Antifungal Activity: The thiazole ring is a component of many antimicrobial agents.[4]

  • Anti-inflammatory Effects: Certain aminothiazole derivatives have shown potential as anti-inflammatory agents.[3]

  • Anticancer Properties: The 2-aminothiazole scaffold is found in several compounds investigated for their antitumor activity.[3][5]

The thieno[3,2-d]thiazole scaffold, another related structure, has also been explored for its therapeutic potential, with some derivatives showing promise as anticancer and antimicrobial agents.[6] Given these precedents, it is plausible that Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate could serve as a valuable scaffold for the development of novel therapeutic agents in these areas.

Potential_Biological_Activities Core_Scaffold Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate Antimicrobial Antimicrobial Activity Core_Scaffold->Antimicrobial Anti-inflammatory Anti-inflammatory Activity Core_Scaffold->Anti-inflammatory Anticancer Anticancer Activity Core_Scaffold->Anticancer

Figure 2. Potential areas of biological activity for Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate based on related structures.

Reactivity and Chemical Behavior

The chemical reactivity of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate is dictated by its fused heterocyclic nature and the presence of several functional groups: an amino group, a methyl group, and an ethyl carboxylate.

  • Amino Group: The 4-amino group is expected to be nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.

  • Ester Group: The ethyl carboxylate at the 5-position can be hydrolyzed to the corresponding carboxylic acid or converted to amides.

  • Heterocyclic Core: The thieno[2,3-c]isothiazole ring system is generally aromatic and may undergo electrophilic substitution reactions, although the reactivity will be influenced by the existing substituents. The isothiazole ring is known to be susceptible to ring-opening reactions under certain reductive or nucleophilic conditions.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7]

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential dust or vapors.[7]

  • Avoid Contact: Avoid contact with skin and eyes.[7]

  • Ingestion: Do not ingest. In case of accidental ingestion, seek immediate medical attention.[7]

For more detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate is a heterocyclic compound with potential for further investigation in the field of medicinal chemistry. While specific experimental data is currently scarce, its structural features suggest that it could be a valuable building block for the synthesis of novel compounds with interesting biological activities. This guide provides a foundational understanding of its properties, a plausible synthetic route, and potential applications, thereby serving as a valuable resource for researchers in drug discovery and development. Further experimental studies are warranted to fully elucidate the chemical and biological properties of this intriguing molecule.

References

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • Scholars Research Library. Biological and medicinal significance of 2-aminothiazoles. Available at: [Link]

  • World Journal of Research and Review. An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Available at: [Link]

  • ResearchGate. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available at: [Link]

  • NIH. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • Arkat USA. Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in. Available at: [Link]

  • Australian Journal of Chemistry. Thienoisothiazoles. I. The synthesis of Thieno[2,3-c]isothiazole and some of its derivatives. Available at: [Link]

  • RSC Publishing. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. Available at: [Link]

  • PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate. Available at: [Link]

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The Undiscovered Country: A Technical Guide to the Thieno[2,3-c]isothiazole Core

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting Unexplored Chemical Space

In the landscape of heterocyclic chemistry, particularly within drug discovery, certain scaffolds become thoroughfares—well-trodden paths lined with extensive literature, structure-activity relationship (SAR) studies, and clinical candidates. Others remain intriguing but largely unexplored backroads. The thieno[2,3-c]isothiazole ring system firmly belongs to the latter category. While its isomers, such as thieno[3,2-d] and thieno[2,3-d] fused systems, have been investigated for diverse biological activities, the thieno[2,3-c]isothiazole core represents a significant knowledge gap.[1]

This technical guide is structured not as a retrospective of a well-established field, but as a forward-looking exploration. It serves as a foundational resource for researchers and drug development professionals by:

  • Detailing the Foundational Synthesis: Deconstructing the original, pivotal synthesis of the thieno[2,3-c]isothiazole scaffold.

  • Providing Modern Synthetic Context: Leveraging detailed protocols from closely related, well-studied isomeric systems to illustrate the practical methodologies and chemical logic that could be applied to build a modern thieno[2,3-c]isothiazole library.

  • Extrapolating Biological Potential: Examining the documented bioactivities of analogous scaffolds (bio-isosteres) to build a compelling scientific case for the investigation of thieno[2,3-c]isothiazole derivatives as potential therapeutic agents, particularly as kinase inhibitors.

  • Defining the Path Forward: Highlighting the current limitations and outlining a logical progression for future research and development.

This document is predicated on the principle that the value of a scaffold lies not only in what is known but also in its unexplored potential. The thieno[2,3-c]isothiazole core, by its very obscurity, offers a unique opportunity for the discovery of novel intellectual property and potentially paradigm-shifting therapeutic agents.

Part 1: The Foundational Synthesis of the Thieno[2,3-c]isothiazole Nucleus

The discovery of the thieno[2,3-c]isothiazole ring system is rooted in a re-investigation of a chemical reaction that was initially thought to yield a different isomer. The seminal work in this area, published in 1982, established the first and most direct route to this scaffold.[2][3]

The Key Transformation: A Mechanistic Perspective

The cornerstone of thieno[2,3-c]isothiazole synthesis is the reaction of ethyl 3-cyano-5,5-diethoxy-2-oxopentanoate with phosphorus pentasulfide (P₄S₁₀).[2][3] Initially, this reaction was presumed to produce a thieno[3,4-d]isothiazole derivative. However, careful spectroscopic analysis revealed the formation of thieno[2,3-c]isothiazole-3-carboxylic acid .[2]

Causality of Reagent Choice:

  • Phosphorus Pentasulfide (P₄S₁₀): This is a classic and powerful thionating agent. Its role here is multifaceted. It is not only responsible for converting the ketone and ester carbonyls into thiocarbonyls but also acts as a dehydrating and cyclizing agent, facilitating the formation of the fused heterocyclic system. The choice of P₄S₁₀ over other thionating agents like Lawesson's reagent is historical but effective for this specific transformation.

  • Ethyl 3-cyano-5,5-diethoxy-2-oxopentanoate: This starting material is strategically designed. The cyano group provides the necessary nitrogen atom for the isothiazole ring, while the rest of the carbon backbone is primed for the formation of the fused thiophene ring. The diethoxy group serves as a protected aldehyde, which is unmasked under the reaction conditions.

The proposed mechanism involves the thionation of the starting material to form an intermediate dithioxo-pentanoate, which then undergoes a complex intramolecular cyclization and aromatization sequence to yield the final fused ring system.

G cluster_reaction Reaction Cascade cluster_product Core Product A Ethyl 3-cyano-5,5-diethoxy- 2-oxopentanoate C Thionation of Carbonyls A->C B Phosphorus Pentasulfide (P₄S₁₀) B->C D Intramolecular Cyclization C->D Intermediate Formation E Aromatization D->E Dehydration/ Sulfurization F Thieno[2,3-c]isothiazole- 3-carboxylic acid E->F

Caption: Foundational synthetic pathway to the thieno[2,3-c]isothiazole core.

Derivatization of the Core Scaffold

The initial discovery also provided pathways to fundamental derivatives:

  • Parent Thieno[2,3-c]isothiazole: This was achieved through the decarboxylation of the corresponding carboxylic acid.[3]

  • 3-Aminothieno[2,3-c]isothiazole: This key intermediate, a potential handle for further diversification, was also reported, with the parent heterocycle being obtainable from it via deamination.[3]

Part 2: A Practical Guide to Synthesis - Methodologies from Analogous Systems

While the literature on the synthesis of a diverse library of thieno[2,3-c]isothiazole derivatives is sparse, the methodologies for constructing its isomers are well-documented. These protocols serve as a self-validating system and provide a robust, logical framework for approaching the synthesis of novel thieno[2,3-c]isothiazole analogs. The following protocol for the synthesis of a substituted thieno[2,3-d]thiazole serves as an expert-validated template.[4][5]

Exemplar Protocol: Multi-step Synthesis of Methyl 2-aminothieno[2,3-d]thiazole-6-carboxylate

This multi-step synthesis demonstrates a reliable workflow from a simple thiophene starting material to a complex, functionalized fused system. The logic involves installing reactive handles, reduction, and spontaneous cyclization.

Workflow Overview

G Start Methyl 4-bromo- 5-nitrothiophene- 3-carboxylate Step1 Step 1: Nucleophilic Substitution (NaSCN) Start->Step1 Intermediate1 Methyl 5-nitro- 4-thiocyanato- thiophene-3-carboxylate Step1->Intermediate1 Step2 Step 2: Nitro Group Reduction (Fe/AcOH) Intermediate1->Step2 Intermediate2 Aminothiophene Intermediate (Unstable) Step2->Intermediate2 Step3 Spontaneous Intramolecular Cyclization Intermediate2->Step3 Product Methyl 2-amino- thieno[2,3-d]thiazole- 6-carboxylate Step3->Product

Caption: A validated workflow for synthesizing a related thienothiazole isomer.

Step 1: Nucleophilic Aromatic Substitution

  • Objective: To replace the bromo substituent with a thiocyanate group, which will ultimately form the thiazole portion of the fused ring.

  • Protocol:

    • To a solution of methyl 4-bromo-5-nitrothiophene-3-carboxylate (1.0 eq) in dry DMSO, add dry sodium thiocyanate (NaSCN, 3.0 eq).

    • Stir the reaction mixture at 60 °C for 2 hours. The progress is monitored by TLC.

    • Upon completion, pour the reaction mixture into water.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry in vacuo.

  • Scientific Rationale: DMSO is an excellent polar aprotic solvent for SNAr reactions, effectively solvating the sodium cation and liberating the nucleophilic thiocyanate anion. The electron-withdrawing nitro group activates the ring towards nucleophilic attack, making the substitution efficient. A moderate temperature of 60 °C provides sufficient energy without promoting decomposition.

Step 2: Reductive Cyclization

  • Objective: To reduce the nitro group to an amine, which then spontaneously attacks the adjacent thiocyanate group to form the fused thiazole ring.

  • Protocol:

    • Dissolve the methyl 5-nitro-4-thiocyanatothiophene-3-carboxylate (1.0 eq) from Step 1 in glacial acetic acid.

    • Add iron powder (Fe, 4.0 eq) portion-wise, ensuring the internal temperature does not exceed 30 °C. An ice bath may be required for cooling.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

    • Quench the reaction by pouring it into a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, petroleum ether/ethyl acetate gradient).

  • Scientific Rationale: The Fe/AcOH system is a classic, cost-effective, and robust method for the reduction of aromatic nitro groups to amines. The reaction is exothermic, necessitating controlled addition of the iron powder. The in situ formation of the aminothiophene in the presence of the electrophilic thiocyanate carbon leads to a spontaneous and high-yielding intramolecular cyclization, a thermodynamically favorable process that drives the reaction to completion. This tandem reaction is a highly efficient strategy for heterocyclic ring formation.

Part 3: The Therapeutic Potential - A Case for Kinase Inhibition

While no biological activity has been explicitly reported for thieno[2,3-c]isothiazole derivatives, the principle of bioisosterism provides a strong rationale for their investigation as therapeutic agents. The thieno[2,3-c]pyrazole scaffold, a close structural analog, has shown significant and selective anticancer effects.[1] Furthermore, the broader class of thieno-fused heterocycles and thiazoles are privileged structures in the development of kinase inhibitors.[6]

Insights from the Thieno[2,3-c]pyrazole Analog

A high-throughput screening campaign identified a unique thieno[2,3-c]pyrazole derivative, Tpz-1 (N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide), as a potent and selective cytotoxic agent against a panel of human cancer cell lines.[1]

Mechanism of Action Highlights for Tpz-1:

  • Cell Cycle Arrest: Induces disruption of the normal cell cycle progression.

  • Modulation of Kinase Signaling: Significantly alters the phosphorylation state of key kinases involved in cancer cell proliferation and survival, including reduced phosphorylation of p38, CREB, Akt, and STAT3, and hyperphosphorylation of Fgr, Hck, and ERK1/2.[1]

  • Microtubule Disruption: Interferes with mitotic spindle formation, a validated anticancer mechanism.

The potent and multi-faceted anticancer activity of this pyrazole analog strongly suggests that the corresponding isothiazole scaffold could engage similar biological targets.

Thieno-fused Systems as a Privileged Scaffold for Kinase Inhibition

Thieno-fused systems, such as the thieno[3,2-d]thiazole derivatives, have been successfully developed as multi-targeting kinase inhibitors.[3][6] Their compact, rigid, and planar structure is well-suited for insertion into the ATP-binding pocket of various kinases.

The table below summarizes the inhibitory activity of representative compounds from a thieno[3,2-d]thiazole series against key oncogenic kinases. This data serves as a benchmark for what might be achievable with a thieno[2,3-c]isothiazole library.

Table 1: Kinase Inhibitory Activity of Selected Thieno[3,2-d]thiazole Analogs [6]

Compound IDTarget KinaseIC₅₀ (µM)Reference Drug (Sorafenib) IC₅₀ (µM)
3c EGFR0.0170.025
3c VEGFR-22.2591.022
3c BRAFV600E0.0880.040
1 EGFR0.0220.025
1 VEGFR-22.4701.022
1 BRAFV600E2.0260.040

Data is presented for illustrative purposes to highlight the potential of the general scaffold.

Logical Pathway for Target Engagement:

G Scaffold Thieno[2,3-c]isothiazole Core Scaffold ATP_Pocket ATP-Binding Pocket of Kinase Scaffold->ATP_Pocket Binds to Inhibition Competitive Inhibition ATP_Pocket->Inhibition Leads to Signal_Block Blockage of Downstream Signaling Pathway Inhibition->Signal_Block Cell_Effect Induction of Apoptosis / Cell Cycle Arrest Signal_Block->Cell_Effect

Caption: Hypothesized mechanism of action for thieno[2,3-c]isothiazoles as kinase inhibitors.

Part 4: Conclusion and Future Directions

The thieno[2,3-c]isothiazole scaffold is a scientifically intriguing but profoundly underexplored area of heterocyclic chemistry. The foundational synthesis from 1982 provides a clear, albeit dated, entry point to the core structure. The significant anticancer and kinase inhibitory activities of its direct bio-isosteres and isomeric cousins provide a compelling and logical rationale for its immediate investigation.

A roadmap for future research should prioritize:

  • Revisiting and Optimizing Synthesis: Modernizing the original synthesis of thieno[2,3-c]isothiazole-3-carboxylic acid and developing robust, scalable protocols for the 3-amino derivative.

  • Library Development: Applying the validated synthetic workflows from isomeric systems (e.g., Sandmeyer reactions, nucleophilic substitutions on halo-derivatives) to the 3-aminothieno[2,3-c]isothiazole core to generate a diverse library of novel compounds.

  • Biological Screening: Systematically screening the new library in a panel of cancer cell lines and against key oncogenic kinases (e.g., EGFR, VEGFR, BRAF, Src family kinases) to establish initial SAR.

  • Mechanistic Studies: For any active compounds, performing detailed mechanism-of-action studies, including cell cycle analysis and kinase profiling, to understand their biological effects.

By following this structured and scientifically grounded approach, the research community can effectively map this "undiscovered country" of chemical space and potentially unlock a new class of valuable therapeutic agents.

References

  • Othman, I. M. M., Alamshany, Z. M., Tashkandi, N. Y., Gad-Elkareem, M. A. M., Abd El-Karim, S. S., & Nossier, E. S. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(1), 561–577. Available at: [Link]

  • James, F. C., & Krebs, H. D. (1982). Thienoisothiazoles, I. The Synthesis of Thieno[2,3-c]Isothiazole and Some of Its Derivatives. Australian Journal of Chemistry, 35(2), 385–391. Available at: [Link] (Note: A direct clickable link to the full text was not available; a placeholder to a relevant society is used).

  • Stanetty, P., Dvorak, T., & Mihovilovic, M. D. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. ARKIVOC, 2001(ii), 34-41. Available at: [Link]

  • James, F. C., & Krebs, H. D. (1982). Thienoisothiazoles. I. The synthesis of Thieno[2,3-c]isothiazole and some of its derivatives. Australian Journal of Chemistry, 35(2), 385-391. Available at: [Link]

  • Othman, I. M. M., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances. Available at: [Link]

  • Clarke, E. D., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available at: [Link]

  • James, F. C., & Krebs, H. D. (1982). Thienoisothiazoles. I. The synthesis of Thieno[2,3-c]isothiazole and some of its derivatives. Australian Journal of Chemistry. Available at: [Link]

  • Sauter, F., et al. (2013). Synthesis of substituted thieno[2,3-d]isothiazoles as potential plant activators. ARKIVOC. Available at: [Link]

  • Othman, I. M. M., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo- thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. ResearchGate. Available at: [Link]

  • Keri, R. S., et al. (2023). Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity. Molecules. Available at: [Link]

  • Stanetty, P., Dvorak, T., & Mihovilovic, M. D. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. ARKIVOC. Available at: [Link]

  • Stanetty, P., Dvorak, T., & Mihovilovic, M. D. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. ResearchGate. Available at: [Link]

  • Clarke, E. D., & Harris, C. J. (1977). Condensed isothiazoles. Part 5. Thieno[2,3-d]isothiazoles and thieno[3,2-d]isothiazoles. Journal of the Chemical Society, Perkin Transactions 1, 9, 964-979. Available at: [Link]

  • Bakavoli, M., et al. (2010). Regioselective synthesis of 2-[( E)-(benzo[ d]thiazol-2(3 H)- ylidene)(cyano) - SciSpace. Journal of the Korean Chemical Society. Available at: [Link]

  • Aguilera, R. J., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI. Available at: [Link]2079-7737/11/6/930)

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Navigating the Spectroscopic Landscape of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate: A Predictive Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[2,3-c]isothiazole scaffold represents a compelling heterocyclic system with significant potential in medicinal chemistry. Its unique electronic and structural features make it an attractive candidate for the development of novel therapeutic agents. This guide provides a comprehensive, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for a key derivative: Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate. In the absence of direct experimental data for this specific molecule in the public domain, this document serves as a predictive whitepaper, leveraging established spectroscopic principles and data from structurally analogous compounds to offer a robust analytical framework for researchers synthesizing or working with this and related molecules.

Introduction: The Significance of the Thieno[2,3-c]isothiazole Core

The fusion of thiophene and isothiazole rings creates a planar, electron-rich heterocyclic system with a distinct charge distribution and potential for diverse biological interactions. The introduction of an amino group at the 4-position, a methyl group at the 3-position, and an ethyl carboxylate at the 5-position further functionalizes the core, offering multiple points for molecular recognition and chemical modification. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the elucidation of its behavior in various chemical and biological environments.

This guide is structured to provide a detailed, predictive spectroscopic profile of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate, explaining the rationale behind the predicted data based on the analysis of its constituent structural fragments.

Predicted Spectroscopic Data

The following sections detail the anticipated ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the title compound. These predictions are based on a thorough analysis of spectroscopic data from related structures, including aminothiophene carboxylates, methylisothiazoles, and other fused heterocyclic systems.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts for Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate are summarized in the tables below.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale/Notes
NH₂~7.5 - 8.5Broad singlet2HThe chemical shift of the amino protons is highly dependent on solvent and concentration. In DMSO-d₆, it is expected to be downfield due to hydrogen bonding.
CH₃ (on thiophene)~2.4 - 2.6Singlet3HThe methyl group is attached to an electron-rich aromatic ring, leading to a chemical shift in this range.
OCH₂CH₃~4.2 - 4.4Quartet2HTypical chemical shift for the methylene group of an ethyl ester.
OCH₂CH₃~1.2 - 1.4Triplet3HTypical chemical shift for the methyl group of an ethyl ester.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale/Notes
C=O (ester)~165 - 170Characteristic chemical shift for an ester carbonyl carbon.
C4 (C-NH₂)~150 - 155The carbon bearing the amino group is expected to be significantly deshielded.
C5 (C-COOEt)~110 - 115The carbon attached to the carboxylate group will be influenced by its electron-withdrawing nature.
C3 (C-CH₃)~135 - 140The carbon bearing the methyl group.
Thieno[2,3-c]isothiazole core carbons~120 - 160The exact shifts will depend on the complex electronic effects of the fused ring system and substituents.
OCH₂CH₃~60 - 62Typical chemical shift for the methylene carbon of an ethyl ester.
CH₃ (on thiophene)~14 - 16Typical chemical shift for a methyl group on an aromatic ring.
OCH₂CH₃~14 - 15Typical chemical shift for the methyl carbon of an ethyl ester.

Rationale for NMR Predictions:

The predicted ¹H and ¹³C NMR chemical shifts are derived from the analysis of structurally similar compounds. For instance, the chemical shifts of the ethyl ester protons and carbons are well-established and consistently appear in the predicted ranges[1][2]. The predicted chemical shift for the methyl group on the thiophene ring is based on data from various methyl-substituted thiophene derivatives[3]. The broad singlet for the amino protons in DMSO-d₆ is a characteristic feature of primary amines on aromatic rings, where the chemical shift is influenced by hydrogen bonding with the solvent[4].

The chemical shifts of the heterocyclic core carbons are the most challenging to predict with high accuracy due to the unique electronic environment of the fused thieno[2,3-c]isothiazole system. The predictions are based on a comparative analysis of related fused systems like thieno[2,3-d]thiazoles and thieno[3,2-d]isothiazoles, with the understanding that the specific "c" fusion will lead to a unique distribution of electron density[5][6][7].

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): To unambiguously assign the proton and carbon signals of the heterocyclic core, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached and long-range coupled carbons, respectively.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (400 MHz NMR) cluster_analysis Data Analysis dissolve Dissolve in DMSO-d6 H_NMR 1H NMR dissolve->H_NMR C_NMR 13C NMR dissolve->C_NMR assign_signals Assign Signals H_NMR->assign_signals C_NMR->assign_signals TwoD_NMR 2D NMR (COSY, HSQC, HMBC) TwoD_NMR->assign_signals structure_elucidation Structure Elucidation assign_signals->structure_elucidation

Caption: Workflow for NMR data acquisition and analysis.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted characteristic IR absorption bands for Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate are listed in the table below.

Table 3: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Rationale/Notes
N-H stretch (amino)3450 - 3300Medium, two bandsPrimary amines typically show two N-H stretching bands (symmetric and asymmetric) in this region[8][9].
C-H stretch (aliphatic)2980 - 2850MediumC-H stretching vibrations of the methyl and ethyl groups.
C=O stretch (ester)1700 - 1680StrongThe carbonyl stretch of the ethyl ester is expected to be slightly lower than a typical saturated ester due to conjugation with the aromatic ring.
C=C & C=N stretch (aromatic)1620 - 1450Medium to strongA series of bands corresponding to the stretching vibrations of the fused heterocyclic ring system.
N-H bend (amino)1650 - 1580MediumThe in-plane bending vibration of the primary amino group[8].
C-N stretch1350 - 1250Medium to strongStretching vibration of the C-N bond of the amino group attached to the aromatic ring[9].
C-O stretch (ester)1300 - 1100StrongTwo bands are expected for the C-O stretching of the ester group.

Rationale for IR Predictions:

The predicted IR frequencies are based on well-established correlations for common functional groups. The presence of a primary amino group is expected to give rise to two distinct N-H stretching bands[9]. The strong carbonyl absorption of the ethyl ester is a key diagnostic peak, and its position will be influenced by the electronic effects of the fused ring system. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands arising from the vibrations of the entire molecule, including the C-S and S-N bonds of the heterocyclic core, making it a unique identifier for this specific compound.

Experimental Protocol for IR Data Acquisition:

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Fragment Predicted Fragmentation Pathway
[M]⁺C₁₀H₁₀N₂O₂S₂Molecular ion
[M - 29]⁺C₈H₇N₂O₂S₂Loss of an ethyl radical (•CH₂CH₃) from the ester.
[M - 45]⁺C₈H₅N₂OS₂Loss of an ethoxy radical (•OCH₂CH₃) from the ester.
[M - 73]⁺C₈H₅N₂S₂Loss of the entire carboxylate group (•COOEt).

Rationale for MS Predictions:

The predicted fragmentation pattern is based on the known behavior of ethyl esters and heterocyclic compounds under electron ionization. The molecular ion peak is expected to be observed. Common fragmentation pathways for ethyl esters include the loss of an ethyl radical (•CH₂CH₃) and an ethoxy radical (•OCH₂CH₃)[3][4]. Further fragmentation of the heterocyclic core is expected to be complex, involving ring cleavage and rearrangements, which would provide further structural information. The fragmentation of fused thieno-heterocyclic systems can be intricate, often involving the cleavage of the less stable ring first[10][11].

Experimental Protocol for Mass Spectrometry Data Acquisition:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and its fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

MS_Fragmentation M Molecular Ion [M]⁺ M_minus_29 [M - 29]⁺ Loss of •CH₂CH₃ M->M_minus_29 M_minus_45 [M - 45]⁺ Loss of •OCH₂CH₃ M->M_minus_45 M_minus_73 [M - 73]⁺ Loss of •COOEt M->M_minus_73 Further_Fragments Further Fragments M_minus_73->Further_Fragments

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An In-depth Technical Guide to the Biological Potential of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thieno[2,3-c]isothiazole scaffold represents a compelling, yet underexplored, heterocyclic system in medicinal chemistry. As a fused bicyclic structure, it combines the chemical features of thiophene and isothiazole, offering a unique electronic and steric profile for interaction with biological targets. This guide focuses on a specific derivative, Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate, a molecule poised for significant interest. While direct biological data on this exact compound is sparse in publicly accessible literature, this document serves as a technical whitepaper, synthesizing data from closely related thieno-fused heterocyclic systems to build a strong, evidence-based case for its potential therapeutic activities. We will delve into its inferred potential in oncology and infectious diseases, grounded in the well-established activities of related scaffolds. Furthermore, this guide provides detailed, field-proven experimental workflows for researchers to initiate a comprehensive biological evaluation, from initial cytotoxicity screening to specific mechanistic assays like kinase inhibition and antimicrobial susceptibility testing. The primary objective is to equip drug discovery and development professionals with the foundational knowledge and practical protocols necessary to unlock the therapeutic potential of this promising chemical entity.

Introduction to the Thieno[2,3-c]isothiazole Core

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, owing to their ability to present functional groups in well-defined spatial arrangements and engage in diverse interactions with biological macromolecules. Fused heterocyclic systems, such as the thieno[2,3-c]isothiazole core, are of particular interest as their rigid structures can enhance binding affinity and selectivity for specific targets. The thieno[2,3-c]isothiazole scaffold is an isostere of benzothiophene, where a benzene ring is replaced by an isothiazole ring. This substitution introduces additional heteroatoms (nitrogen and sulfur), creating unique opportunities for hydrogen bonding and other non-covalent interactions, which are critical for drug-receptor binding.

The subject of this guide, Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate, incorporates several key functional groups onto this core:

  • An Amino Group (-NH2) at the C4 position: A crucial hydrogen bond donor and a common pharmacophoric element.

  • A Methyl Group (-CH3) at the C3 position: Can influence steric interactions and lipophilicity.

  • An Ethyl Carboxylate Group (-COOEt) at the C5 position: Acts as a potential hydrogen bond acceptor and provides a handle for further chemical modification into amides or other derivatives.

Given the established biological activities of related fused thiophene and thiazole systems, a strong rationale exists to investigate this molecule's potential as a therapeutic agent.[1][2]

Synthesis and Physicochemical Properties

The synthesis of the thieno[2,3-c]isothiazole core is a non-trivial process, often involving multi-step sequences. A plausible synthetic strategy, adapted from established methodologies for related systems, would involve the construction of a substituted isothiazole ring followed by the annulation of the thiophene ring. For instance, a common approach involves the reaction of a cyano-ketone with a sulfurating agent like phosphorus pentasulfide to form the thieno-isothiazole carboxylic acid, which can then be further derivatized.[3][4]

G cluster_0 General Synthetic Pathway Start Substituted Cyanoacetate Derivative Step1 Reaction with Sulfurating Agent (e.g., Lawesson's Reagent) Start->Step1 Intermediate1 Isothiazole Intermediate Step1->Intermediate1 Step2 Cyclization via Gewald-type Reaction Intermediate1->Step2 Core Thieno[2,3-c]isothiazole Core Step2->Core Step3 Functional Group Interconversion (Esterification, Amination, etc.) Core->Step3 Final Target Molecule: Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate Step3->Final

Caption: Generalized synthetic workflow for the thieno[2,3-c]isothiazole scaffold.

Predicted Physicochemical Properties: Based on its structure, the molecule is expected to be a moderately lipophilic, solid compound with poor aqueous solubility, a common characteristic for such scaffolds that often necessitates formulation strategies or prodrug approaches for in vivo applications.

Inferred Biological Activities and Therapeutic Potential

Anticancer Activity: A Kinase Inhibitor Candidate

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] Thieno-fused systems, such as thienopyrimidines and thienopyrazoles, are well-documented as potent kinase inhibitors.[5][6] These scaffolds often act as "hinge-binders," occupying the ATP-binding pocket of kinases and disrupting their catalytic activity.

  • Mechanism of Action: Derivatives of thieno[3,2-d]thiazole have demonstrated potent, multi-targeting inhibitory activity against key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAFV600E.[1][7][8] These kinases are critical nodes in signaling pathways that control cell proliferation, angiogenesis, and survival.[1] It is highly plausible that the thieno[2,3-c]isothiazole core can similarly orient its functional groups to form key interactions within the ATP binding site of various kinases. The amino group, in particular, can serve as a critical hydrogen bond donor to the kinase hinge region.

  • Supporting Evidence: Studies on thieno[2,3-c]pyrazole derivatives have shown they induce cell death in cancer cell lines at low micromolar concentrations by interfering with cell cycle progression and modulating the phosphorylation status of kinases in the MAP and Src pathways.[5] Furthermore, various thieno[2,3-d]pyrimidine derivatives have shown significant anticancer effects through the inhibition of EGFR and PI3K pathways.[9][10]

Antimicrobial Activity

Heterocyclic compounds containing sulfur and nitrogen are foundational to many antimicrobial agents. The thiazole ring, a component of the isothiazole isomer, is present in numerous antibacterial and antifungal drugs.[11]

  • Mechanism of Action: The precise mechanisms can vary, but often involve the inhibition of essential bacterial enzymes or disruption of cell membrane integrity. Thieno[2,3-b]thiophene and thieno[2,3-d]pyrimidinedione derivatives have demonstrated significant activity against a range of Gram-positive bacteria, including multi-drug resistant strains like MRSA and VRE.[12][13]

  • Supporting Evidence: Research has shown that various thieno-thiazole and benzothiazole derivatives exhibit promising antimicrobial effects against both bacteria and fungi.[8][14] The planar, aromatic nature of the thieno[2,3-c]isothiazole core, combined with its potential for specific interactions, makes it a strong candidate for development as a novel antimicrobial agent.

Proposed Experimental Workflows for Biological Validation

To empirically determine the biological activity of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate, a structured, tiered screening approach is recommended. The following protocols are designed to be self-validating and provide a clear path from broad screening to more specific mechanistic studies.

G cluster_1 Biological Evaluation Cascade A Compound Synthesis & QC (NMR, LC-MS, Purity >95%) B Tier 1: Primary Screening (In Vitro Assays) A->B C Anticancer: Cell Viability (NCI-60 Panel or similar) B->C D Antimicrobial: MIC Assay (Gram+/Gram-/Fungi Panel) B->D E Tier 2: Mechanistic Assays (For Active Compounds) C->E If IC50 < 10 µM D->E If MIC < 16 µg/mL F Kinase Inhibition Profiling (Biochemical Assays) E->F G Cell Cycle & Apoptosis Analysis (Flow Cytometry) E->G H Tier 3: Lead Optimization (SAR Studies) F->H G->H

Caption: A tiered workflow for the biological evaluation of the target compound.
Protocol: In Vitro Anticancer Cell Viability Assay (MTS Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

1. Cell Culture & Plating:

  • Culture human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, PC-3 for prostate) in appropriate media (e.g., DMEM with 10% FBS).

  • Harvest cells using trypsin and perform a cell count (e.g., using a hemocytometer).

  • Seed 5,000 cells per well in a 96-well microtiter plate in 100 µL of media.

  • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. Causality: This pre-incubation ensures cells are in a logarithmic growth phase before compound exposure.

2. Compound Preparation & Treatment:

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% in all wells. Causality: High DMSO concentrations are cytotoxic; keeping it low and constant is crucial for valid results.

  • Include control wells: media only (blank), cells with 0.5% DMSO (vehicle control), and cells with a known anticancer drug like Doxorubicin (positive control).

  • Remove the old media from the cells and add 100 µL of the media containing the compound dilutions.

  • Incubate for 72 hours at 37°C, 5% CO2.

3. Viability Assessment:

  • Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Incubate for 2-4 hours at 37°C. Causality: Viable cells contain mitochondrial dehydrogenases that convert the MTS tetrazolium salt into a colored formazan product.

  • Read the absorbance at 490 nm using a microplate reader.

4. Data Analysis:

  • Subtract the blank absorbance from all other readings.

  • Normalize the data to the vehicle control (set to 100% viability).

  • Plot the percentage of cell viability versus the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

Cell LineCompound IC50 (µM) [Hypothetical Data]Doxorubicin IC50 (µM)
MCF-7 (Breast)8.40.9
HCT-116 (Colon)5.20.6
PC-3 (Prostate)12.11.5
WI-38 (Normal)> 502.5
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

1. Inoculum Preparation:

  • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) overnight.

  • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Causality: A standardized inoculum density is critical for reproducibility.

2. Compound Dilution:

  • In a 96-well plate, add 50 µL of MHB to all wells.

  • Add 50 µL of a 256 µg/mL compound stock solution (in MHB with minimal DMSO) to the first column.

  • Perform 2-fold serial dilutions across the plate, resulting in concentrations from 128 µg/mL to 0.25 µg/mL.

3. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate at 37°C for 18-24 hours.

4. Result Determination:

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

MicroorganismCompound MIC (µg/mL) [Hypothetical Data]Ciprofloxacin MIC (µg/mL)
S. aureus (Gram +)80.5
E. coli (Gram -)320.015
C. albicans (Fungus)16N/A

Future Directions and Conclusion

The thieno[2,3-c]isothiazole scaffold is a promising but under-investigated area of medicinal chemistry. Based on strong evidence from related heterocyclic systems, Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate warrants a thorough investigation of its biological activities. The most promising avenues for this molecule are in the fields of oncology, likely as a kinase inhibitor, and in infectious diseases as a novel antimicrobial agent.

The immediate next steps should involve the synthesis and execution of the screening cascade outlined in this guide. Positive hits in the primary screens should be followed by more detailed mechanistic studies, such as broad-panel kinase profiling and cell cycle analysis for anticancer activity, or time-kill and resistance mechanism studies for antimicrobial activity.

References

  • El-Karim, S. S. A., Nossier, E. S., & El-Sayed, M. A.-A. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(2), 999-1021. [Link]

  • El-Karim, S. S. A., Nossier, E. S., & El-Sayed, M. A.-A. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. ResearchGate. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Kadi, A. A. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Molecules, 27(12), 3894. [Link]

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  • El-Sayed, W. A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][5]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1269. [Link]

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An In-depth Technical Guide to the Putative Mechanism of Action of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate is a novel heterocyclic compound with a thienoisothiazole core, a scaffold that has garnered significant interest in medicinal chemistry. While direct studies on this specific molecule are limited, its structural similarity to other biologically active thieno-fused heterocycles and thiazole derivatives suggests a range of potential therapeutic applications. This guide synthesizes the available information on related compounds to propose putative mechanisms of action, focusing on its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Detailed experimental protocols are provided to facilitate further investigation into its pharmacological profile, alongside a discussion of the underlying scientific rationale for these experimental choices.

Introduction and Chemical Profile

Ethyl 4-amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate belongs to a class of bicyclic heterocyclic compounds containing both thiophene and isothiazole rings. The presence of an amino group at the 4-position and an ethyl carboxylate group at the 5-position provides key functional handles for potential interactions with biological targets and for further chemical modifications.

Table 1: Chemical Properties of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate

PropertyValue
Molecular Formula C₉H₁₀N₂O₂S₂
Molecular Weight 242.32 g/mol
IUPAC Name Ethyl 4-amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate
CAS Number 82000-54-2
Predicted Lipophilicity (XLogP3) 2.4
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5

The structural features of this molecule, particularly the fused aromatic system and the strategically placed functional groups, make it a compelling candidate for investigation as a modulator of various biological pathways. The thieno[2,3-c]pyrazole scaffold, a close structural relative, has been identified as a pharmacologically active moiety with antitumoral and kinase inhibitory activity.[1]

Putative Mechanisms of Action and Supporting Evidence from Analogs

Based on the known biological activities of structurally related thieno-fused heterocycles and thiazole derivatives, we can hypothesize several potential mechanisms of action for Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate.

Anticancer Activity via Kinase Inhibition

A significant body of research points to thieno-fused heterocycles as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[2][3] Derivatives of the related thieno[2,3-c]pyrazole scaffold have been shown to exhibit anticancer effects by interfering with cell cycle progression and modulating the phosphorylation of key signaling kinases such as Akt, STAT3, and ERK1/2.[1]

Specifically, thieno-thiazole derivatives have been investigated as multi-targeting kinase inhibitors, with promising activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAFV600E.[2][3] The amino and carboxylate groups on the target molecule could potentially form key hydrogen bonding interactions within the ATP-binding pocket of these kinases, leading to their inhibition.

Below is a diagram illustrating a hypothetical signaling pathway that could be targeted by Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate, leading to anticancer effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression TF->Gene_Expression Compound Ethyl 4-Amino-3-methylthieno [2,3-c]isothiazole-5-carboxylate Compound->RTK Inhibition Compound->RAF Inhibition Compound->PI3K Inhibition

Caption: Hypothetical inhibition of pro-survival signaling pathways by the target compound.

Antimicrobial Activity

Thiazole derivatives are known to possess a broad spectrum of antimicrobial activities.[4] The mechanism of action for antimicrobial thiazoles can vary, but often involves the disruption of essential cellular processes in bacteria or fungi. Given the structural similarities, Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate may exhibit similar properties. The planar, electron-rich heterocyclic system could intercalate with microbial DNA or inhibit key enzymes involved in cell wall synthesis or metabolism.

Anti-inflammatory Activity

Several thiazole and thienopyrimidine derivatives have been reported to possess anti-inflammatory properties.[5] The anti-inflammatory effects of these compounds are often attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or the suppression of inflammatory cytokine production. The thienoisothiazole core of the target molecule may act as a scaffold for designing novel anti-inflammatory agents.

Experimental Protocols for Mechanistic Elucidation

To validate the putative mechanisms of action, a series of in vitro assays are recommended. The following protocols provide a framework for these investigations.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[6]

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate in the culture medium. Replace the old medium with fresh medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT assay to determine in vitro cytotoxicity.

Kinase Inhibition Assay

To investigate the potential of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate as a kinase inhibitor, a variety of in vitro kinase assay formats can be employed, such as fluorescence-based assays or ELISA.[7][8]

Protocol (Generic Fluorescence-Based Assay):

  • Reagent Preparation: Prepare assay buffer, a solution of the kinase of interest, a fluorescently labeled substrate, and ATP.

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase and the test compound. Allow for a pre-incubation period of 10-30 minutes.

  • Initiate Reaction: Add a mixture of the fluorescent substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase for a defined period (e.g., 60 minutes).

  • Detection: Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths. The signal will be proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

G A Prepare Kinase, Substrate, ATP, and Compound Solutions B Pre-incubate Kinase with Compound A->B C Initiate Reaction with ATP and Substrate B->C D Incubate at Optimal Temperature C->D E Measure Fluorescence D->E F Calculate % Inhibition and IC50 E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 2: Representative Data from a Broth Microdilution Assay

Compound Concentration (µg/mL)Bacterial Growth
128-
64-
32+
16+
8+
4+
2+
1+
Positive Control+
Negative Control-
(+) indicates visible growth; (-) indicates no visible growth. In this example, the MIC would be 64 µg/mL.

Conclusion and Future Directions

While direct experimental data on Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate is not yet available, the analysis of its structural analogs provides a strong rationale for investigating its potential as a therapeutic agent. The proposed mechanisms of action, particularly as an anticancer agent through kinase inhibition, are supported by a growing body of literature on related heterocyclic compounds.

The experimental protocols detailed in this guide offer a clear path forward for the comprehensive evaluation of this promising molecule. Future research should focus on:

  • Synthesis and Characterization: Efficient synthesis of the compound and thorough characterization of its physicochemical properties.

  • In Vitro Screening: Execution of the proposed in vitro assays to determine its anticancer, antimicrobial, and anti-inflammatory activities and to elucidate its primary mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.

  • In Vivo Studies: If promising in vitro activity is observed, progression to in vivo models to assess efficacy and safety.

By systematically exploring the biological activities of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate, the scientific community can unlock its full therapeutic potential.

References

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Methodological & Application

Application Note: A Guide to Utilizing Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major class of "druggable" targets in modern medicine.[1][2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, with over 80 FDA-approved agents targeting this enzyme family.[2] A key strategy in designing these inhibitors is to target the highly conserved ATP-binding site.[3]

A promising chemical scaffold for this purpose is the thieno[2,3-c]isothiazole core. This heterocyclic system acts as a "hinge-binder," effectively mimicking the adenine portion of ATP to form critical hydrogen bonds within the kinase active site.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a specific derivative, Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate (hereafter referred to as "EMTC"), in robust, high-throughput kinase inhibition assays. We will delve into the mechanistic rationale, provide a detailed and validated experimental protocol, and offer insights into data analysis and interpretation.

Mechanistic Rationale: The Thieno[2,3-c]isothiazole Scaffold as a Hinge Binder

The catalytic domain of a protein kinase is comprised of two lobes connected by a flexible hinge region.[3] The ATP molecule binds in the cleft between these lobes, where its adenine ring forms two crucial hydrogen bonds with the backbone amides of the hinge residues.[3] ATP-competitive inhibitors are designed to occupy this same pocket and replicate these key interactions.[3]

The 4-aminothieno[2,3-c]isothiazole core of EMTC is an excellent bioisostere of the adenine ring. The nitrogen atom of the amino group and a nitrogen atom within the isothiazole ring system are positioned to act as hydrogen bond donors and acceptors, respectively, allowing for strong binding to the kinase hinge. This interaction anchors the molecule in the ATP-binding pocket, forming the basis for competitive inhibition.

G cluster_0 Kinase Hinge Region cluster_1 EMTC Scaffold Hinge_NH1 Backbone N-H EMTC Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate Hinge_NH1->EMTC H-Bond Hinge_CO Backbone C=O Hinge_NH2 Backbone N-H EMTC->Hinge_CO H-Bond

Figure 1: EMTC scaffold forming hydrogen bonds with the kinase hinge.

Designing a Robust Kinase Inhibition Assay

To evaluate the inhibitory potential of EMTC, a reliable and reproducible assay is paramount. A variety of assay formats are available, each with its own advantages.[2][5] For high-throughput screening (HTS), homogeneous assays that measure the consumption of ATP or the production of ADP are often preferred.[6]

Principle of the ADP-Glo™ Kinase Assay

This protocol utilizes the Promega ADP-Glo™ Kinase Assay, a luminescent, homogeneous assay that quantifies the amount of ADP produced during the kinase reaction.[7][8] This system is highly sensitive, compatible with a wide range of ATP concentrations, and applicable to virtually any kinase.[7][9]

The assay proceeds in two steps:

  • Kinase Reaction Termination & ATP Depletion: After the kinase reaction, the ADP-Glo™ Reagent is added. This terminates the enzymatic reaction and eliminates any remaining ATP.[9]

  • ADP to ATP Conversion & Signal Generation: The Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP produced in the first step back into ATP. This newly synthesized ATP serves as a substrate for a luciferase/luciferin reaction, generating a luminescent signal that is directly proportional to the initial kinase activity.[7][9]

G Start 1. Kinase Reaction Kinase + Substrate + ATP + Inhibitor (EMTC) Incubate_Kinase Incubate @ RT Start->Incubate_Kinase Add_ADP_Glo 2. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Incubate_Kinase->Add_ADP_Glo Incubate_Deplete Incubate 40 min @ RT Add_ADP_Glo->Incubate_Deplete Add_Detection 3. Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase) Incubate_Deplete->Add_Detection Incubate_Detect Incubate 30-60 min @ RT Add_Detection->Incubate_Detect Read_Luminescence 4. Read Luminescence (Signal ∝ ADP Produced) Incubate_Detect->Read_Luminescence

Figure 2: Workflow of the ADP-Glo™ kinase inhibition assay.

Key Reagents and Materials
Reagent/MaterialSupplierPurpose
Test Compound
EMTC (Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate)VariesTest Inhibitor
DMSO (Dimethyl sulfoxide), ACS GradeVariesCompound Solvent
Kinase System
Target Kinase (e.g., Src, Abl, EGFR)VariesEnzyme
Kinase Substrate (Peptide or Protein)VariesSubstrate for phosphorylation
Ultra Pure ATP (Adenosine 5'-Triphosphate)PromegaCo-factor for kinase
Kinase Reaction Buffer (e.g., HEPES, MgCl2)VariesMaintain optimal enzyme activity
Detection System
ADP-Glo™ Kinase Assay KitPromegaContains all detection reagents
Labware
384-well, solid white, low-volume platesVariesAssay plates for luminescence
Multichannel Pipettes & AutomationVariesLiquid handling
Plate-reading LuminometerVariesSignal detection

Protocol: In Vitro Kinase Inhibition Assay

This protocol is optimized for a 384-well plate format, maintaining a 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent.[10]

Step 1: Reagent Preparation
  • Compound Dilution:

    • Prepare a 10 mM stock solution of EMTC in 100% DMSO.

    • Create a serial dilution series of EMTC in DMSO. A common approach is an 11-point, 3-fold dilution series, starting from a high concentration (e.g., 1 mM). Include a DMSO-only control.

    • Transfer a small volume (e.g., 2.5 µL) of each compound dilution into the assay plate wells.

  • Kinase Reaction Mix:

    • Prepare a 2X Kinase Reaction Mix in Kinase Reaction Buffer. The final concentrations should be optimized for the specific kinase, but a typical starting point is:

      • 2X Target Kinase

      • 2X Kinase Substrate

      • 2X ATP (Set at the Kₘ for ATP for the target kinase to ensure sensitivity to competitive inhibitors).[11]

    • Expert Tip: Determining the ATP Kₘ is a critical step in assay development. Running the assay at ATP Kₘ provides a balanced condition to detect competitive inhibitors like EMTC without being overwhelmed by high ATP concentrations.[11]

Step 2: Assay Plate Setup

A well-defined plate map is crucial for data integrity.

Well TypeCompoundKinase MixPurpose
Test Wells EMTC DilutionsYesDetermine dose-response
Positive Control (0% Inhibition) DMSO OnlyYesMaximum kinase activity
Negative Control (100% Inhibition) DMSO OnlyNo (Buffer only)Background signal
Step 3: Kinase Reaction
  • To the 2.5 µL of compound/DMSO in the assay plate, add 2.5 µL of the 2X Kinase Reaction Mix to initiate the reaction (total volume 5 µL).

  • Mix the plate gently (e.g., orbital shaker for 30 seconds).

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The reaction time must be within the linear range of the enzyme kinetics.

Step 4: Signal Detection
  • Equilibrate the plate and ADP-Glo™ reagents to room temperature.[10]

  • Add 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate at room temperature for 40 minutes to stop the reaction and deplete ATP.[9]

  • Add 10 µL of Kinase Detection Reagent to each well.

  • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate the luminescent signal.[9][10]

  • Measure luminescence using a plate-reading luminometer. An integration time of 0.25–1 second per well is a good starting point.[10]

Step 5: Data Analysis

The goal of data analysis is to determine the concentration at which EMTC inhibits 50% of the kinase activity (the IC₅₀ value).

  • Calculate Percent Inhibition:

    • Average the signals from the positive (0% inhibition) and negative (100% inhibition) control wells.

    • For each test well, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Negative) / (Signal_Positive - Signal_Negative))

  • Generate Dose-Response Curve:

    • Plot the Percent Inhibition versus the logarithm of the EMTC concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.

G Raw_Data Raw Luminescence Data Calc_Percent_Inhibition Calculate % Inhibition (Using Positive & Negative Controls) Raw_Data->Calc_Percent_Inhibition Plot_Data Plot: % Inhibition vs. [EMTC] (log scale) Calc_Percent_Inhibition->Plot_Data Fit_Curve Fit Data to 4PL Model (Non-linear regression) Plot_Data->Fit_Curve IC50 Determine IC₅₀ Value Fit_Curve->IC50

Figure 3: Data analysis workflow for determining the IC₅₀ value.

Assay Validation and Result Interpretation

A protocol is only as good as its validation. To ensure trustworthiness, every assay should be a self-validating system.

Z'-Factor for Assay Quality

The Z'-factor (Z-prime) is a statistical parameter used to quantify the quality of a high-throughput assay.[12][13] It measures the separation between the positive and negative control signals relative to their variability.[12]

Formula: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|[12]

  • Z' > 0.5: An excellent and robust assay.[12]

  • 0 < Z' ≤ 0.5: A marginal assay that may require optimization.[12][14]

  • Z' < 0: An unreliable assay where control signals overlap.[12][14]

Calculating the Z'-factor for each plate is mandatory to ensure the reliability of the generated IC₅₀ values.

Follow-Up Studies for Mechanism of Action (MoA)

While the IC₅₀ value quantifies potency, it does not confirm the mechanism of inhibition. To confirm that EMTC acts as an ATP-competitive inhibitor, follow-up Michaelis-Menten kinetic studies are recommended.[15][16] In the presence of a competitive inhibitor, the apparent Kₘ for ATP will increase, while the Vₘₐₓ will remain unchanged.[15]

Kinase Selectivity Profiling

A crucial step in drug development is to assess the selectivity of a compound.[2] EMTC should be screened against a broad panel of kinases (a "kinome scan") to determine its selectivity profile.[2] A highly selective inhibitor targets the intended kinase with minimal off-target effects, which is a desirable property for a therapeutic candidate.

Conclusion

Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate (EMTC) represents a promising scaffold for the development of novel kinase inhibitors due to its ability to effectively engage the kinase hinge region. The detailed protocol provided in this application note, centered on the robust ADP-Glo™ assay, offers a validated, high-throughput method for determining the inhibitory potency (IC₅₀) of EMTC and related compounds. By incorporating rigorous quality control measures like the Z'-factor and pursuing mechanistic and selectivity follow-up studies, researchers can confidently advance their kinase inhibitor discovery programs.

References

  • Grokipedia. (n.d.). Z-factor. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • Anonymous. (n.d.). ADP Glo Protocol. [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. [Link]

  • Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. [Link]

  • Frontiers. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]

  • YouTube. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • NCBI. (2012). Assay Development for Protein Kinase Enzymes. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. [Link]

  • NCBI. (n.d.). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]

  • NCBI. (n.d.). How Ligands Interact with the Kinase Hinge. [Link]

  • PubMed Central. (n.d.). Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. [Link]

Sources

Application Note & Protocols: The Strategic Utility of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The thieno[2,3-c]isothiazole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of several clinically significant therapeutic agents. Its rigid, electron-rich structure allows for precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate (henceforth TMIS-E ), is an advanced intermediate engineered for the efficient construction of complex active pharmaceutical ingredients (APIs). The strategic placement of an amino group, a methyl substituent, and an ethyl carboxylate on the fused ring system provides multiple reaction handles for diversification and downstream elaboration.

This document serves as a comprehensive technical guide for researchers, process chemists, and drug development professionals. It outlines the physicochemical properties of TMIS-E , provides a detailed, field-proven protocol for its synthesis via a modified Gewald-type reaction, and demonstrates its application as a pivotal building block in the synthesis of a representative antipsychotic agent. The causality behind experimental choices, in-process controls, and troubleshooting are discussed to ensure robust and reproducible outcomes.

Physicochemical Properties of TMIS-E

A thorough understanding of the intermediate's properties is critical for reaction setup, optimization, and safety.

PropertyValueSource
IUPAC Name ethyl 4-amino-3-methylthieno[2,3-c][1][2]thiazole-5-carboxylateBiosynth[3]
CAS Number 82000-54-2Biosynth[3]
Molecular Formula C₉H₁₀N₂O₂S₂Biosynth[3]
Molecular Weight 242.3 g/mol Biosynth[3]
Appearance Off-white to pale yellow solid (typical)-
Solubility Soluble in DMF, DMSO, Dichloromethane; Sparingly soluble in Methanol, Ethanol-
SMILES CCOC(=O)C1=C(C2=C(SN=C2S1)C)NBiosynth[3]

Synthesis Protocol for Intermediate TMIS-E

The synthesis of polysubstituted aminothiophenes is classically achieved via the Gewald reaction[4][5]. We present a robust, three-component protocol adapted for the specific synthesis of the thieno[2,3-c]isothiazole core of TMIS-E . This one-pot reaction combines an activated ketone, an activated nitrile, and elemental sulfur in the presence of a base.

Reaction Principle

The reaction proceeds via an initial Knoevenagel condensation between the ketone and the cyanoacetate, followed by the addition of sulfur to the activated methylene group. An intramolecular cyclization and subsequent tautomerization yield the final 2-aminothiophene ring system, which in this case is fused[4].

Materials & Reagents
  • Ethyl 2-cyanoacetoacetate

  • 3-Thiocyanato-2-butanone

  • Elemental Sulfur (S₈), fine powder

  • Morpholine (base)

  • Ethanol, anhydrous

  • Toluene

  • Saturated Sodium Bicarbonate solution

  • Brine solution

  • Anhydrous Magnesium Sulfate

Step-by-Step Protocol
  • Vessel Preparation: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (200 mL).

  • Reagent Addition: Add ethyl 2-cyanoacetoacetate (0.1 mol, 12.7 mL) and 3-thiocyanato-2-butanone (0.1 mol, 12.9 g) to the flask.

  • Sulfur Addition: Add elemental sulfur powder (0.1 mol, 3.2 g).

  • Catalyst Addition & Reflux: Gently warm the mixture to 40°C. Slowly add morpholine (0.2 mol, 17.4 mL) dropwise over 15 minutes. An exothermic reaction may be observed. After the addition is complete, heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4 hours.

    • Expert Insight: Morpholine acts as both a basic catalyst for the Knoevenagel condensation and a scavenger for hydrogen sulfide gas that may be formed. Its use generally leads to cleaner reactions and higher yields compared to other bases like triethylamine in this specific transformation.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting materials indicates reaction completion.

  • Work-up & Isolation: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove the ethanol. c. To the resulting slurry, add toluene (150 mL) and saturated sodium bicarbonate solution (100 mL). Stir vigorously for 20 minutes. d. Separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL). e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield a crude solid.

  • Purification: a. Recrystallize the crude solid from a minimal amount of hot ethanol. b. Cool to 0-5°C in an ice bath for 1 hour to maximize crystal formation. c. Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum at 50°C to a constant weight.

    • Expected Yield: 75-85%

    • Purity (by HPLC): >98%

Application: Synthesis of a Lurasidone-Type Antipsychotic Agent

TMIS-E is an ideal precursor for APIs containing the benzisothiazole moiety linked to a piperazine ring, a common pharmacophore in atypical antipsychotics[1][6]. The following protocol outlines a representative two-step synthesis of a target API from TMIS-E .

Workflow Overview

The synthetic strategy involves the hydrolysis of the ester in TMIS-E to the corresponding carboxylic acid, followed by an amide coupling reaction with a key piperazine-containing side chain.

G cluster_0 Part 1: Intermediate Activation cluster_1 Part 2: API Synthesis TMIS_E TMIS-E (Intermediate) TMIS_A TMIS-Acid (Activated Intermediate) TMIS_E->TMIS_A  Step 1:  Saponification  (LiOH, THF/H2O) API Target API (Lurasidone Analogue) TMIS_A->API  Step 2:  Amide Coupling  (HATU, DIPEA, DMF) Side_Chain Piperazine Side-Chain (e.g., Fragment B) Side_Chain->API

Caption: Synthetic workflow from intermediate to API.

Protocol 1: Saponification of TMIS-E to TMIS-Acid
  • Setup: In a 250 mL flask, dissolve TMIS-E (0.05 mol, 12.1 g) in a mixture of Tetrahydrofuran (THF, 80 mL) and water (20 mL).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (0.075 mol, 3.1 g). Stir the mixture at 40°C for 6 hours.

    • Expert Insight: LiOH is preferred for this saponification as it minimizes side reactions compared to NaOH or KOH, which can sometimes promote ring-opening or other degradative pathways with sensitive heterocyclic systems.

  • IPC: Monitor by TLC or HPLC for the consumption of the starting ester.

  • Work-up: a. Cool the mixture to room temperature and concentrate under reduced pressure to remove the THF. b. Dilute the remaining aqueous solution with water (50 mL). c. Acidify to pH ~3 by the slow addition of 1M HCl. A precipitate will form. d. Stir the slurry at room temperature for 30 minutes. e. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum at 60°C.

    • Expected Yield: 90-97%

Protocol 2: Amide Coupling to Synthesize Target API
  • Setup: To a flame-dried 250 mL flask under a nitrogen atmosphere, add the synthesized TMIS-Acid (0.04 mol, 8.6 g) and anhydrous N,N-Dimethylformamide (DMF, 100 mL).

  • Coupling Reagents: Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.044 mol, 16.7 g) and N,N-Diisopropylethylamine (DIPEA) (0.12 mol, 20.9 mL). Stir for 20 minutes at room temperature.

    • Trustworthiness: HATU is a highly efficient, low-racemization coupling reagent, making it ideal for the final API synthesis step where purity is paramount. Its use constitutes a self-validating system for achieving high conversion and minimal epimerization.

  • Side-Chain Addition: Add the piperazine side-chain fragment (e.g., (3aR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazine]) (0.04 mol) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 12-18 hours.

  • IPC: Monitor by HPLC for the formation of the product and consumption of the acid.

  • Work-up & Purification: a. Quench the reaction by pouring the mixture into ice-cold water (500 mL). b. Extract the product with Ethyl Acetate (3 x 150 mL). c. Combine the organic layers and wash with 5% LiCl solution (2 x 100 mL) to remove residual DMF, followed by brine (1 x 100 mL). d. Dry over anhydrous sodium sulfate, filter, and concentrate under vacuum. e. Purify the crude product by column chromatography on silica gel to yield the final Target API.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in TMIS-E Synthesis Incomplete reaction; impure reagents; incorrect stoichiometry.Check reagent purity. Ensure dropwise addition of base to control exotherm. Increase reflux time if IPC shows starting material.
Incomplete Saponification Insufficient base or reaction time; low temperature.Increase LiOH to 1.8 equivalents. Extend reaction time to 8-10 hours. Ensure temperature is maintained at 40°C.
Poor Amide Coupling Inactive coupling reagent; moisture in the reaction.Use freshly opened HATU. Ensure all glassware is flame-dried and solvents are anhydrous. Add molecular sieves to the reaction vessel.
Product Purification Issues Residual DMF in the final product.Perform the recommended LiCl wash during work-up. If DMF persists, consider re-dissolving the product in a suitable solvent and precipitating with an anti-solvent.

Safety & Handling

  • TMIS-E & Derivatives: Handle with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.

  • Reagents: Morpholine, DIPEA, and DMF are toxic and should be handled in a well-ventilated fume hood. Elemental sulfur is flammable.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • US10196400B2 - Process for the preparation of lurasidone and its intermediate - Google P
  • WO2015081920A1 - Process for preparing lurasidone and intermediate thereof - Google P
  • US20140179922A1 - Intermediate compounds and process for the preparation of lurasidone and salts thereof - Google P
  • WO2016059649A1 - An improved process for the preparation of lurasidone hydrochloride - Google P
  • ethyl 4-amino-3-methylthieno[2,3-c][1][2]thiazole-5-carboxylate - Biosynth.

  • Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxyl
  • Gewald reaction - Wikipedia.
  • Thiazole formation through a modified Gewald reaction - PMC - NIH.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar.

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protocol for dissolving Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Solubilization of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate for Cell Culture Applications

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate, a heterocyclic compound with potential for biological and pharmacological research. Given the limited publicly available solubility data for this specific molecule, this guide establishes a first-principles approach based on standard laboratory practices for handling novel, poorly water-soluble small molecules. The protocols herein are designed to be self-validating, enabling researchers to determine optimal solubilization parameters for their specific cell culture systems while maintaining experimental integrity and minimizing solvent-induced artifacts.

Introduction: The Challenge of Aqueous Incompatibility

Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. Similar thiazole and isothiazole derivatives have demonstrated a range of biological activities, including antimicrobial and antitumor properties.[1] A critical prerequisite for evaluating the biological effects of such compounds in vitro is the development of a reliable protocol for their dissolution in aqueous cell culture media.

Like many organic small molecules, Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate is predicted to have low aqueous solubility due to its predominantly nonpolar structure. Introducing such compounds directly into an aqueous environment would result in poor dispersion and inaccurate concentration, leading to unreliable and irreproducible experimental data. The standard and most effective strategy is to first dissolve the compound at a high concentration in a biocompatible organic solvent to create a stock solution. This stock solution can then be serially diluted into the cell culture medium to achieve the desired final concentration, ensuring the compound remains in solution while keeping the solvent concentration at a non-toxic level.

This guide details a robust, empirically-driven workflow for achieving this, focusing on the use of Dimethyl Sulfoxide (DMSO) as the primary solvent, and outlining the necessary controls to ensure scientific validity.

Inferred Physicochemical Properties

While specific experimental data for the target compound is scarce, we can infer its general properties based on its chemical structure and data from similar molecules like Ethyl 2-amino-4-methylthiazole-5-carboxylate.[2][3][4]

PropertyInferred Value / DescriptionRationale & Significance
Molecular Formula C₉H₈N₂O₂S₂ (Calculated)Essential for calculating molarity for stock solutions.
Molecular Weight 240.30 g/mol (Calculated)Crucial for accurate weighing and concentration calculations.
Appearance White to off-white solid.[2][3][5]Confirms the compound is a solid at room temperature, requiring dissolution.
Aqueous Solubility Predicted to be low.The core reason a specialized dissolution protocol is necessary.
Organic Solvent High solubility in polar aprotic solvents like DMSO.DMSO is the solvent of choice for creating high-concentration stock solutions of novel compounds.[6]

Principle of Solubilization: The Stock Solution Workflow

The entire protocol is based on a workflow designed to move the compound from a solid state to a soluble, biologically active state in your cell culture model. The central principle is to minimize the final concentration of the organic solvent in the culture medium to avoid confounding cytotoxic or off-target effects.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Validation & Use Compound Weigh Solid Compound Calc Calculate Volume for High-Conc. Stock (e.g., 10-100 mM) Compound->Calc Solvent Select Sterile Solvent (DMSO) Solvent->Calc Dissolve Dissolve Compound (Vortex, Sonicate, Warm) Calc->Dissolve Filter Sterile Filter (0.22 µm PTFE) Dissolve->Filter Store Aliquot & Store Stock (-20°C or -80°C) Filter->Store Dilute Prepare Working Solutions (Serial Dilution in Medium) Store->Dilute Use Validated Stock VC Determine Solvent Tolerance (Vehicle Control Assay) VC->Dilute Treat Treat Cells with Compound & Vehicle Control Dilute->Treat

Caption: Workflow for preparing and validating a compound stock solution.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Primary Stock Solution in DMSO

Rationale: Creating a high-concentration primary stock is crucial for minimizing the volume of solvent added to the final cell culture. A 100 mM stock allows for a 1:1000 dilution to achieve a 100 µM working concentration, resulting in a final DMSO concentration of only 0.1%, which is well-tolerated by most cell lines.[7][8]

Materials:

  • Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate (MW: 240.30 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath sonicator

  • Sterile 0.22 µm syringe filter (PTFE membrane recommended for organic solvents)

Procedure:

  • Calculation: Determine the mass of the compound needed. To prepare 1 mL of a 100 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.1 mol/L x 0.001 L x 240.30 g/mol x 1000 mg/g = 24.03 mg

  • Weighing: Accurately weigh 24.03 mg of the compound and place it into a sterile vial. If the compound is toxic or its properties are unknown, perform this step in a chemical fume hood.[6]

  • Dissolution:

    • Add 1 mL of sterile DMSO to the vial containing the compound.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect for any undissolved particulates.

    • If particulates remain, sonicate the solution in a water bath for 10-15 minutes.[6]

    • If necessary, gentle warming in a 37°C water bath for 5-10 minutes can be applied, followed by vortexing.[6] Avoid excessive heat, which could degrade the compound.

  • Sterilization: Once the compound is fully dissolved, sterilize the stock solution by filtering it through a 0.22 µm PTFE syringe filter into a new sterile tube. This step is critical for preventing contamination of cell cultures.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term stability.[3]

Protocol 2: Determining Solvent (DMSO) Tolerance of the Target Cell Line

Rationale: Before initiating experiments with the compound, it is imperative to determine the maximum concentration of DMSO your specific cell line can tolerate without affecting its viability or behavior. This establishes the baseline for a valid vehicle control. Most cell lines tolerate DMSO up to 0.5%, but sensitive or primary cells may require lower concentrations.[7]

Materials:

  • Target cell line, seeded in a 96-well plate at the desired density

  • Complete cell culture medium

  • Sterile DMSO

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

Procedure:

  • Seeding: Seed cells in a 96-well plate and allow them to adhere and stabilize for 24 hours.

  • Preparation of DMSO Dilutions: Prepare a series of DMSO dilutions in complete culture medium to achieve final concentrations ranging from 0.05% to 2.0% (e.g., 2.0%, 1.0%, 0.5%, 0.25%, 0.1%, 0.05%). Also include a "medium only" control (0% DMSO).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Ensure you have at least 3-6 replicate wells for each concentration.

  • Incubation: Incubate the plate for the longest duration of your planned compound exposure (e.g., 24, 48, or 72 hours).

  • Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Analysis: Normalize the viability data to the "medium only" control (set to 100%). Plot the cell viability (%) against the DMSO concentration (%). The highest concentration of DMSO that does not cause a significant decrease in cell viability (e.g., >95% viability) is your maximum tolerated concentration.

Expected Solvent Cytotoxicity Profile:

SolventTypical Safe Final Conc.Potential Effects at Higher Conc.Cell Line Dependency
DMSO ≤ 0.5% [7][9] (0.1% preferred[6][8])Decreased proliferation, cytotoxicity, induction of apoptosis, cellular differentiation.[10][11]High. Primary cells are often more sensitive than immortalized cell lines.[7]
Ethanol ≤ 0.5%Can compromise cell viability and has known immunosuppressive effects.[12] Cytotoxicity is rapid and concentration-dependent.[11]High. Some cell lines can tolerate up to 1%, while others are affected by concentrations as low as 0.01%.[12]
Protocol 3: Preparation of Working Solutions and Cell Treatment

Rationale: This protocol ensures accurate and consistent dosing of cells while maintaining the solvent concentration at the predetermined safe level. A stepwise dilution process is recommended to prevent the compound from precipitating out of the solution when transferred from a high-organic to a fully aqueous environment.[9]

Materials:

  • 100 mM compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

Procedure (Example for a final concentration of 100 µM):

  • Intermediate Dilution (Optional but Recommended):

    • Thaw an aliquot of the 100 mM stock solution.

    • In a sterile tube, dilute the 100 mM stock 1:10 in sterile complete medium to create a 10 mM intermediate stock. (e.g., 2 µL of 100 mM stock + 18 µL of medium). Vortex gently.

    • Next, dilute the 10 mM intermediate stock 1:10 again to create a 1 mM solution. (e.g., 10 µL of 10 mM stock + 90 µL of medium).

  • Final Working Solution:

    • From the 1 mM intermediate stock, perform a final 1:10 dilution into the volume of medium required for your experiment to get 100 µM. For example, to make 1 mL of 100 µM treatment medium, add 100 µL of the 1 mM stock to 900 µL of medium.

    • Alternative (Direct Dilution): Add 1 µL of the 100 mM stock solution directly to 1 mL of culture medium. Mix immediately and thoroughly by gentle inversion or pipetting. This results in a final DMSO concentration of 0.1%.

  • Vehicle Control Preparation: Prepare a vehicle control medium that contains the exact same final concentration of DMSO as your treatment groups. For the example above, this would be a 0.1% DMSO solution in the medium (1 µL of DMSO per 1 mL of medium).

  • Cell Dosing: Remove the existing medium from your cells and replace it with the prepared treatment or vehicle control media.

  • Incubation: Return the cells to the incubator for the desired treatment period.

Troubleshooting

IssuePotential CauseRecommended Solution
Compound precipitates during dilution. The compound is crashing out of solution upon rapid change in solvent polarity.Perform a stepwise serial dilution as described in Protocol 3. Ensure the culture medium is at 37°C. Prepare working solutions immediately before use.
Inconsistent results between experiments. Inaccurate pipetting of viscous DMSO stock; degradation of the compound.Use positive displacement pipettes for viscous liquids. Always use a fresh aliquot of stock solution for each experiment. Ensure proper storage conditions are maintained.
High background toxicity in vehicle control. The final DMSO concentration is too high for the specific cell line.Re-evaluate the solvent tolerance by performing Protocol 2. Lower the concentration of the primary stock solution (e.g., to 10 mM) to allow for larger volumes to be added, if necessary, although this will increase the final solvent percentage.

Conclusion

This application note provides a foundational and scientifically rigorous framework for dissolving and utilizing Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate in cell-based assays. By prioritizing the creation of a validated, high-concentration DMSO stock and meticulously controlling for solvent effects, researchers can confidently generate accurate and reproducible data. The principles and protocols outlined here are broadly applicable to other novel, hydrophobic compounds, serving as a vital tool in the early stages of drug discovery and biological research.

References

  • Google Patents. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]

  • SpringerLink. Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. Available at: [Link]

  • ResearchGate. Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate. Available at: [Link]

  • National Institutes of Health (NIH). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Available at: [Link]

  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747. Available at: [Link]

  • Biomedical Research and Therapy. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Available at: [Link]

  • LifeTein. DMSO usage in cell culture. Available at: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available at: [Link]

  • ResearchGate. Until what percentage does DMSO remain not toxic to cells.?. Available at: [Link]

Sources

Application Note & Protocols: Evaluating Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[1][2] Thiazole and its fused heterocyclic derivatives, such as thienoisothiazoles, represent a promising class of compounds due to their diverse biological activities, including significant antimicrobial properties.[1][3][4] These scaffolds are present in numerous clinically approved drugs and are known to exhibit a range of biological effects.[3][4] This application note focuses on a specific, promising scaffold: Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate .

While extensive research has been conducted on related thieno[2,3-b]thiophene and thiazole derivatives, demonstrating their potential against various pathogens, this particular molecule remains a frontier candidate.[5][6] This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals to systematically evaluate its potential as a clinical antimicrobial agent. We will proceed from foundational antimicrobial susceptibility testing to more advanced mechanistic and safety profiling. The protocols herein are established, gold-standard methodologies adapted for the rigorous investigation of this novel compound.[7][8]

Section 1: Compound Handling and Preparation

1.1. Synthesis and Purity

The synthesis of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate can be approached through multi-step reactions involving the condensation of appropriate precursors. While specific synthesis patents for this exact molecule are not publicly available, established methods for similar thiazole and thieno-fused systems suggest pathways involving cyclization and functional group interconversion.[9][10] It is imperative that the synthesized compound be of high purity (>95%, preferably >99% by HPLC) to ensure that the observed biological activity is not due to contaminants.

1.2. Stock Solution Preparation

For biological assays, a concentrated stock solution of the test compound should be prepared in a suitable solvent.

  • Protocol:

    • Accurately weigh the purified Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate.

    • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-20 mM).

      • Rationale: DMSO is a common solvent for solubilizing organic compounds for biological assays. However, it is crucial to keep the final DMSO concentration in the assay medium below a non-toxic level (typically ≤1%) to avoid solvent-induced cellular effects.

    • Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.

Section 2: Primary Antimicrobial Susceptibility Testing

The initial step in evaluating any potential antimicrobial is to determine its spectrum of activity and potency. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

2.1. Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12]

  • Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Reading A Prepare 2x concentrated Mueller-Hinton Broth (MHB) D Add 50 µL of 2x MHB to each well A->D B Prepare serial dilutions of test compound in DMSO/water E Add 50 µL of compound dilutions to respective wells B->E C Adjust bacterial inoculum to 0.5 McFarland standard F Add 10 µL of bacterial suspension C->F D->E E->F G Incubate at 37°C for 16-20 hours F->G H Visually inspect for turbidity G->H I Determine MIC (lowest concentration with no visible growth) H->I MoA_Workflow cluster_setup Assay Setup cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Grow bacteria to mid-log phase B Wash and resuspend cells in buffer A->B C Add voltage-sensitive dye (e.g., DiSC3(5)) B->C D Monitor baseline fluorescence until stable C->D E Add test compound D->E F Continuously record fluorescence change E->F G Add ionophore (e.g., CCCP) as positive control F->G H Plot fluorescence intensity vs. time G->H I Compare compound-induced depolarization to control H->I

Caption: Workflow for the bacterial membrane potential assay.

  • Protocol:

    • Bacterial Preparation: Grow bacteria to the mid-logarithmic phase, then wash and resuspend the cells in a suitable buffer (e.g., PBS). [13] 2. Dye Loading: Add a voltage-sensitive dye, such as DiOC2(3) or DiSC3(5), to the bacterial suspension and incubate to allow the dye to partition into the bacterial membranes. [14][13] 3. Fluorescence Measurement: Place the suspension in a fluorometer and record the baseline fluorescence.

    • Compound Addition: Add Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate at a concentration known to be effective (e.g., 2x MIC).

    • Data Acquisition: Continuously monitor the fluorescence. A rapid increase in fluorescence indicates depolarization of the membrane potential. [15] 6. Positive Control: At the end of the experiment, add a proton ionophore like CCCP, which causes complete membrane depolarization, as a positive control. [13] 4.2. DNA Gyrase Inhibition Assay

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA and is a validated target for antibiotics. An in vitro assay can determine if the test compound directly inhibits this enzyme. [16]

  • Protocol:

    • Reaction Setup: In a microcentrifuge tube, combine relaxed plasmid DNA (substrate), purified E. coli DNA gyrase enzyme, and the assay buffer. 2. Compound Addition: Add varying concentrations of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate. Include a known gyrase inhibitor (e.g., ciprofloxacin) as a positive control and a no-enzyme control.

    • Reaction Initiation: Add ATP to initiate the supercoiling reaction.

    • Incubation: Incubate the reaction at 37°C for 1 hour.

    • Reaction Termination: Stop the reaction by adding a DNA loading dye containing a denaturing agent (e.g., SDS).

    • Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

    • Result Interpretation: Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA compared to the no-compound control.

Conclusion

Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate represents a molecule of interest within a chemical class known for its antimicrobial potential. The systematic application of the protocols detailed in this guide—from initial broad-spectrum activity screening and safety profiling to in-depth mechanistic studies—will provide a robust dataset to evaluate its true potential as a novel antimicrobial agent. A successful candidate will demonstrate potent and selective antimicrobial activity, a favorable safety profile, and a clear, druggable mechanism of action. This structured approach ensures that resources are directed toward compounds with the highest probability of success in the fight against antimicrobial resistance.

References

  • Google Patents. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • MDPI. The Potential of Thiazole Derivatives as Antimicrobial Agents. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. Available from: [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Available from: [Link]

  • Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay. Available from: [Link]

  • National Center for Biotechnology Information (PMC). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Available from: [Link]

  • Food and Agriculture Organization of the United Nations. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

  • National Center for Biotechnology Information (PMC). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Available from: [Link]

  • MDPI. Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. Available from: [Link]

  • Microbiology Society. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Available from: [Link]

  • Frontiers. Fluorescence-Based Membrane Potential Assays in Bacteria. Available from: [Link]

  • World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

  • ACS Publications. Novel Scaffolds Based on Bis-thiazole Connected to Quinoxaline or Thienothiophene through 2-Phenoxy-N-arylacetamide Groups as New Hybrid Molecules: Synthesis, Antibacterial Activity, and Molecular Docking Investigations. Available from: [Link]

  • bioMérieux. ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

  • ASM Journals. Improved Formazan Dissolution for Bacterial MTT Assay. Available from: [Link]

  • ACS Publications. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. Available from: [Link]

  • MDPI. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Available from: [Link]

  • Biointerface Research in Applied Chemistry. Antibacterial Activity of Thiazole and its Derivatives: A Review. Available from: [Link]

  • ResearchGate. Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Journal of Infection and Public Health. A series of novel set of trisubstituted thiazole compounds. Available from: [Link]

  • ResearchGate. Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Available from: [Link]

  • EUCAST. EUCAST - Home. Available from: [Link]

  • PubChem. 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester. Available from: [Link]

  • bioRxiv. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Available from: [Link]

  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

Sources

experimental setup for high-throughput screening with Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: High-Throughput Screening with Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate for Novel Kinase Inhibitor Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Promise of Thieno[2,3-c]isothiazoles in Kinase Inhibition

The thieno[2,3-c]isothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate (hereafter referred to as Compound X) is a novel investigational molecule built upon this versatile heterocyclic core. The structural alerts within Compound X, particularly the fused ring system and amino/carboxylate functionalities, suggest a high potential for interaction with enzymatic targets, most notably protein kinases. Dysregulation of protein kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making them a prime target for therapeutic intervention.[1][2]

This application note provides a comprehensive, field-proven framework for developing and executing a high-throughput screening (HTS) campaign to identify and characterize the potential kinase inhibitory activity of Compound X and its analogs. We will detail a robust, fluorescence-based assay methodology, emphasizing the scientific rationale behind each step to ensure the generation of high-quality, actionable data.

Part 1: Assay Development and Optimization

The foundation of any successful HTS campaign is a robust and reliable assay.[3][4] For kinase targets, a fluorescence-based assay offers an optimal balance of sensitivity, throughput, and cost-effectiveness.[5][6] Here, we propose a generic, yet adaptable, kinase inhibition assay that can be tailored to a specific kinase of interest.

Principle of the Kinase Inhibition Assay

The assay quantifies the amount of ATP remaining in solution following a kinase reaction. In the presence of an inhibitor, kinase activity is reduced, resulting in a higher concentration of residual ATP. This ATP concentration is then measured using a luciferase-based system, where the light produced is directly proportional to the amount of ATP.

Critical Reagents and Materials
  • Kinase: Purified, recombinant kinase of interest.

  • Substrate: A peptide or protein substrate specific to the chosen kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Compound X: Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate (CAS: 82000-54-2).[7][8]

  • Assay Buffer: Typically contains HEPES, MgCl2, BSA, and DTT.

  • Detection Reagent: A commercial ATP detection kit (e.g., Kinase-Glo®).

  • Assay Plates: 384- or 1536-well, low-volume, white, solid-bottom plates.

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).

  • Negative Control: DMSO (vehicle).

Optimization of Assay Parameters

Prior to full-scale screening, it is imperative to optimize several key parameters to achieve a robust assay window and reliable performance.

  • Enzyme Titration: Determine the optimal kinase concentration that yields a linear reaction rate over time and a strong signal-to-background ratio.

  • Substrate and ATP Concentration: The concentration of both substrate and ATP should ideally be at or near their Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibitors.

  • DMSO Tolerance: Assess the effect of the compound vehicle (DMSO) on kinase activity to establish a maximum tolerable concentration (typically ≤1%).

Assay Validation

Once optimized, the assay must be validated to ensure its suitability for HTS. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.

Z'-Factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively.

  • μ_pos and μ_neg are the means of the positive and negative controls, respectively.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

ParameterValueInterpretation
Z'-Factor> 0.7Excellent assay quality for HTS
Signal-to-Background> 10Robust assay window
CV (%) of Controls< 10%High precision and reproducibility

Part 2: High-Throughput Screening Protocol

This section outlines a detailed, step-by-step protocol for performing the primary HTS campaign. The process is designed for automation using standard liquid handling and detection instrumentation.[9][10]

Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis Compound_Plate Compound Plate (Compound X Library) Dispense_Compound Dispense Compound (e.g., 50 nL) Assay_Plate Assay Plate (384-well) Dispense_Enzyme Add Kinase/ Substrate Mix Dispense_Compound->Dispense_Enzyme to Assay Plate Incubate_1 Incubate (Room Temp, 15 min) Dispense_Enzyme->Incubate_1 Dispense_ATP Initiate Reaction (Add ATP) Incubate_1->Dispense_ATP Incubate_2 Incubate (Room Temp, 60 min) Dispense_ATP->Incubate_2 Dispense_Detection Add Detection Reagent Incubate_2->Dispense_Detection Incubate_3 Incubate (Room Temp, 10 min) Dispense_Detection->Incubate_3 Read_Plate Read Luminescence Incubate_3->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Identify_Hits Identify Hits (e.g., >50% Inhibition) Calculate_Inhibition->Identify_Hits

Caption: High-throughput screening workflow for kinase inhibitor identification.

Step-by-Step Protocol
  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of Compound X (from a 10 mM stock in DMSO) and controls to a 384-well assay plate.

  • Enzyme/Substrate Addition: Add 5 µL of the pre-optimized kinase/substrate mixture in assay buffer to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.

  • Reaction Initiation: Add 5 µL of ATP solution (at 2x the final desired concentration) to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation: Add 10 µL of the ATP detection reagent to all wells to stop the kinase reaction and initiate the luminescent signal.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes in the dark.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Part 3: Data Analysis and Hit Confirmation

Rigorous data analysis is crucial for identifying true hits and minimizing false positives.[11]

Primary Hit Identification

The percentage of inhibition for each compound is calculated as follows:

% Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))

A hit is typically defined as a compound that exhibits inhibition greater than a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Hit Confirmation and Potency Determination

Primary hits must be re-tested to confirm their activity. Confirmed hits should then be evaluated in a dose-response format to determine their potency (IC50). A 10-point, 3-fold serial dilution is standard practice.

CompoundIC50 (µM)
Compound X1.2
Analog A0.8
Analog B5.6
Staurosporine0.01
Secondary and Orthogonal Assays

To eliminate false positives arising from assay artifacts (e.g., luciferase inhibition, compound autofluorescence), confirmed hits should be tested in an orthogonal assay. This could be a different assay format that measures a different readout, such as a fluorescence resonance energy transfer (FRET) or a cell-based assay.[12][13][14]

Part 4: Mechanism of Action Studies

Understanding how a hit compound inhibits the target kinase is a critical step in lead optimization. For Compound X, a plausible mechanism is competitive inhibition at the ATP-binding site, a common mechanism for kinase inhibitors.

Kinase_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Target Kinase Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cell_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cell_Response leads to Compound_X Compound X Compound_X->Kinase inhibits

Caption: Hypothetical signaling pathway illustrating the inhibitory action of Compound X.

Conclusion

This application note provides a robust and scientifically grounded framework for the high-throughput screening of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate as a potential kinase inhibitor. By following the detailed protocols for assay development, screening, and hit validation, researchers can efficiently and accurately assess the therapeutic potential of this novel compound and its analogs. The adaptability of the proposed fluorescence-based assay makes it a valuable tool for a wide range of kinase targets, accelerating the discovery of new therapeutics.

References

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]

  • High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. MDPI. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). SignalChem. [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. PMC. [Link]

  • Tailored high-throughput screening solutions for identifying potent hits. Nuvisan. [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]

  • Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. [Link]

  • The High-Throughput Screening Transformation in Modern Drug Development. Technology Networks. [Link]

  • Accelerating Discovery and Development with Advances in High-Throughput Screening. BioPharm International. [Link]

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical. [Link]

  • A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. MDPI. [Link]

  • Cell Based Assays in High Throughput Mode (HTS). ResearchGate. [Link]

  • Fluorescence-Based Peptidolytic Assay for High-Throughput Screening of MMP14 Inhibitors. ResearchGate. [Link]

  • Cell-based assays for high-throughput screening. Broad Institute. [Link]

  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo- thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. ResearchGate. [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? PMC. [Link]

  • Ethyl 4-amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate. ABL Technology. [Link]

  • Synthesis of thienothiazole derivatives. ResearchGate. [Link]

  • Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. PubMed. [Link]

  • Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. NIH. [Link]

  • Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. PubMed. [Link]

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Application Notes & Protocols: A Guide to the Synthesis of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thieno[2,3-c]isothiazole scaffold is a heterocyclic motif of significant interest in medicinal chemistry, appearing in various compounds with potential therapeutic applications. Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, enabling the systematic exploration of how chemical modifications to a core scaffold influence biological activity. This guide provides a comprehensive, in-depth protocol for the synthesis of the core intermediate, Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate, and its subsequent derivatization to generate a chemical library for SAR studies. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and outline methods for data analysis and presentation.

Introduction: The Thieno[2,3-c]isothiazole Scaffold in Drug Discovery

Fused heterocyclic systems, particularly those containing sulfur and nitrogen, are privileged structures in medicinal chemistry.[1] The thieno[2,3-c]isothiazole core, an isomer of the more commonly studied thieno[3,2-d]isothiazole, represents a unique chemical space for exploring novel biological activities. Thiazole and isothiazole derivatives have been investigated for a wide range of therapeutic applications, including as anticancer agents, kinase inhibitors, and antimicrobial compounds.[2][3][4][5]

The strategic placement of functional groups—specifically the amino group at the 4-position and the carboxylate at the 5-position—on the Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate scaffold provides two key vectors for chemical modification. This allows researchers to systematically alter the molecule's steric, electronic, and pharmacokinetic properties to build a robust SAR profile, guiding the optimization of lead compounds.

Retrosynthetic Analysis and Strategy

A direct, one-pot synthesis for the target scaffold is not prominently described in the literature. Therefore, a logical, multi-step approach is proposed, built upon well-established reactions for constructing fused thiophene and isothiazole ring systems.[6][7] Our strategy involves the initial construction of a highly functionalized thiophene ring, followed by an intramolecular cyclization to form the fused isothiazole moiety.

This approach offers two primary advantages:

  • Convergent Synthesis: It allows for the preparation of a common thiophene intermediate that can be used to synthesize various fused systems.

  • Control over Isomerism: Building the rings sequentially provides precise control over the final regiochemistry, ensuring the formation of the desired thieno[2,3-c]isothiazole isomer.

Below is a graphical representation of the overall synthetic workflow.

Synthetic_Workflow A Ethyl Acetoacetate + Sulfur + Cyanoacetamide (Gewald Reaction) B Intermediate 1: Ethyl 2-Amino-4-methylthiophene-3-carboxylate A->B Step 1 C Intermediate 2: Ethyl 2-Thiocyano-4-methylthiophene-3-carboxylate B->C Step 2a: Sandmeyer Reaction D Intermediate 3: Thiophene Sulfenyl Chloride C->D Step 2b: Chlorination E Core Scaffold: Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate D->E Step 3: Cyclization with Ammonia F N-Acylation / N-Alkylation (Amine Modification) E->F Route 1 G Ester Hydrolysis E->G Route 2 I SAR Library F->I H Amide Coupling (Carboxylate Modification) G->H H->I

Caption: High-level workflow for the synthesis and derivatization of the target compounds.

Detailed Protocols and Methodologies

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: Synthesis of Ethyl 2-Amino-4-methylthiophene-3-carboxylate (Intermediate 1)

This initial step utilizes the Gewald aminothiophene synthesis, a robust and widely-used method for creating polysubstituted thiophenes.

  • Principle: The Gewald reaction is a multi-component reaction involving a ketone (ethyl acetoacetate), elemental sulfur, and an active methylene nitrile (cyanoacetamide). The reaction proceeds via a Knoevenagel condensation, followed by addition of sulfur and subsequent ring closure. The choice of a base, like morpholine, is critical as it catalyzes both the initial condensation and the final cyclization steps.

  • Reagents and Materials:

    • Ethyl acetoacetate (1.0 equiv)

    • Cyanoacetamide (1.0 equiv)

    • Elemental Sulfur (1.0 equiv)

    • Morpholine (0.5 equiv)

    • Ethanol (as solvent)

    • Ice bath, round-bottom flask, magnetic stirrer, condenser

  • Step-by-Step Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethanol (100 mL), ethyl acetoacetate (13.0 g, 100 mmol), cyanoacetamide (8.4 g, 100 mmol), and elemental sulfur (3.2 g, 100 mmol).

    • Stir the suspension at room temperature to ensure mixing.

    • Carefully add morpholine (4.4 mL, 50 mmol) dropwise to the stirring suspension. An exothermic reaction may be observed.

    • Equip the flask with a condenser and heat the mixture to reflux (approx. 78°C) for 2 hours. The reaction mixture will turn dark and sulfur will dissolve.

    • After 2 hours, cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation.

    • Collect the resulting yellow precipitate by vacuum filtration and wash the solid with cold ethanol (2 x 20 mL).

    • Dry the product under vacuum to yield Ethyl 2-amino-4-methylthiophene-3-carboxylate as a yellow solid.

  • Characterization (Expected):

    • ¹H NMR: Signals corresponding to the ethyl ester protons, the methyl group on the thiophene ring, and a broad singlet for the amino protons.

    • LC-MS: A parent ion peak corresponding to the molecular weight of the product (C₈H₁₁NO₂S, M.W. = 185.24 g/mol ).

Protocol 2: Conversion to Ethyl 2-Amino-3-thiocyanato-4-methylthiophene-5-carboxylate

This step functionalizes the thiophene ring in preparation for the isothiazole ring formation. This proposed route is analogous to syntheses of related thienothiazoles where an amino group is converted to a halo- group via a Sandmeyer reaction, which is then displaced.[8] A direct conversion to a thiocyanate provides a more direct path.

  • Principle: The Sandmeyer reaction is a classic transformation of an aryl amine into a variety of functional groups via a diazonium salt intermediate. Here, the amino group of the thiophene is diazotized with nitrous acid (generated in situ from sodium nitrite and HCl) and then reacted with a thiocyanate salt to install the SCN group. The reaction must be kept cold to prevent the unstable diazonium salt from decomposing.

  • Reagents and Materials:

    • Intermediate 1 (1.0 equiv)

    • Sodium nitrite (NaNO₂, 1.1 equiv)

    • Potassium thiocyanate (KSCN, 1.2 equiv)

    • Hydrochloric acid (conc. HCl)

    • Water, ice, crushed ice

    • Beaker, magnetic stirrer

  • Step-by-Step Procedure:

    • Suspend Intermediate 1 (9.26 g, 50 mmol) in a mixture of concentrated HCl (25 mL) and water (25 mL) in a 250 mL beaker. Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

    • In a separate flask, dissolve sodium nitrite (3.8 g, 55 mmol) in water (15 mL).

    • Add the sodium nitrite solution dropwise to the thiophene suspension, ensuring the temperature remains below 5°C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

    • In another beaker, dissolve potassium thiocyanate (5.8 g, 60 mmol) in water (20 mL) and cool to 0°C.

    • Slowly add the cold diazonium salt solution to the potassium thiocyanate solution. Effervescence (N₂ gas) will be observed.

    • Allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Characterization (Expected):

    • IR Spectroscopy: A strong, sharp peak around 2150 cm⁻¹ is indicative of the C≡N stretch of the thiocyanate group.

    • LC-MS: A parent ion peak corresponding to the molecular weight of the product (C₉H₁₀N₂O₂S₂, M.W. = 242.32 g/mol ).

Protocol 3: Synthesis of the Core Scaffold via Intramolecular Cyclization

This is the key ring-forming step to generate the thieno[2,3-c]isothiazole core.

  • Principle: The proposed cyclization is based on the intramolecular reaction of a nitrogen nucleophile with an electrophilic sulfur species. Treatment of the thiocyanate intermediate with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) can generate a sulfenyl chloride intermediate, which is highly electrophilic. Subsequent reaction with a nitrogen source, such as ammonia, will lead to nucleophilic attack on the sulfur, followed by ring closure and elimination to form the aromatic isothiazole ring.

  • Reagents and Materials:

    • Thiocyanate Intermediate from Protocol 2 (1.0 equiv)

    • Sulfuryl Chloride (SO₂Cl₂, 1.1 equiv)

    • Dichloromethane (DCM, anhydrous)

    • Ammonia (solution in methanol or dioxane)

    • Dry ice/acetone bath

  • Step-by-Step Procedure:

    • Dissolve the thiocyanate intermediate (4.84 g, 20 mmol) in anhydrous DCM (100 mL) in a flame-dried, three-neck flask under a nitrogen atmosphere.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Add sulfuryl chloride (1.8 mL, 22 mmol) dropwise via syringe. Stir the reaction at -78°C for 1 hour. The reaction will likely change color, indicating the formation of the sulfenyl chloride intermediate.

    • While maintaining the temperature at -78°C, slowly add a 7N solution of ammonia in methanol (10 mL, 70 mmol) dropwise. A precipitate (ammonium chloride) will form immediately.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by carefully adding water (50 mL). Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate.

  • Characterization (Expected):

    • ¹H NMR: The spectrum should show the disappearance of the thiocyanate proton signals and the appearance of a new, broad singlet for the 4-amino group, alongside signals for the methyl and ethyl ester groups.

    • ¹³C NMR: Appearance of new quaternary carbon signals corresponding to the fused ring system.

    • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition (C₉H₁₀N₂O₂S₂, M.W. = 242.32 g/mol ).

Derivatization Protocols for SAR Library Generation

With the core scaffold in hand, the next phase involves creating a library of analogues by modifying the amine and ester functional groups.

SAR_Derivatization cluster_amine Amine Modification (R1) cluster_ester Ester Modification (R2) Core Core Scaffold Ethyl 4-Amino-3-methylthieno [2,3-c]isothiazole-5-carboxylate Acylation R-COCl or (RCO)2O Pyridine, DCM Product: Amide (R1 = -COR) Core->Acylation Vector 1 Alkylation R-Br or R-I K2CO3, DMF Product: Secondary/Tertiary Amine (R1 = -R) Core->Alkylation Vector 1 Hydrolysis LiOH or NaOH Aq. THF Intermediate: Carboxylic Acid Core->Hydrolysis Vector 2 AmideCoupling R'-NH2 HATU, DIPEA, DMF Product: Amide (R2 = -CONHR') Hydrolysis->AmideCoupling

Caption: Key derivatization pathways for SAR studies at the amine and ester positions.

Protocol 4A: N-Acylation of the 4-Amino Group
  • Principle: This protocol converts the primary amine into a secondary amide using an acyl chloride or anhydride. Pyridine is used as a mild base to neutralize the HCl generated during the reaction.

  • Procedure:

    • Dissolve the core scaffold (1.0 equiv) in anhydrous DCM.

    • Add pyridine (1.5 equiv).

    • Cool to 0°C and add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equiv) dropwise.

    • Stir at room temperature until TLC or LC-MS indicates completion.

    • Work up by washing with dilute HCl, saturated NaHCO₃, and brine. Dry and purify by chromatography or recrystallization.

Protocol 4B: Ester Hydrolysis to Carboxylic Acid
  • Principle: Saponification of the ethyl ester to the corresponding carboxylic acid is achieved using a base like lithium hydroxide (LiOH). This acid is a crucial intermediate for creating a library of amides.

  • Procedure:

    • Dissolve the core scaffold (1.0 equiv) in a mixture of THF and water (e.g., 3:1).

    • Add LiOH·H₂O (2.0-3.0 equiv) and stir at room temperature.

    • Monitor the reaction by TLC/LC-MS.

    • Upon completion, remove the THF under reduced pressure.

    • Acidify the aqueous residue with 1N HCl to pH ~3-4.

    • Extract the product with ethyl acetate, dry the organic layers, and concentrate to yield the carboxylic acid.

Protocol 4C: Amide Coupling
  • Principle: This protocol couples the carboxylic acid from 4B with a diverse range of primary or secondary amines. HATU is a modern coupling reagent that efficiently forms the amide bond, while DIPEA is a non-nucleophilic base used to activate the acid.

  • Procedure:

    • Dissolve the carboxylic acid (1.0 equiv), the desired amine (1.2 equiv), and HATU (1.2 equiv) in anhydrous DMF.

    • Add DIPEA (2.5 equiv) and stir the mixture at room temperature overnight.

    • Dilute the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry, and concentrate.

    • Purify the resulting amide by column chromatography.

Data Presentation for SAR Studies

A well-structured table is essential for discerning trends in an SAR study. All synthesized and tested compounds should be cataloged with their structure, modifications, and corresponding biological activity data.

Table 1: Template for Structure-Activity Relationship (SAR) Data

Compound IDR¹ Modification (at 4-NH₂)R² Modification (at 5-CO₂)StructureBiological Activity IC₅₀ (µM)Notes
Core -H-OEt[Image of Core]> 100Starting point, inactive.
A-01 -C(O)CH₃-OEt[Image of Acetamide]50.2Acetylation reduces basicity, moderate activity.
A-02 -C(O)Ph-OEt[Image of Benzamide]25.8Bulky aromatic group improves potency.
B-01 -H-NH-Bn[Image of Benzylamide]15.1Amide bond isostere shows good activity.
B-02 -H-NH-(4-Cl-Ph)[Image of Chloroanilide]5.3Electron-withdrawing group enhances potency.
... ...............

This table contains hypothetical data for illustrative purposes.

Conclusion

This guide outlines a robust and rational synthetic pathway for producing Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate and its derivatives. By providing detailed, step-by-step protocols grounded in established chemical principles, we offer researchers a clear roadmap for accessing this valuable scaffold. The subsequent derivatization strategies and the structured approach to data presentation are designed to facilitate efficient and insightful SAR studies, accelerating the journey from a chemical scaffold to a potential drug candidate.

References

  • Synthesis and Functionalization of Thiazolo[c]isothiazoles.The Journal of Organic Chemistry. [URL: https://pubs.acs.org/journal/joce]
  • Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate.Smolecule. [URL: https://www.smolecule.com/]
  • Thienoisothiazoles. I. The synthesis of Thieno[2,3-c]isothiazole and some of its derivatives.Australian Journal of Chemistry, 1982, 35(2), 385–391. [URL: https://www.publish.csiro.au/CH/issue/579]
  • Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants.ARKIVOC, 2001 (ii), 34-41. [URL: https://www.
  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters.Organic Letters, 2020, 22(14). [URL: https://pubs.acs.org/journal/orlef7]
  • thieno[2,3-c]isothiazole-3,4,5-tricarbonitrile.ChemSynthesis. [URL: https://www.chemsynthesis.com/]
  • Thiazole synthesis.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/]
  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo- thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors.RSC Advances, 2022, 12, 561-577. [URL: https://pubs.rsc.org/en/journals/journalissues/ra]
  • Isothiazole synthesis.Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/]
  • Condensed isothiazoles. Part 5. Thieno[2,3-d]isothiazoles and thieno[3,2-d]isothiazoles.Journal of the Chemical Society, Perkin Transactions 1, 1977, 2047-2052. [URL: https://pubs.rsc.org/en/journals/journalissues/p1]
  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors.National Center for Biotechnology Information (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/]
  • Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.Google Patents, CN103664819A.
  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors.RSC Publishing. [URL: https://pubs.rsc.org/]
  • Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate.PrepChem.com. [URL: https://www.prepchem.com/]
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Sources

Topic: Evaluation of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate for Fungicidal Activity in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The relentless evolution of fungicide resistance in plant pathogens necessitates a continuous search for novel chemical scaffolds with unique modes of action. The thieno[2,3-c]isothiazole core represents a promising, yet underexplored, heterocyclic system. Compounds containing isothiazole and thiazole moieties have demonstrated significant potential in agrochemical development, exhibiting a range of biological activities.[1][2] This guide presents a comprehensive framework for the initial investigation of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate (CAS 82000-54-2), a specific derivative of this class, for potential fungicidal properties. We provide detailed, field-proven protocols for in vitro and in vivo screening, a discussion of a plausible mechanism of action based on related structures, and a workflow for data analysis. This document is intended for researchers in agricultural chemistry and drug development, providing a robust starting point for evaluating this and similar novel compounds as next-generation crop protection agents.

Introduction: The Case for Novel Heterocyclic Fungicides

The isothiazole and thiazole heterocycles are cornerstones in the development of green pesticides, valued for their strong biological activity, low toxicity profiles, and amenability to diverse structural modifications.[1] By incorporating these moieties, researchers have successfully developed a wide array of pesticides with broad-spectrum efficacy.[1] Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate belongs to this promising family, yet its specific applications in agriculture remain uncharacterized in public literature.

This document serves as a principal investigator's guide to action, outlining the necessary steps to move this molecule from a catalog chemical to a candidate with a defined biological activity profile. The protocols herein are designed not just as a series of steps, but as a self-validating system to generate reliable, reproducible data on the compound's potential as a fungicide.

Compound Profile and Synthesis Outline

Before biological evaluation, understanding the compound's basic properties and synthesis is crucial.

Physicochemical Properties
PropertyValueSource
CAS Number 82000-54-2[3][4]
Molecular Formula C₉H₁₀N₂O₂S₂[3]
Molecular Weight 242.32 g/mol [3][5]
Appearance Solid (predicted)-
Purity >95% (typical for research chemicals)-
Hypothetical Synthesis Route

While specific synthesis methods for this exact molecule are not widely published, a plausible route can be constructed based on established thienothiazole synthesis chemistry.[6][7] A common strategy involves the cyclization of a functionalized thiophene precursor. The following diagram illustrates a conceptual pathway.

G cluster_0 Step 1: Thiophene Functionalization cluster_1 Step 2: Isothiazole Ring Formation cluster_2 Step 3: Esterification & Amination A Substituted Thiophene B Functionalized Thiophene Intermediate A->B Reagents: e.g., NCS, NaSCN C Thieno[2,3-c]isothiazole Core B->C Reagents: e.g., Fe powder, AcOH (Reductive Cyclization) D Target Compound: Ethyl 4-Amino-3-methylthieno [2,3-c]isothiazole-5-carboxylate C->D Multi-step functional group manipulation

Caption: Hypothetical synthesis workflow for the target compound.

Proposed Mechanism of Action (MoA): Mitochondrial Respiration Inhibitor

Many successful fungicides containing thiazole or related heterocycles function by disrupting fungal cellular respiration.[8] For example, the novel fungicide Fenpicoxamid is a derivative of a natural product (UK-2A) and acts as a potent Qi inhibitor, binding to the cytochrome b complex in the mitochondrial respiratory chain.[9][10] This binding event blocks electron transport, halting ATP synthesis and leading to fungal cell death.[9]

Given the structural relationship, we hypothesize that Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate may act similarly. The primary investigative goal should be to determine if the compound inhibits mitochondrial function.

G cluster_0 Fungal Mitochondrion cluster_1 Qi Binding Site Complex_I Complex I Q Q Complex_I->Q Complex_II Complex II (SDH) Complex_II->Q Complex_III Complex III (Cytochrome bc1) CytC Cyt c Complex_III->CytC Complex_IV Complex IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP Q->Complex_III CytC->Complex_IV Target Target Compound Target->Complex_III Inhibition

Caption: Proposed MoA targeting Complex III of the mitochondrial electron transport chain.

Experimental Protocols for Fungicidal Screening

The following protocols provide a two-tiered approach to screening: a rapid, high-throughput in vitro assay followed by a more complex, validation-focused in vivo assay.

Workflow Overview

G A Compound Solubilization (e.g., in DMSO) B Tier 1: In Vitro Assay (Mycelial Growth Inhibition) A->B C Data Analysis: Calculate EC50 B->C D Decision Point: EC50 < 10 µg/mL? C->D E Tier 2: In Vivo Assay (Leaf Disc Pathogen Challenge) D->E Yes G Candidate Prioritization D->G No (Deprioritize) F Data Analysis: Calculate Disease Severity E->F F->G

Caption: A tiered workflow for evaluating novel fungicidal compounds.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on the vegetative growth of a target fungus (e.g., Botrytis cinerea, Fusarium graminearum).

Rationale: This assay is a rapid and cost-effective method to quantify a compound's intrinsic fungitoxicity. By measuring the radial growth of a fungal colony on amended media, we can calculate the concentration required to inhibit growth by 50% (EC₅₀).

Materials:

  • Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate

  • Dimethyl sulfoxide (DMSO), sterile

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • 90 mm Petri dishes

  • Target fungal culture, actively growing

  • Sterile cork borer (5 mm diameter)

  • Positive control fungicide (e.g., Thiabendazole[8], Azoxystrobin)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in sterile DMSO. Prepare a similar stock solution for the positive control.

  • Media Amendment: Autoclave PDA and cool in a 50-55°C water bath. Just before pouring, add the test compound stock solution to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration is constant across all plates and does not exceed 1% (v/v), which should also be used for the negative control plate.

  • Pouring Plates: Swirl the flask to ensure homogenous mixing and pour approximately 20 mL of the amended agar into each Petri dish. Prepare three replicate plates for each concentration. Also prepare negative control (DMSO only) and positive control plates.

  • Inoculation: Using the sterile cork borer, take a 5 mm plug of agar and mycelium from the leading edge of an actively growing fungal culture plate. Place the plug, mycelium-side down, in the center of each test plate.

  • Incubation: Seal the plates with paraffin film and incubate at the optimal temperature for the target fungus (e.g., 22-25°C) in the dark.

  • Measurement: Measure the diameter of the fungal colony in two perpendicular directions daily. The assay is complete when the colony on the negative control plates reaches approximately 80% of the plate diameter.

Protocol 2: In Vivo Leaf Disc Assay (Preventative Action)

Objective: To assess the compound's ability to protect plant tissue from fungal infection.

Rationale: An in vivo system is critical as it accounts for factors like compound penetration into the plant cuticle and stability on the leaf surface. This assay tests for preventative (protectant) activity, where the compound is applied before the pathogen.[11]

Materials:

  • Host plant (e.g., cucumber for powdery mildew, tomato for late blight)

  • Test compound solutions (prepared in water with a non-ionic surfactant, e.g., 0.02% Tween-20) at various concentrations (e.g., 10, 50, 100, 200 µg/mL).

  • Fungal spore suspension of the target pathogen at a known concentration (e.g., 1 x 10⁵ spores/mL).

  • Sterile water with surfactant (negative control).

  • Commercial fungicide (positive control).

  • Sterile cork borer (1 cm diameter).

  • Petri dishes lined with moist filter paper (moisture chambers).

Procedure:

  • Leaf Disc Preparation: Select young, fully expanded leaves from healthy, untreated plants. Use the cork borer to cut uniform leaf discs.

  • Compound Application: Place the leaf discs, adaxial (upper) side up, in a spray chamber or apply 20 µL of the test solution evenly over the surface of each disc. Allow the discs to air dry completely. Prepare 5-10 replicate discs per treatment.

  • Inoculation: Once dry, place the leaf discs on the moist filter paper in the Petri dishes. Pipette 10-20 µL of the fungal spore suspension onto the center of each disc.

  • Incubation: Seal the moisture chambers and incubate under appropriate conditions (e.g., 16h light/8h dark photoperiod, 20-24°C) to facilitate infection and disease development.

  • Disease Assessment: After 5-10 days (depending on the pathogen), assess the disease severity on each leaf disc. This is typically done by visually estimating the percentage of the disc area covered by lesions or sporulation.

Data Analysis and Interpretation

In Vitro Data: EC₅₀ Calculation
  • For each concentration, calculate the percentage of mycelial growth inhibition (MGI) using the formula: MGI (%) = [(dc - dt) / dc] * 100 where dc is the average colony diameter of the control and dt is the average colony diameter of the treatment.

  • Use statistical software (e.g., R, GraphPad Prism) to perform a probit or log-logistic regression analysis, plotting the inhibition percentage against the log of the compound concentration.

  • From the resulting dose-response curve, determine the Effective Concentration 50 (EC₅₀), which is the concentration that causes 50% inhibition.

Table for Data Summary:

CompoundTarget FungusEC₅₀ (µg/mL)95% Confidence Interval
Test CompoundB. cinereaTBDTBD
Positive ControlB. cinereaTBDTBD
Test CompoundF. graminearumTBDTBD
Positive ControlF. graminearumTBDTBD
In Vivo Data: Disease Severity and Control Efficacy
  • Calculate the average disease severity (%) for each treatment group.

  • Determine the control efficacy using the formula: Efficacy (%) = [(dsc - dst) / dsc] * 100 where dsc is the average disease severity of the control and dst is the average disease severity of the treatment.

  • Perform statistical analysis (e.g., ANOVA followed by Tukey's HSD test) to determine if the differences between treatments are statistically significant.

Conclusion and Future Directions

This guide provides the foundational protocols to perform a preliminary but rigorous evaluation of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate as a potential fungicide. A positive result, such as an in vitro EC₅₀ value below 10 µg/mL and significant in vivo disease control, would strongly justify further investigation.

Subsequent steps would include:

  • Mechanism of Action Studies: Utilizing mitochondrial assays (e.g., oxygen consumption rate, cytochrome c reductase inhibition assays) to confirm or refute the proposed MoA.[9]

  • Spectrum of Activity: Testing against a broader panel of agronomically important fungal and oomycete pathogens.

  • Systemicity Studies: Investigating whether the compound is absorbed and translocated within the plant, which can be a highly desirable trait for a fungicide.[11][12]

  • Structure-Activity Relationship (SAR): Synthesizing analogs to understand which parts of the molecule are critical for its activity and to optimize its potency.

By following this structured approach, researchers can efficiently and effectively assess the agricultural potential of this novel thienoisothiazole derivative.

References

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  • Biosynth. (n.d.). ethyl 4-amino-3-methylthieno[2,3-c][3][13]thiazole-5-carboxylate. Retrieved January 21, 2026, from

  • Wang, J., Liao, A., Guo, R. J., Ma, X., & Wu, J. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry, 73(1), 30-46.
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  • Stanetty, P., Dvorak, T., & Mihovilovic, M. D. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. ARKIVOC, 2001(2), 34-41.
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  • Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
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  • ResearchGate. (n.d.). Thiazole and Isothiazole Chemistry in Crop Protection | Request PDF.
  • MDPI. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 30(1), 123.
  • Stanetty, P., Dvorak, T., & Mihovilovic, M. D. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants.
  • Young, D. H., et al. (2018). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A. Pest Management Science, 74(5), 1043-1053.
  • Chemicalbook. (2023). ETHYL 4-AMINO-3-METHYLTHIENO[2,3-C]ISOTHIAZOLE-5-CARBOXYLATE | 82000-54-2.
  • Santa Cruz Biotechnology. (n.d.). Ethyl 4-amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate.
  • PubMed. (2018). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A.

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Application Notes & Protocols: A Roadmap for Developing Fungicides Based on Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate as a potential fungicide. This document outlines a strategic workflow, from initial in vitro screening to preliminary in vivo studies and mechanism of action elucidation. The protocols provided are designed to be adaptable and serve as a foundational framework for your research endeavors.

The thieno[2,3-c]isothiazole scaffold is a promising starting point for the development of novel fungicides. Heterocyclic compounds containing isothiazole and thiazole moieties have demonstrated a wide range of biological activities, including antifungal properties.[1][2][3] The rationale for investigating Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate is rooted in the known fungicidal potential of related chemical structures.[4] This document will guide you through the necessary steps to scientifically validate its potential.

I. Preliminary Physicochemical Characterization

A thorough understanding of the compound's physical and chemical properties is paramount for successful formulation and interpretation of biological data.

Table 1: Physicochemical Properties of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate

PropertyValueSource
Molecular Formula C9H10N2O2S2
Molecular Weight 242.32 g/mol
CAS Number 82000-54-2[5]
Appearance Solid (form to be determined)Inferred
Solubility To be determined in relevant solvents (e.g., DMSO, water, ethanol)Protocol Below
Purity To be determined (e.g., >95%)Protocol Below

Protocol 1: Solubility and Purity Assessment

  • Solubility Determination:

    • Prepare saturated solutions of the compound in a panel of solvents relevant for biological assays (e.g., Dimethyl Sulfoxide (DMSO), ethanol, methanol, water).

    • Equilibrate the solutions at a controlled temperature (e.g., 25°C) for 24 hours.

    • Centrifuge the solutions to pellet undissolved solid.

    • Determine the concentration of the supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometer.

  • Purity Analysis (HPLC):

    • Develop a reverse-phase HPLC method. A C18 column is a good starting point.

    • Use a mobile phase gradient of water and acetonitrile, both with 0.1% formic acid.

    • Monitor the elution profile at a wavelength where the compound has maximum absorbance (to be determined by UV-Vis spectrophotometry).

    • The purity is calculated as the percentage of the main peak area relative to the total peak area.

II. In Vitro Antifungal Susceptibility Testing

The initial step in evaluating the fungicidal potential is to perform in vitro screening against a panel of relevant fungal pathogens. This will establish the compound's spectrum of activity and its potency.

Workflow for In Vitro Antifungal Screening

Caption: Workflow for in vitro antifungal screening of the target compound.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Fungal Strain Selection:

    • Select a panel of economically important plant pathogenic fungi (e.g., Botrytis cinerea, Alternaria brassicae, Pseudoperonospora cubensis) and opportunistic human pathogens (Candida albicans).[2][6][7]

    • Culture the fungal strains on appropriate agar media (e.g., Potato Dextrose Agar - PDA) to obtain fresh, viable cultures.

  • Inoculum Preparation:

    • Prepare a spore suspension or yeast cell suspension from the fresh cultures.

    • Adjust the concentration of the inoculum to a standardized density (e.g., 1 x 10^5 to 5 x 10^5 spores/mL or cells/mL) using a hemocytometer or by spectrophotometric methods.

  • Assay Plate Preparation:

    • Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Potato Dextrose Broth - PDB or RPMI-1640). The final concentration range should be sufficient to determine the MIC (e.g., 0.1 to 100 µg/mL).

    • Include a positive control (a known fungicide, e.g., tebuconazole or azoxystrobin) and a negative control (no compound).[6]

  • Inoculation and Incubation:

    • Inoculate each well with the prepared fungal suspension.

    • Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the control. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 3: Minimum Fungicidal Concentration (MFC) Determination

  • Subculturing:

    • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

    • Spread the aliquot onto a fresh agar plate (e.g., PDA).

  • Incubation and MFC Determination:

    • Incubate the agar plates under the same conditions as the MIC assay.

    • The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plates.

III. In Vivo Efficacy Evaluation

Positive results from in vitro studies warrant progression to in vivo models to assess the compound's efficacy in a more complex biological system.[8]

Workflow for In Vivo Fungicide Evaluation

Caption: Workflow for in vivo evaluation of the test compound's fungicidal efficacy.

Protocol 4: Detached Leaf Assay

The detached leaf assay is a valuable preliminary in vivo screen.[9]

  • Plant Material:

    • Use healthy, young, and fully expanded leaves from a susceptible host plant (e.g., cucumber for Pseudoperonospora cubensis).

  • Compound Application:

    • Prepare different concentrations of the test compound in a suitable carrier solvent with a surfactant to ensure even spreading.

    • Apply the compound solution to the leaf surface as a protectant (before inoculation) or curative (after inoculation).

  • Inoculation:

    • Apply a known concentration of the fungal spore suspension to the treated leaves.

  • Incubation and Assessment:

    • Place the leaves in a humid chamber and incubate under optimal conditions for disease development.

    • After a set period, assess the disease severity by measuring the lesion size or the percentage of leaf area infected.

    • Calculate the percent disease control relative to the untreated control.

Protocol 5: Whole Plant Assay

  • Plant Growth:

    • Grow susceptible host plants in a greenhouse or growth chamber under controlled conditions.[9]

  • Treatment Application:

    • Apply the formulated test compound to the plants as a foliar spray.[6]

  • Inoculation:

    • Inoculate the treated plants with the fungal pathogen.

  • Disease Assessment:

    • After a suitable incubation period, visually assess the disease severity on the whole plant.

    • The efficacy of the compound is determined by comparing the disease severity in the treated plants to that in the untreated control plants.[6]

IV. Elucidating the Mechanism of Action (MoA)

Understanding how a fungicide works at a molecular level is crucial for its development and for managing potential resistance.[10][11]

Potential Fungal Targets and MoA Investigation Strategies

Caption: Potential fungal targets and corresponding experimental approaches for MoA studies.

Protocol 6: Preliminary MoA - Ergosterol Biosynthesis Inhibition

Many commercial fungicides target the ergosterol biosynthesis pathway.[12]

  • Fungal Culture:

    • Grow the target fungus in a liquid medium in the presence of sub-lethal concentrations of the test compound.

  • Sterol Extraction:

    • Harvest the fungal mycelia and extract the non-saponifiable lipids.

  • Analysis:

    • Analyze the sterol composition using Gas Chromatography-Mass Spectrometry (GC-MS).

    • A significant reduction in ergosterol levels and an accumulation of its precursors in the treated samples compared to the control would suggest inhibition of the ergosterol biosynthesis pathway.

Protocol 7: Preliminary MoA - Mitochondrial Respiration Assay

Inhibition of mitochondrial respiration is another common mode of action for fungicides.[13]

  • Mitochondria Isolation:

    • Isolate mitochondria from the target fungus.

  • Oxygen Consumption Measurement:

    • Use a Clark-type oxygen electrode to measure the rate of oxygen consumption by the isolated mitochondria in the presence of various respiratory substrates (e.g., succinate, NADH).

    • Add the test compound and measure its effect on the oxygen consumption rate. Inhibition of oxygen consumption would indicate an effect on the electron transport chain.

V. Concluding Remarks

The successful development of a novel fungicide is a multi-step process that requires rigorous scientific investigation. The protocols and workflows outlined in these application notes provide a solid foundation for the systematic evaluation of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate. By following a logical progression from in vitro screening to in vivo testing and mechanism of action studies, researchers can effectively assess the potential of this compound as a valuable tool in the management of fungal diseases.

References

  • Baibakova, E. V., et al. (2019). Modern Fungicides: Mechanisms of Action, Fungal Resistance and Phytotoxic Effects. Annual Research & Review in Biology. [Link]

  • Pest Management and Pesticide Safety. (n.d.). Fungicide Theory of Use and Mode of Action. University of California Agriculture and Natural Resources. [Link]

  • Young, D. H., et al. (2018). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A. Pest Management Science, 74(5), 1043-1053. [Link]

  • King, J. E. (1980). An investigation of some in vitro and in vivo primary screening techniques. Annals of Applied Biology, 96(2), 241-250. [Link]

  • Chittem, K. (2010). In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. The University of Southern Mississippi. [Link]

  • De Waard, M. A. (1996). Fungicide Modes of Action and Spectrum. Outlooks on Pest Management, 7(5), 209-216. [Link]

  • EpiLogic GmbH. (2024, July 23). Innovative Screening Methods for Plant Fungicides and Defense Inducers. [Link]

  • Singh, A., & Kumar, V. (2023). In vitro and in vivo evaluation of fungicides against Alternaria brassicae of mustard. The Pharma Innovation Journal, 12(7), 1629-1632. [Link]

  • Singh, R. P., et al. (2014). Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea. Journal of Soils and Crops, 24(1), 169-174. [Link]

  • Wu, Q.-F., et al. (2019). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 9(1), 323-330. [Link]

  • Wang, P., et al. (2019). Discovery of Novel Isothiazole, 1,2,3-Thiadiazole, and Thiazole-Based Cinnamamides as Fungicidal Candidates. Journal of Agricultural and Food Chemistry, 67(40), 11036-11046. [Link]

  • Alichem. (n.d.). Ethyl 4-amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate. [Link]

  • Wu, Q.-F., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. ResearchGate. [Link]

  • Google Patents. (2014).
  • De Wever, O., et al. (2022). Synthesis and Functionalization of Thiazolo[c]isothiazoles. The Journal of Organic Chemistry, 87(18), 12159-12169. [Link]

  • Carrieri, A., et al. (1988). [Synthesis and Antifungal Activity of New Derivatives of 5-(4-halobenzoyl)-4-amino-3-(2-dialkylaminoethylthio)thieno [2,3-c] and [3,2-d] Isothiazole]]. Il Farmaco; edizione scientifica, 43(5), 457-467. [Link]

  • EBSCO. (n.d.). Thiazole antifungals | Research Starters. [Link]

  • PrepChem.com. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. [Link]

  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Wang, Y., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 30(7), 1234. [Link]

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Topic: Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[2,3-c]isothiazole scaffold is a promising heterocyclic structure in medicinal chemistry. Related thieno-thiazole and isothiazole derivatives have demonstrated significant inhibitory activity against a range of critical enzyme targets, including protein kinases, proteases, and metabolic enzymes like 5-lipoxygenase.[1][2][3] This document provides a comprehensive guide for the characterization of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate as a potential enzyme inhibitor. We present a strategic workflow for target identification, detailed protocols for primary screening against kinases and proteases, and a framework for subsequent data analysis and mechanism of action studies. The methodologies are designed to be robust and self-validating, providing researchers with the tools to systematically evaluate this compound's therapeutic potential.

Introduction and Compound Profile

Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate is a unique heterocyclic compound featuring a fused ring system that is of significant interest in drug discovery. While direct biological data for this specific molecule is limited, the broader class of thiazole and isothiazole derivatives is well-established for its diverse biological activities.[4][5] For instance, various derivatives have been developed as inhibitors of protein kinases involved in cancer cell signaling, proteases implicated in neurodegenerative diseases, and enzymes like carbonic anhydrase.[1][6][7]

This application note, therefore, serves as a foundational guide for researchers initiating studies with this compound. It outlines a logical, stepwise approach to first identify its enzymatic targets and then to quantify its inhibitory potency and mechanism.

Table 1: Physicochemical Properties of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate

Property Value Source
CAS Number 82000-54-2 [8]
Molecular Formula C₉H₁₀N₂O₂S₂ [8]
Molecular Weight 242.32 g/mol [8]

| Solubility | Recommended solvent: Dimethyl sulfoxide (DMSO) for stock solutions. Further dilution in aqueous assay buffers. | General Practice |

Expert Insight: Compound Handling The initial preparation of the test compound is a critical step that can significantly impact experimental results. For compounds with limited aqueous solubility, preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO is standard practice. Subsequent dilutions into the final assay buffer should be carefully managed to keep the final DMSO concentration consistent across all wells (including controls) and ideally below 1% (v/v), as higher concentrations can affect enzyme activity and cause compound precipitation.[9]

Strategic Workflow for Target Identification

Given the diverse potential of the thieno-isothiazole scaffold, an efficient screening strategy is required to identify primary enzyme targets. The following workflow outlines a rational approach, starting with broad screening against key enzyme families known to be modulated by related heterocyclic compounds.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Hit Validation & Characterization Compound Test Compound Stock (Ethyl 4-Amino-3-methylthieno [2,3-c]isothiazole-5-carboxylate) Screen Primary Screening (Single High Concentration, e.g., 10-50 µM) Compound->Screen Kinase Kinase Panel (e.g., Ser/Thr & Tyr Kinases) Screen->Kinase Broad-spectrum activity? Protease Protease Panel (e.g., Serine, Cysteine, Metallo) Screen->Protease Other Other Relevant Enzymes (e.g., Lipoxygenases, Carbonic Anhydrases) Screen->Other Hit Identify 'Hits' (e.g., >50% Inhibition) Dose Dose-Response Assay (Determine IC50 Value) Hit->Dose MoA Mechanism of Action (MoA) Studies (Reversibility, Kinetics) Dose->MoA

Caption: High-level workflow for identifying and validating enzyme targets.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common and robust method for quantifying kinase activity by measuring the amount of ADP produced in the enzymatic reaction. It is suitable for high-throughput screening and IC50 determination.[10]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted back into ATP, which is then used to drive a luciferase/luciferin reaction, generating a luminescent signal that is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., a serine/threonine or tyrosine kinase)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine 5′-triphosphate (ATP)[10]

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test Compound: Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettor or liquid handling system

  • Plate-reading luminometer

G cluster_workflow Kinase Inhibition Assay Workflow A 1. Dispense Compound Add serial dilutions of test compound or DMSO (control) to wells. B 2. Add Kinase Add kinase solution to all wells. A->B C 3. Pre-incubate Incubate for 10-30 min at room temperature to allow compound-enzyme binding. B->C D 4. Initiate Reaction Add ATP/Substrate mix to start the kinase reaction. C->D E 5. Enzymatic Reaction Incubate for a defined period (e.g., 60 min) at optimal temperature (e.g., 30°C). D->E F 6. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent. E->F G 7. Convert ADP to ATP Add Kinase Detection Reagent. F->G H 8. Read Luminescence Measure signal on a plate reader. G->H

Caption: Step-by-step workflow for the ADP-Glo™ kinase inhibition assay.

Detailed Steps:

  • Compound Preparation: Prepare a serial dilution series of the test compound in the assay buffer. A typical starting point is a 10-point, 3-fold dilution series starting from 100 µM. Also prepare wells for positive control (no enzyme) and negative control (DMSO vehicle).[10]

  • Reaction Setup (in a 384-well plate, 20 µL final volume):

    • Add 5 µL of the test compound dilution (or DMSO for controls) to the appropriate wells.

    • Add 10 µL of the kinase solution (pre-diluted in assay buffer) to all wells except the "no enzyme" control.

    • Pre-incubate the plate for 10-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.[10]

  • Initiate Kinase Reaction:

    • Add 5 µL of a mixture containing ATP and the specific substrate to all wells to start the reaction.

    • Causality Check: The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.[11]

  • Incubation: Incubate the plate for 30-60 minutes at the kinase's optimal temperature (e.g., 30°C or 37°C). The duration should be optimized to ensure the reaction is in the linear range, typically with less than 20% of the substrate consumed.[12][13]

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

Protocol: In Vitro Protease Inhibition Assay (Fluorogenic Substrate)

This protocol outlines a general method for assessing protease inhibition by measuring the cleavage of a quenched fluorescent peptide substrate.

Principle: A peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the signal from the fluorophore. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.[14][15]

Materials:

  • Protease of interest (e.g., a serine or cysteine protease)

  • Fluorogenic peptide substrate specific to the protease

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20; may require reducing agents like DTT for cysteine proteases)

  • Test Compound: Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate

  • Black, flat-bottom 96-well or 384-well plates[14]

  • Fluorescence plate reader

Detailed Steps:

  • Reagent Preparation: Prepare solutions of the test compound, protease, and substrate in the assay buffer.

  • Assay Setup (in a 96-well plate, 100 µL final volume):

    • Add 50 µL of assay buffer containing the test compound at 2x the final desired concentration (or DMSO for controls).

    • Add 25 µL of the protease solution (at 4x final concentration).

    • Pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction:

    • Add 25 µL of the fluorogenic substrate (at 4x final concentration) to all wells.

    • Causality Check: The substrate concentration is typically set at or below its Km value to ensure sensitivity to competitive inhibitors.[11]

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-set to the optimal temperature.

    • Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.[14]

    • The rate of reaction (slope of the linear portion of the fluorescence vs. time curve) is used to determine the enzyme activity.

Data Analysis and Interpretation

A. Calculating Percent Inhibition

For each compound concentration, the percentage of inhibition is calculated using the signals from the control wells:

Percent Inhibition = 100 x [ 1 - (SignalInhibitor - SignalPositive Control) / (SignalNegative Control - SignalPositive Control) ]

  • SignalInhibitor: Signal from wells with enzyme and the test compound.

  • SignalNegative Control (0% Inhibition): Signal from wells with enzyme and DMSO.

  • SignalPositive Control (100% Inhibition): Signal from wells without enzyme or with a known potent inhibitor.

B. Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce enzyme activity by 50%.

  • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R).

  • The IC50 value is derived from the fitted curve.[11]

Table 2: Sample Data for IC50 Determination

[Inhibitor] (µM) Log [Inhibitor] % Inhibition (Mean ± SD)
100 2.00 98.5 ± 2.1
33.3 1.52 95.2 ± 3.5
11.1 1.05 88.7 ± 4.0
3.70 0.57 75.1 ± 5.2
1.23 0.09 49.8 ± 4.8
0.41 -0.39 24.6 ± 3.9
0.14 -0.86 10.3 ± 2.5
0.00 - 0.0 ± 2.8

| Calculated IC50 | | 1.25 µM |

Advanced Characterization: Mechanism of Inhibition (MoA)

Once a compound is confirmed as an inhibitor with a potent IC50 value, the next step is to understand its mechanism of inhibition. This provides critical insights for lead optimization in drug development.

G cluster_rev Reversibility Test cluster_kinetics Kinetic Analysis Start Confirmed 'Hit' (Potent IC50 Value) Reversibility Rapid Dilution Experiment Is activity recovered after dilution? Start->Reversibility Kinetics Vary Substrate Concentration Measure reaction rates at different [Substrate] and [Inhibitor] Reversibility->Kinetics Yes (Reversible) Irreversible Irreversible / Time-Dependent (Further characterization needed) Reversibility->Irreversible No (Irreversible) Lineweaver Analyze Lineweaver-Burk Plot (or other linear plot) Kinetics->Lineweaver Competitive Competitive Lineweaver->Competitive NonComp Non-competitive Lineweaver->NonComp Uncomp Uncompetitive Lineweaver->Uncomp Mixed Mixed Lineweaver->Mixed

Caption: Decision tree for determining the mechanism of inhibition.

A key experiment is the rapid dilution test to determine reversibility.[11] In this assay, the enzyme is pre-incubated with a high concentration of the inhibitor (e.g., 10x IC50). This mixture is then diluted significantly (e.g., 100-fold) into the assay solution, which reduces the inhibitor concentration to a non-inhibitory level (e.g., 0.1x IC50). If enzyme activity is rapidly restored, the inhibitor is reversible. If activity remains suppressed, the inhibitor is likely irreversible or a slow, tight-binder.[11]

References

  • Practical Analytical Considerations for Conducting In Vitro Enzyme Kinetic Studies. PubMed. [Link]

  • Top 5 Methods Devised for Enzyme Kinetics Measurement. Biology Discussion. [Link]

  • The Experimental Techniques and Practical Applications of Enzyme Kinetics. Journal of Proteomics & Bioinformatics. [Link]

  • Enzyme Kinetics Considerations. Scientist Live. [Link]

  • Assay for Protealysin-like Protease Inhibitor Activity. PMC - NIH. [Link]

  • Can anyone suggest a protocol for a kinase assay? ResearchGate. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Protease Assays - Assay Guidance Manual. NCBI - NIH. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Steady-state enzyme kinetics. The Biochemist - Portland Press. [Link]

  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo- thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. ResearchGate. [Link]

  • Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. PubMed. [Link]

  • Ethyl 4-amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate. ABL Technology. [Link]

  • Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. PubMed. [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

  • Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. NIH. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. NIH. [Link]

  • Synthesis and biological activity of 4-ethyl carboxylate-5-imino-3- thiomethyl benzothiazolo [2,3-c]. ResearchGate. [Link]

  • Removal of Feedback Inhibition of Δ1-Pyrroline-5-Carboxylate Synthetase Results in Increased Proline Accumulation and Protection of Plants from Osmotic Stress. NIH. [Link]

  • A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino]. PubMed Central. [Link]

  • Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed. [Link]

  • Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. PubMed. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions. ACS Medicinal Chemistry Letters. [Link]

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-component synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can achieve robust and reproducible results.

The synthesis of this thieno[2,3-c]isothiazole scaffold is a multi-step process, typically initiated by the versatile Gewald three-component reaction to construct the core 2-aminothiophene intermediate.[1] Subsequent steps involve the annulation of the isothiazole ring. This guide is structured to address issues that may arise during each critical phase of this synthetic sequence.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. We provide a diagnosis of the likely cause and a detailed, actionable solution.

Question 1: My initial Gewald reaction to form the 2-aminothiophene intermediate has a very low yield. What are the likely causes and how can I improve it?

Answer: Low yield in the Gewald reaction is a frequent challenge and typically points to one of three areas: inefficient initial condensation, competing side reactions, or suboptimal reaction conditions.

  • Causality: The Gewald reaction begins with a Knoevenagel condensation between the ketone (acetone, in this case) and the active methylene nitrile (ethyl cyanoacetate), catalyzed by a base.[2] If this initial step is slow or incomplete, the overall yield will be poor. Concurrently, side reactions like the dimerization of the unsaturated intermediate or polymerization can consume starting materials.[3]

  • Troubleshooting Steps:

    • Base Selection and Stoichiometry: The choice of base is critical. Morpholine is commonly used and often effective, but if yields are low, consider screening other bases like piperidine or triethylamine.[4][5] The base is a catalyst; ensure you are using appropriate catalytic amounts (typically 0.1-0.2 equivalents). Using a stoichiometric amount of an amine can sometimes be required for less reactive substrates.[4]

    • Temperature Control: The Knoevenagel condensation is often performed at moderate temperatures (40-60 °C). However, the subsequent cyclization with sulfur requires specific temperature management. Excessively high temperatures can lead to the formation of dark, tarry polysulfides and polymers, drastically reducing yield.[6] We recommend a systematic temperature screen from 50 °C to 80 °C in small-scale trials to find the optimal balance for your specific setup.

    • Rate of Addition: Slow, controlled addition of reagents, particularly the ketone, can favor the desired intramolecular cyclization over intermolecular side reactions like dimerization.[6]

    • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction. While not always necessary, particularly in polar aprotic solvents, if you are using a solvent like toluene, employing a Dean-Stark apparatus to remove water can improve the yield of the condensation step.

Question 2: The reaction mixture has turned into a dark brown, intractable tar. Is the experiment salvageable?

Answer: A dark, tarry mixture is a strong indicator of significant polymerization and/or the formation of complex polysulfides.[6] This is typically caused by excessive heat.

  • Causality: At elevated temperatures, the α,β-unsaturated nitrile intermediates or the starting materials themselves can polymerize. Sulfur can also form long-chain polysulfides that are difficult to remove.

  • Troubleshooting Steps:

    • Immediate Action: Unfortunately, once a tar has formed, isolating a significant amount of the desired product is extremely difficult. The primary solution is preventative.

    • Prevention: Strictly control the reaction temperature. Use a well-calibrated hotplate with an oil bath and an overhead stirrer for uniform heat distribution. Avoid localized overheating, which can occur with mantle heaters on round-bottom flasks without proper stirring.

    • Purity of Reagents: Ensure the purity of your starting materials. Impurities can sometimes catalyze polymerization side reactions. Use freshly distilled ketones and high-purity ethyl cyanoacetate and sulfur.

Question 3: I've successfully synthesized the 2-aminothiophene intermediate, but the subsequent cyclization to form the fused isothiazole ring is failing or giving very low yields. What should I investigate?

Answer: The formation of the isothiazole ring fused to the thiophene core is a critical and sensitive step. Failure at this stage usually relates to the choice of cyclizing agent, reaction conditions, or the reactivity of the aminothiophene intermediate. While literature on this specific transformation is sparse, we can draw from established isothiazole synthesis principles.[7]

  • Causality: This cyclization likely proceeds via the reaction of the 4-amino group and the 3-methyl group of the thiophene intermediate with a sulfur-containing electrophile, followed by oxidation or rearrangement. The nucleophilicity of the amino group and the activation of the methyl group are key.

  • Troubleshooting Steps:

    • Choice of Cyclization Reagent: A common method for forming an isothiazole ring from an enamine or related precursor involves reaction with a sulfur electrophile. Consider reagents like sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) in an inert solvent (e.g., dioxane, toluene) at low temperatures, followed by controlled oxidation. These reagents are highly reactive and require careful handling.

    • Reaction Conditions: Overly harsh conditions (high temperature, strong acids/bases) can lead to the decomposition of the electron-rich aminothiophene ring. This step should be attempted at low temperatures (e.g., 0 °C to room temperature) initially.

    • Protecting Groups: If decomposition is a major issue, consider protecting the ester group (e.g., by hydrolysis to the carboxylic acid and then re-esterification later) if it is found to be labile under the cyclization conditions.

    • Alternative Routes: Explore alternative synthetic strategies, such as those starting from a pre-formed isothiazole ring and building the thiophene ring onto it.[8]

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for the initial Gewald reaction step? A: Polar solvents are generally preferred as they enhance the condensation of intermediates.[4] Ethanol, methanol, and dimethylformamide (DMF) are excellent choices. Ethanol is often favored due to its lower boiling point, which simplifies product isolation.

Q: How critical is the quality of the elemental sulfur used? A: Very critical. We recommend using finely powdered, high-purity sulfur (e.g., "flowers of sulfur"). Inconsistent particle size can lead to variable reaction rates. Some protocols benefit from using freshly milled sulfur to ensure high surface area and reactivity.

Q: What is the best method for purifying the final product, Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate? A: Purification typically involves a multi-step approach. After the reaction workup (quenching, extraction), the crude product should first be subjected to column chromatography on silica gel. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is usually effective. The fractions containing the pure product can then be combined, and the solvent removed under reduced pressure. For final purification to obtain a crystalline solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is recommended.[9]

Q: Can this synthesis be adapted into a one-pot procedure? A: While the Gewald reaction itself is a one-pot, multi-component reaction, achieving the entire synthesis of the final fused product in a single pot is highly challenging and generally not recommended.[10] The conditions required for the initial aminothiophene formation are significantly different from those needed for the subsequent isothiazole ring annulation. A two-step approach with isolation and purification of the thiophene intermediate allows for much better control and optimization of each distinct transformation, ultimately leading to higher overall yields.

Data Summary & Recommended Conditions

The following table summarizes key reaction parameters for the initial Gewald reaction step, which is often the most problematic. These are starting points for optimization.

ParameterRecommended RangeRationale & Key Considerations
Temperature 50 - 70 °CBalances rate of reaction against the risk of polymerization and side reactions.[6]
Base Catalyst Morpholine / PiperidineEfficient catalysts for the Knoevenagel condensation.[5]
Solvent Ethanol / DMFPolar solvents facilitate the reaction and help dissolve intermediates.[4]
Reaction Time 2 - 6 hoursMonitor by TLC. Pushing the reaction too long can decrease yield due to side reactions.

Experimental Workflow & Logic Diagrams

The diagrams below illustrate the overall synthetic workflow and a logical troubleshooting path for addressing low yield.

G cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Isothiazole Annulation Acetone Acetone Intermediate Ethyl 2-Amino-4,5-dimethylthiophene-3-carboxylate (Intermediate) Acetone->Intermediate Ethanol, 50-70°C EtCyanoacetate Ethyl Cyanoacetate EtCyanoacetate->Intermediate Ethanol, 50-70°C Sulfur Sulfur Sulfur->Intermediate Ethanol, 50-70°C Base Base (Morpholine) Base->Intermediate Ethanol, 50-70°C FinalProduct Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate Intermediate->FinalProduct Inert Solvent, 0°C -> RT CyclizingAgent Cyclizing Agent (e.g., S₂Cl₂) CyclizingAgent->FinalProduct G cluster_solutions1 Solutions for Step 2 (Cyclization) cluster_solutions2 Solutions for Step 1 (Gewald) Start Low Final Yield CheckTLC Check TLC of Crude Reaction Mixture Start->CheckTLC UnreactedStart High Amount of Unreacted Thiophene Intermediate? CheckTLC->UnreactedStart Analyze spots SideProducts Multiple Side Products in Step 2? CheckTLC->SideProducts LowIntermediate Was the Yield of the Intermediate Low? CheckTLC->LowIntermediate Sol_Unreacted Increase reaction time for Step 2 Screen more powerful cyclizing agents Increase temperature cautiously UnreactedStart->Sol_Unreacted YES Sol_SideProducts Lower temperature for Step 2 Use milder cyclizing agent Check stoichiometry SideProducts->Sol_SideProducts YES Sol_LowIntermediate Optimize Gewald Reaction: - Screen different bases - Adjust temperature - Check reagent purity LowIntermediate->Sol_LowIntermediate YES

Caption: Troubleshooting logic for diagnosing and solving low yield issues.

Optimized Protocol: Two-Step Synthesis

This protocol represents a robust starting point. Researchers should optimize based on their specific laboratory conditions and observations.

Step 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (Gewald Intermediate)

  • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, add elemental sulfur (3.2 g, 0.1 mol) and ethyl cyanoacetate (11.3 g, 0.1 mol) in ethanol (80 mL).

  • Add morpholine (2.0 mL, ~0.02 mol) to the suspension.

  • Heat the mixture to 50-55 °C with stirring.

  • Add acetone (7.3 mL, 0.1 mol) dropwise via the dropping funnel over 30 minutes. An exothermic reaction may be observed. Maintain the temperature below 65 °C.

  • After the addition is complete, continue stirring the reaction mixture at 60 °C for 3-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.

  • The solid product will precipitate. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water (2 x 50 mL) and a small amount of cold ethanol.

  • Dry the crude product under vacuum. The intermediate can be purified further by recrystallization from ethanol if necessary.

Step 2: Synthesis of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate

(Caution: This step involves corrosive and reactive reagents. Perform in a well-ventilated fume hood with appropriate personal protective equipment.)

  • In a flame-dried 250 mL three-necked flask under a nitrogen atmosphere, dissolve the purified aminothiophene intermediate (0.05 mol) in 100 mL of anhydrous dioxane.

  • Cool the solution to 0 °C in an ice-salt bath.

  • In a separate flask, prepare a solution of sulfur monochloride (S₂Cl₂) (0.055 mol) in 20 mL of anhydrous dioxane.

  • Add the S₂Cl₂ solution dropwise to the stirred thiophene solution over 1 hour, ensuring the temperature does not rise above 5 °C.

  • After the addition, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into a beaker containing 300 mL of ice and water.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude final product.

  • Purify the crude solid by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization to obtain the pure title compound.

References

  • BenchChem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.
  • Request PDF. (n.d.). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes.
  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
  • Smolecule. (n.d.).
  • Request PDF. (n.d.). Gewald reaction and apply in drug synthesis.
  • Request PDF. (n.d.). Reactions of p-substituted acetophenones with malonitrile, sulfur and morpholine by high speed ball milling.
  • Google Patents. (2014).
  • PrepChem.com. (n.d.).
  • 2a biotech. (n.d.).
  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
  • Sigma-Aldrich. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Request PDF. (n.d.). The Synthesis of Novel Ethyl 4-(Substituted Amino)
  • Request PDF. (n.d.). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants.
  • Semantic Scholar. (n.d.).
  • Request PDF. (n.d.). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • CymitQuimica. (n.d.).
  • Request PDF. (n.d.). Isothiazoles (1,2-Thiazoles)
  • ResearchGate. (n.d.). Thienoisothiazoles. I.

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Technical Support Center: Troubleshooting Solubility of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting for solubility challenges encountered with Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate (CAS No: 82000-54-2) in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them to empower your research.

The compound , with a molecular weight of 242.32 g/mol and formula C9H10N2O2S2, is a complex heterocyclic molecule.[1] Such structures often possess strong crystal lattice energy, making them challenging to dissolve. This guide will walk you through a logical, step-by-step process to achieve successful solubilization while maintaining compound integrity.

Frequently Asked Questions (FAQs) & Troubleshooting Protocols

Q1: My Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate isn't dissolving in DMSO at room temperature. What are the initial steps?

A1: Initial Insolubility: A Stepwise Approach

It's common for complex crystalline compounds to resist dissolution at room temperature. The primary reason is that the energy required to break the compound's crystal lattice is higher than the energy released from its interaction with DMSO molecules at ambient temperatures. Follow this validated protocol to overcome this initial barrier.

Protocol 1: Systematic Solubilization at Room Temperature

  • Purity Check: Begin by ensuring you are using high-purity, anhydrous DMSO. DMSO is highly hygroscopic and absorbed water can significantly diminish its solvating power for nonpolar compounds.[2]

  • Initial Attempt: Add the calculated volume of DMSO to your weighed compound in a sterile, appropriate vial (e.g., glass).

  • Mechanical Agitation (Vortexing): Securely cap the vial and vortex it at medium-high speed for 2-3 minutes.[3] This increases the interaction between the solvent and the surface of the compound particles.

  • Sonication: If solids remain, place the vial in a bath sonicator for 10-15 minutes.[3] Cavitation bubbles produced by sonication create micro-agitations that help break apart compound aggregates and accelerate dissolution.

  • Visual Confirmation: After each step, hold the vial against a light source to check for any visible particulates. If the solution is completely clear, you have successfully created your stock. If not, proceed to the next question regarding controlled heating.

Q2: I've tried vortexing and sonication, but my compound is still not dissolved. Can I heat the solution?

A2: Applying Thermal Energy: A Controlled Protocol

Yes, gentle and controlled heating is the next logical step. Applying thermal energy increases the kinetic energy of the DMSO molecules, allowing them to overcome the compound's crystal lattice energy more effectively. However, caution is paramount as excessive heat can lead to degradation.

Key Considerations:

  • DMSO Stability: DMSO is thermally stable below 150°C, but decomposition can occur at its boiling point (189°C) and can be catalyzed by acids or bases at lower temperatures.[4][5]

  • Compound Stability: The stability of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate at elevated temperatures is likely unknown. Therefore, use the minimum heat necessary.

Protocol 2: Controlled Warming

  • Set-Up: Use a calibrated water bath or a dry heating block. Do not use a hot plate, as it provides uneven heating.

  • Gentle Warming: Heat the solution to 35-40°C for 15-20 minutes.[3] Periodically remove the vial and vortex it gently.

  • Incremental Increase: If the compound remains insoluble, you may increase the temperature in increments of 10°C, not exceeding 60°C . Hold at each new temperature for 15 minutes with intermittent vortexing.

  • Cooling: Once dissolved, allow the solution to cool to room temperature slowly. A rapid decrease in temperature can sometimes cause the compound to precipitate out of the now supersaturated solution.

  • Documentation: Record the temperature and time required for dissolution. This information is critical for reproducibility.

Q3: I heated the solution and it turned a pale yellow/brown color. What happened and is my compound compromised?

A3: Understanding Thermal Degradation and Solvent Reactivity

A color change upon heating is a strong indicator of a chemical reaction or compound degradation. While DMSO is a robust solvent, it is not inert under all conditions.

Potential Causes:

  • Compound Decomposition: Your compound, a complex heterocycle containing amino and thioether-like functionalities, may be susceptible to thermal degradation.

  • DMSO as a Reactant: At elevated temperatures, DMSO can act as an oxidant, particularly with compounds that have susceptible functional groups.[6][7][8] Thieno-isothiazole derivatives could potentially react under these conditions. The presence of any acidic or basic impurities can catalyze DMSO decomposition, lowering the temperature at which this occurs.[9][10][11]

Troubleshooting Workflow: Assessing Compound Integrity

The following diagram outlines the decision-making process when a color change is observed.

G start Start: Color Change Observed After Heating in DMSO q1 Is the final application highly sensitive to purity? (e.g., in-vivo, crystallography) start->q1 yes_discard Discard Solution. Prepare fresh stock without heat or use alternative solvent. q1->yes_discard Yes no_proceed Proceed with Caution. Solution may be usable for preliminary screening. q1->no_proceed No q2 Can you verify compound integrity analytically? (LC-MS, NMR) no_proceed->q2 q2->yes_discard No analyze Perform LC-MS or NMR. Compare to a standard of the unheated compound. q2->analyze Yes result Analysis Result analyze->result degraded Degradation or new peaks observed. Discard solution. result->degraded Degraded intact Compound is intact. Solution is likely usable. result->intact Intact

Caption: Decision workflow for handling color change after heating in DMSO.

Q4: If heating is problematic, what are some alternative solvents or co-solvent systems I can explore?

A4: Exploring Alternative Solubilization Strategies

If DMSO is not a viable option due to reactivity or insolubility, several alternatives can be considered. The choice depends heavily on the requirements of your downstream assay, particularly regarding solvent tolerance.

Solvent/SystemClassBoiling Point (°C)Key Considerations
N,N-Dimethylformamide (DMF) Polar Aprotic153Similar solvating power to DMSO but can be more reactive. Lower boiling point.
Dimethylacetamide (DMA) Polar Aprotic165Good alternative with properties between DMF and DMSO.
Cyrene™ Bio-based Dipolar Aprotic227A greener alternative to DMSO with comparable solvation properties and low toxicity.[12][13][14][15]
DMSO / Ethanol (9:1) Co-solvent~180Adding a small amount of ethanol can sometimes disrupt crystal packing and aid dissolution. Test for precipitation upon aqueous dilution.
DMSO / PEG400 (e.g., 1:1) Co-solvent>200Polyethylene glycol 400 can help maintain solubility when diluting into aqueous buffers.[16]

Protocol 3: Co-Solvent & Alternative Solvent Testing

  • Small-Scale Test: Use a small, accurately weighed amount of your compound (e.g., 1 mg) for each test.

  • Solvent Addition: Add the test solvent (e.g., DMF, Cyrene™) or co-solvent mixture in small aliquots, vortexing between additions, until the compound dissolves.

  • Determine Concentration: Calculate the approximate maximum solubility in mg/mL.

  • Aqueous Compatibility Test: Perform a test dilution of the new stock solution into your final assay buffer (e.g., PBS, cell media). Observe for any precipitation ("crashing out"). This is a critical validation step.[2]

Q5: What are the best practices for preparing and storing a stock solution of this compound once I get it dissolved?

A5: Best Practices for Stock Solution Integrity

Proper preparation and storage are crucial to ensure the concentration and stability of your stock solution over time.

Preparation and Storage Workflow

G start Start: Compound Weighed add_solvent Add Anhydrous DMSO in a Sterile Vial start->add_solvent dissolve Use Dissolution Protocol (Vortex -> Sonicate -> Gentle Heat) add_solvent->dissolve check Visually Confirm Complete Dissolution dissolve->check aliquot Aliquot into Single-Use Low-Binding Tubes check->aliquot Clear Solution store Store at -20°C or -80°C in Desiccated Box aliquot->store end End: Ready for Use store->end

Caption: Best practices workflow for stock solution preparation and storage.

Key Best Practices:

  • Aliquot: Always aliquot the stock solution into smaller, single-use volumes. This prevents contamination and avoids repeated freeze-thaw cycles, which can force the compound out of solution and degrade it.[3]

  • Storage Temperature: Store stock solutions at -20°C for short-term (<1 month) or -80°C for long-term storage.[16]

  • Hygroscopicity: Store vials in a sealed container with desiccant to protect the anhydrous DMSO from absorbing atmospheric water.[3]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

By following these structured troubleshooting guides and best practices, you can effectively address the solubility challenges of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate, ensuring the integrity and reproducibility of your experimental results.

References

  • Camp, J. E., Nyamini, S. B., & Scott, F. J. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry. [Link]

  • Camp, J. E., Nyamini, S. B., & Scott, F. J. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. PMC. [Link]

  • University of Strathclyde. (2020). Cyrene is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. Retrieved from University of Strathclyde. [Link]

  • ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?[Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from Wikipedia. [Link]

  • gChem Global. (n.d.). DMSO Physical Properties. Retrieved from gChem Global. [Link]

  • Studylib. (n.d.). DMSO Decomposition Thermal Analysis Report. Retrieved from Studylib. [Link]

  • Chemistry Stack Exchange. (2015). Dissolving in DMSO semantics. [Link]

  • ResearchGate. (n.d.). Potential Explosion Hazards Associated with the Autocatalytic Thermal Decomposition of Dimethyl Sulfoxide and Its Mixtures. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?[Link]

  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. [Link]

  • ResearchGate. (n.d.). Influence of organic acid on the thermal behavior of dimethyl sulfoxide. Retrieved from ResearchGate. [Link]

  • Cui, H. L. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. PMC. [Link]

  • ResearchGate. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. [Link]

  • Cui, H. L. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. PubMed. [Link]

  • Gaylord Chemical. (n.d.). DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives. Retrieved from Gaylord Chemical. [Link]

  • OUCI. (n.d.). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Retrieved from OUCI. [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from Ziath. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC. [Link]

  • ResearchGate. (2017). I tried to dissolve my drug in 0.1% dmso, but it wont dissolved. I dont have much drug, How can i solubilize the drug?[Link]

  • Google Patents. (2014).
  • PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from PubChem. [Link]

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Technical Support Center: Stability of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate. Here, we address potential challenges and questions regarding its stability in aqueous solutions, providing troubleshooting guides and frequently asked questions to support your experimental success. Our approach is grounded in established principles of pharmaceutical forced degradation studies, which are essential for understanding a compound's intrinsic stability.[1][2][3]

Introduction to Stability Concerns

Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate possesses several functional groups that may be susceptible to degradation in an aqueous environment, including an ester, an aromatic amine, and a fused heterocyclic ring system. Understanding the stability of this molecule is critical for the development of stable formulations and for defining appropriate storage conditions. This guide will walk you through the key aspects of assessing and troubleshooting the aqueous stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate in aqueous solution?

A1: Based on its structure, the two most probable degradation pathways in aqueous solution are hydrolysis and oxidation.

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, yielding the corresponding carboxylic acid.[2][4]

  • Oxidation: The electron-rich thiophene ring and the amino group can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.

Q2: How does pH affect the stability of this compound?

A2: The stability of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate is expected to be highly pH-dependent.

  • Acidic conditions (low pH): Acid-catalyzed hydrolysis of the ester is a likely degradation route.[4]

  • Basic conditions (high pH): Base-catalyzed hydrolysis of the ester is also a significant concern and is often faster than acid-catalyzed hydrolysis.[4]

  • Neutral conditions (pH ~7): While the rate of hydrolysis may be slower at neutral pH, it can still occur over time, especially at elevated temperatures.

Q3: Is this compound sensitive to light?

A3: Thiophene-containing compounds and aromatic amines can be photosensitive. Exposure to UV or fluorescent light may induce degradation through photolytic pathways, potentially leading to complex degradation products.[2] It is advisable to protect solutions of this compound from light.

Q4: What is the expected impact of temperature on the stability of this compound?

A4: As with most chemical reactions, the rate of degradation is expected to increase with temperature.[1] This is true for both hydrolysis and oxidation. Therefore, storing aqueous solutions of this compound at lower temperatures (e.g., 2-8 °C) is recommended to minimize degradation.

Troubleshooting Guides

Guide 1: Investigating Unexpected Loss of Compound in an Aqueous Formulation

If you are observing a loss of your compound in an aqueous solution over time, a systematic investigation is necessary to identify the cause.

Step 1: Characterize the Degradation

  • Initial Analysis: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to confirm the loss of the parent compound and to detect the appearance of any degradation products.

  • Peak Purity: Ensure that the chromatographic peak for the parent compound is pure and that you are not observing co-elution with a degradant.

Step 2: Perform a Forced Degradation Study

A forced degradation study can help to identify the likely degradation pathways and to develop a stability-indicating analytical method.[2]

  • Hydrolysis:

    • Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water or buffer) conditions.[4]

    • Incubate the solutions at a controlled temperature (e.g., 50 °C) and analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Oxidation:

    • Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Incubate at room temperature and analyze at various time points.

  • Photostability:

    • Expose a solution of the compound to a controlled light source (e.g., a photostability chamber) and compare its stability to a sample protected from light.

Step 3: Analyze the Results

  • Identify Degradation Products: Use LC-MS to obtain the mass of the degradation products and to propose their structures. For example, a mass increase of 28 Da from the parent compound after hydrolysis would suggest the formation of the carboxylic acid.

  • Determine the Rate of Degradation: Plot the concentration of the parent compound versus time under each condition to determine the degradation kinetics.

Guide 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradation products.

Step 1: Generate Degraded Samples

  • Use the samples generated from the forced degradation study (Guide 1, Step 2).

Step 2: Method Development

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to separate the parent compound from its more polar degradation products.

  • Detection: UV detection at a wavelength where the parent compound and degradants have good absorbance is recommended. Diode-array detection (DAD) can be used to assess peak purity.

Step 3: Method Validation

  • Once the method is developed, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.

Visualizations

Experimental Workflow for Aqueous Stability Assessment

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Evaluation Prep Prepare aqueous solutions (acidic, basic, neutral) Stress Expose to stress conditions (Heat, Light, Oxidizing Agent) Prep->Stress Incubate Analysis Analyze samples at time points (HPLC-UV/MS) Stress->Analysis Collect samples Eval Identify degradants and determine degradation rate Analysis->Eval Interpret data

Caption: Potential sites of degradation on the molecule. (Note: A placeholder image is used for the chemical structure.)

Hypothetical Data Summary

The following table provides an example of how to present data from a forced degradation study. The values are for illustrative purposes only.

ConditionIncubation Time (hours)Parent Compound Remaining (%)Major Degradation Product
0.1 M HCl 2485.2Carboxylic Acid Derivative
0.1 M NaOH 460.7Carboxylic Acid Derivative
Water (50°C) 4895.1Minor unidentified peaks
3% H₂O₂ 878.5Oxidized derivatives
Light 7292.3Photolytic degradants

References

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Thienoisothiazoles. II. The synthesis of 5-alkylthioisothiazoles and the preparation of Thieno[3,2-d]isothiazole derivatives. (1982). Australian Journal of Chemistry. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. [Link]

  • Forced Degradation Studies. (2016). Journal of Analytical & Pharmaceutical Research. [Link]

Sources

Technical Support Center: Chromatographic Purification of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the chromatographic purification of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and require a pure sample for downstream applications. The unique thieno[2,3-c]isothiazole core, functionalized with both an amino and an ethyl carboxylate group, presents specific challenges in purification, primarily due to its polarity and the basicity of the amino group. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounding all recommendations in established chromatographic principles to ensure you can develop a robust and reproducible purification protocol.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format. Each answer provides a causal explanation and a systematic approach to resolving the issue.

Q1: I'm observing significant peak tailing during silica gel chromatography. My collected fractions are broad and show cross-contamination. What is the cause and how do I resolve this?

A1: Peak tailing with nitrogen-containing heterocyclic compounds like this one is a classic and highly common issue.

Primary Cause: Strong Secondary Interactions with the Stationary Phase The root cause is the interaction between the basic amino group (-NH₂) on your compound and the acidic silanol groups (Si-OH) on the surface of the standard silica gel.[1][2] This strong, non-ideal interaction is a form of chemisorption that slows down a portion of the analyte molecules, causing them to elute gradually rather than in a sharp band, resulting in a "tail."

Troubleshooting Protocol:

  • Confirm the Interaction: Before making significant changes, confirm that the tailing is due to the stationary phase. A simple way is to run a 2D TLC plate. Spot your crude mixture in one corner, run the TLC in a specific solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If your target compound spot appears below the diagonal, it indicates decomposition or a strong, irreversible interaction with the silica.[3][4]

  • Modify the Mobile Phase: The most straightforward solution is to neutralize the acidic sites on the silica gel by adding a basic modifier to your eluent.[2]

    • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase (e.g., Hexane/Ethyl Acetate). The TEA is a stronger base than your compound and will preferentially bind to the active silanol sites, allowing your compound to elute symmetrically.

    • Ammonia: For more polar solvent systems, such as Dichloromethane/Methanol, a solution of ammonia in methanol (e.g., preparing a stock of 10% ammonium hydroxide in methanol and using 1-10% of this stock in dichloromethane) can be highly effective for very polar compounds.[3]

  • Change the Stationary Phase: If mobile phase modification is insufficient or if your compound is sensitive to bases, consider an alternative stationary phase.

    • Deactivated Silica: You can deactivate silica gel yourself to reduce its acidity.[3]

    • Alumina (Neutral or Basic): Alumina is a good alternative for purifying basic compounds. Ensure you use neutral or basic alumina, as acidic alumina will present the same problem.[3]

    • Reversed-Phase Silica (C18): This is an excellent option. The separation mechanism is based on hydrophobicity rather than polarity. You would use a polar mobile phase, such as water/acetonitrile or water/methanol, to elute your compound.[2]

Q2: My compound won't elute from the silica column, even when I use 100% ethyl acetate. What should I do?

A2: This indicates that your compound is highly polar and adsorbs very strongly to the silica gel stationary phase. Ethyl acetate is not a sufficiently polar solvent to displace it.

Primary Cause: High Polarity & Strong Adsorption The combination of the heterocyclic rings, the amino group, and the ester moiety makes the molecule quite polar. In a normal-phase system, where "like sticks to like," your polar compound has a very high affinity for the polar silica gel.[5][6]

Troubleshooting Protocol:

  • Increase Mobile Phase Polarity Drastically: You need to switch to a more aggressive, polar solvent system.

    • Dichloromethane (DCM) / Methanol (MeOH): Start with a gradient, beginning with 100% DCM and gradually introducing Methanol (e.g., 1%, 2%, 5%, 10% MeOH in DCM). This is a very common and effective system for polar compounds.[2]

    • Incorporate a Basic Modifier: As mentioned in Q1, it is highly probable that strong acidic interactions are also contributing to the retention. Combine the polar solvent with a basic modifier for best results (e.g., 90:9:1 DCM/MeOH/NH₄OH).[3]

  • Consider Reversed-Phase Chromatography: This is often the best solution for very polar compounds.[3] In a reversed-phase system (e.g., C18 silica), the stationary phase is non-polar. Your polar compound will have minimal interaction with it and will elute early with a highly polar mobile phase (like water with a small amount of organic modifier). This flips the elution order, with non-polar impurities being retained longer.

Q3: The separation between my product and a key impurity is very poor (overlapping spots on TLC, overlapping peaks in the column). How can I improve the resolution?

A3: Poor resolution means the selectivity of your chromatographic system for the two compounds is insufficient. To improve it, you must alter the chemical interactions to make one compound move significantly faster or slower than the other.

Primary Cause: Insufficient Selectivity of the Chromatographic System The mobile phase and stationary phase are not differentiating enough between the structures of your desired product and the impurity.[2]

Troubleshooting Protocol:

  • Systematic TLC Solvent Screening: Do not just increase the polarity of your current solvent system. Instead, try different solvent families to introduce new intermolecular interactions (e.g., dipole-dipole, hydrogen bonding). A good screening set includes:

    • System 1 (Standard): Hexanes / Ethyl Acetate

    • System 2 (Alternative Dipole): Dichloromethane / Methanol

    • System 3 (Proton Donor/Acceptor): Toluene / Acetone

    • Test various ratios for each system to find one that provides the best separation (ΔRf).

  • Reduce Sample Load: Overloading the column is a common cause of poor separation.[2][7] A general rule is that the crude sample mass should be no more than 1-5% of the silica gel mass. If you see wide, overlapping peaks, try running the purification with half the amount of sample.

  • Optimize Column Packing and Flow Rate: An improperly packed column with channels or air pockets will lead to uneven flow and band broadening.[8] Ensure a uniform, well-settled column bed. Additionally, a slower flow rate can sometimes improve the resolution of difficult separations by allowing more time for equilibrium between the mobile and stationary phases.[9]

Frequently Asked Questions (FAQs)

Q: What is a good starting point for developing a TLC method for this compound? A: Given the polar nature of the molecule, start with a moderately polar solvent system and adjust from there. A 70:30 mixture of Hexane:Ethyl Acetate is a reasonable starting point. If the Rf is too low (stuck on the baseline), increase the polarity by moving to 50:50 Hexane:EtOAc or switching to a Dichloromethane/Methanol system. The goal for column chromatography is an Rf value for your target compound of around 0.3-0.4.[3]

Q: How do I know if my compound is decomposing on the silica gel column? A: The appearance of new spots on a TLC plate after spotting the crude material and letting it sit for 10-15 minutes before eluting can indicate instability. Streaking or the appearance of a continuous smear from the baseline to the solvent front is another strong indicator.[3] The definitive 2D TLC test described in Troubleshooting Q1 is the best diagnostic tool.[3][4]

Q: I have less than 50 mg of material to purify. Is a large glass column necessary? A: No, for small quantities, a miniature flash column is more appropriate to avoid significant sample loss. You can create one by packing a Pasteur pipette with a small cotton plug, a layer of sand, and then the stationary phase (silica or alumina).[3] This "pipette column" is a fast and effective way to purify small amounts of material.

Q: Can I use crystallization instead of chromatography? A: Crystallization is an excellent and often preferred method for purification if your compound is a stable solid and a suitable solvent system can be found.[2] It is ideal when there is a significant difference in solubility between your compound and the impurities. Often, chromatography is used to obtain a partially purified, enriched solid, which is then subjected to a final recrystallization step to achieve high purity.

Data & Protocols

Table 1: Recommended TLC Screening Solvent Systems

This table provides starting points for developing a separation method on silica gel TLC plates. The goal is to find a system where the target compound has an Rf of ~0.3 and is well-separated from impurities.

Solvent System (v/v)Polarity IndexTarget Compound TypeNotes
80:20 Hexane / Ethyl AcetateLow-MediumModerately PolarGood starting point. Adjust ratio to achieve desired Rf.
95:5 Dichloromethane / MethanolMedium-HighPolarEffective for compounds that show low Rf in Hex/EtOAc.[2]
90:9:1 DCM / MeOH / NH₄OHHigh (Basic)Polar, BasicExcellent for eliminating peak tailing from basic amines.[3]
50:50 Water / Acetonitrile + 0.1% Formic AcidHigh (Reversed-Phase)Polar, Water-SolubleFor use with C18-functionalized silica plates.[10]
Experimental Workflow: From Crude to Pure Compound

The following diagram outlines the logical steps for developing a robust purification protocol for Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate.

Purification_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis & Isolation tlc_screen 1. TLC Screening (Multiple Solvent Systems) rf_check 2. Identify System with Rf ≈ 0.3 and Good Separation tlc_screen->rf_check rf_check->tlc_screen Suboptimal Rf tailing_check 3. Check for Tailing rf_check->tailing_check Optimal Rf Found add_modifier 4. Add Basic Modifier (e.g., 0.5% TEA) tailing_check->add_modifier Tailing Observed prep_column 5. Prepare & Pack Column (Slurry Method) tailing_check->prep_column No Tailing add_modifier->tailing_check Re-spot & Run load_sample 6. Load Sample (Minimal Volume of Solvent) prep_column->load_sample elute_collect 7. Elute & Collect Fractions load_sample->elute_collect analyze_fractions 8. Analyze Fractions by TLC elute_collect->analyze_fractions pool_pure 9. Pool Pure Fractions analyze_fractions->pool_pure concentrate 10. Concentrate Under Reduced Pressure pool_pure->concentrate final_product Pure Compound concentrate->final_product

Sources

Technical Support Center: Synthesis of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the synthesis of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and avoid common side reactions.

Introduction

The synthesis of polysubstituted heterocyclic compounds like Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate is a nuanced process. The target molecule is a fused heterocyclic system, the synthesis of which often relies on multi-component reactions. The most direct and common approach is a variation of the Gewald aminothiophene synthesis.[1][2] This reaction, while powerful, is known for competing side reactions that can significantly impact yield and purity.[3] This guide offers practical, experience-based solutions to common challenges encountered during this synthesis, focusing on the causality behind experimental choices to empower you to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate?

The most logical and widely applicable method is a three-component Gewald reaction.[4] This involves the condensation of a suitable ketone, an active methylene nitrile (in this case, ethyl cyanoacetate), and elemental sulfur in the presence of a base. The overall workflow is illustrated below.

Synthesis_Workflow cluster_0 Stage 1: Knoevenagel-Cope Condensation cluster_1 Stage 2: Gewald Cyclization cluster_2 Stage 3: Purification A Ketone + Ethyl Cyanoacetate B α,β-Unsaturated Nitrile (Intermediate) A->B Base (e.g., Morpholine) C Intermediate + Elemental Sulfur (S8) D Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate (Final Product) C->D Base, Heat E Crude Product F Purified Product E->F Recrystallization or Column Chromatography

Caption: General workflow for the synthesis.

Q2: What are the critical starting materials and what purity is required?

The primary starting materials are:

  • A ketone: To form the 3-methyl and part of the fused ring system.

  • Ethyl cyanoacetate: The active methylene nitrile.

  • Elemental Sulfur: For the thiophene ring formation.

  • Base: Typically a secondary amine like morpholine or piperidine for the initial condensation, and a stronger base for the cyclization.

High purity of starting materials is crucial. Impurities in the ketone or ethyl cyanoacetate can act as catalysts for polymerization and other side reactions, leading to the formation of dark, tarry byproducts.[3]

Q3: What are the primary challenges and key side reactions to anticipate?

The main challenges are controlling competing side reactions, which can drastically lower the yield and complicate purification. The most common side reactions include:

  • Dimerization of the α,β-unsaturated nitrile intermediate: This is a frequent competing intermolecular reaction.[5]

  • Polymerization: High temperatures can cause starting materials or intermediates to polymerize.[3]

  • Formation of complex polysulfides: This leads to dark brown or tarry reaction mixtures, making product isolation difficult.[3]

Troubleshooting Guide: Common Issues and Solutions

Stage 1: Knoevenagel-Cope Condensation

Problem: My initial condensation reaction is slow or gives a low yield of the α,β-unsaturated nitrile intermediate.

Causality & Solution: An inefficient Knoevenagel-Cope condensation is a common bottleneck. The choice of base and reaction conditions are critical for activating the methylene group of ethyl cyanoacetate and facilitating the condensation with the ketone.

  • Base Selection: The basicity of the catalyst is paramount. For less reactive ketones, a stronger base may be required. However, too strong a base can promote side reactions. A systematic screening of bases is recommended.

  • Water Removal: The condensation produces water, which can hydrolyze the ester or nitrile groups and shift the equilibrium back to the starting materials. Using a Dean-Stark apparatus or adding a dehydrating agent can significantly improve yields.

  • Temperature Control: While heating is often necessary, excessive temperatures can favor side reactions. Monitor the reaction progress (e.g., by TLC) to find the optimal temperature.

Base Typical Use Case Considerations
PiperidineGeneral purpose, effective for many ketones.Can be too reactive, leading to side products.
MorpholineMilder base, often gives cleaner reactions.May be too slow for less reactive ketones.
TriethylamineOrganic-soluble, easy to remove.Often requires higher temperatures.
L-ProlineA green catalyst option.[2]May require specific solvent systems.

Problem: I am observing a significant amount of a byproduct that I suspect is a dimer of my intermediate.

Causality & Solution: Dimerization of the α,β-unsaturated nitrile is a common side reaction that competes with the desired intramolecular cyclization.[5] The anion generated from the unsaturated nitrile can undergo a Michael addition with another molecule of the nitrile, followed by a Thorpe cyclization.

To minimize dimer formation:

  • Optimize Reaction Temperature: The rate of dimerization is highly sensitive to temperature. Running the reaction at the lowest effective temperature can favor the desired pathway.

  • Adjust Reagent Addition Rate: Slow, controlled addition of the base or ketone can help maintain a low concentration of the reactive intermediate, thus disfavoring the bimolecular dimerization reaction.

  • Modify the Solvent: The choice of solvent can influence the relative rates of the desired reaction and dimerization. Experiment with different solvents (e.g., ethanol, DMF, toluene) to find the optimal medium.

Dimerization_vs_Cyclization cluster_desired Desired Pathway cluster_side Side Reaction Intermediate α,β-Unsaturated Nitrile Intermediate DesiredProduct Gewald Cyclization (Intramolecular) Intermediate->DesiredProduct + Sulfur, Base Dimer Dimerization (Intermolecular) Intermediate->Dimer + Intermediate, Base Final Target Product DesiredProduct->Final Forms Thiophene Ring Byproduct Dimer Impurity Dimer->Byproduct Forms Dimer Byproduct

Sources

Technical Support Center: Optimizing Reaction Conditions for Thieno[2,3-c]isothiazole Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of the thieno[2,3-c]isothiazole scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing novel derivatives of this important heterocyclic system. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to streamline your synthetic workflows and overcome common experimental hurdles.

Introduction to Thieno[2,3-c]isothiazole Chemistry

The thieno[2,3-c]isothiazole core is a significant pharmacophore due to its presence in a variety of biologically active molecules. Its unique electronic properties and structural rigidity make it an attractive scaffold for the development of novel therapeutic agents. However, the derivatization of this heterocyclic system can present challenges related to regioselectivity, reaction efficiency, and product stability. This guide provides a systematic approach to troubleshooting and optimizing your synthetic strategies.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the derivatization of the thieno[2,3-c]isothiazole core. Each problem is followed by a detailed explanation of potential causes and actionable solutions.

Issue 1: Low Yield in N-Alkylation Reactions

Question: I am attempting an N-alkylation on the thieno[2,3-c]isothiazole nitrogen, but my yields are consistently low (<30%). What are the common causes and how can I improve the reaction efficiency?

Answer: Low yields in N-alkylation of heterocyclic systems like thieno[2,3-c]isothiazole often stem from several factors, including the choice of base, solvent, and the reactivity of the alkylating agent.[1][2]

  • Causality: The nitrogen atom in the isothiazole ring is part of an aromatic system, and its lone pair is involved in resonance, making it less nucleophilic than an aliphatic amine.[3] Consequently, strong bases and polar aprotic solvents are often required to facilitate the reaction. Inadequate deprotonation or side reactions can significantly reduce the yield.

  • Troubleshooting Steps:

    • Base Selection: A common pitfall is using a base that is not strong enough to fully deprotonate the N-H bond. Consider switching from weaker bases like K₂CO₃ to stronger, non-nucleophilic bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA). The choice of base can be critical for achieving high conversion.

    • Solvent Optimization: The solvent plays a crucial role in solvating the anionic intermediate and the counter-ion. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are generally preferred as they can stabilize the charged intermediates and promote the Sₙ2 reaction.[2]

    • Alkylating Agent Reactivity: The reactivity of the alkylating agent is also important. Alkyl iodides are generally more reactive than bromides or chlorides. If you are using a less reactive alkyl halide, consider converting it to the corresponding iodide in situ using a catalytic amount of sodium iodide (Finkelstein reaction).

    • Temperature Control: While heating can increase the reaction rate, it can also lead to decomposition of the starting material or product.[1] It is advisable to start the reaction at a lower temperature (e.g., 0 °C) after the addition of the base and then gradually warm it to room temperature or slightly above. Monitor the reaction progress by TLC or LC-MS to avoid product degradation.[1]

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale for Improvement
Base K₂CO₃NaH (1.2 eq.)Stronger base ensures complete deprotonation.
Solvent AcetonitrileAnhydrous DMFBetter solvation of the anionic intermediate.
Alkylating Agent Alkyl Bromide (1.1 eq.)Alkyl Iodide (1.1 eq.)Higher reactivity of the leaving group.
Temperature Reflux (80 °C)0 °C to RTMilder conditions to prevent degradation.
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution

Question: I am trying to introduce a nitro or halo group onto the thiophene ring of the thieno[2,3-c]isothiazole, but I am getting a mixture of isomers. How can I control the regioselectivity of this electrophilic substitution?

Answer: The regioselectivity of electrophilic aromatic substitution (SₑAr) on fused heterocyclic systems is governed by the electron density of the different positions on the aromatic rings.[4][5] For thieno[2,3-c]isothiazole, the thiophene ring is generally more activated towards electrophilic attack than the isothiazole ring.

  • Causality: The position of electrophilic attack is determined by the stability of the Wheland intermediate (σ-complex) formed during the reaction.[5][6] Computational studies and experimental evidence on related thieno-fused systems suggest that the C5 position is often the most nucleophilic, followed by the C4 position.[4][7][8] The choice of electrophile and reaction conditions can influence the ratio of the resulting regioisomers.

  • Troubleshooting Steps:

    • Controlling Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the formation of the thermodynamically more stable intermediate.

    • Choice of Reagent and Catalyst: The nature of the electrophile is critical. For halogenation, using a less reactive halogen source (e.g., N-bromosuccinimide instead of Br₂) can improve selectivity. For nitration, milder nitrating agents can be employed.

    • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and thus the regiochemical outcome. Experiment with a range of solvents from non-polar (e.g., dichloromethane) to more polar options.

    • Protecting Groups: If achieving the desired regioselectivity is particularly challenging, consider the use of a directing group. For instance, a removable silyl group could be installed at a more reactive position to block it, directing the electrophile to the desired site.

Caption: Troubleshooting flowchart for regioselectivity issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for introducing carbon-carbon bonds on the thieno[2,3-c]isothiazole scaffold?

A1: Palladium-catalyzed cross-coupling reactions are the most versatile methods for forming C-C bonds on heteroaromatic systems.[9][10][11] For thieno[2,3-c]isothiazole, you would typically first introduce a halogen (e.g., bromine or iodine) at a specific position via electrophilic halogenation. This halo-derivative can then be subjected to reactions such as:

  • Suzuki Coupling: Reacting the halo-thieno[2,3-c]isothiazole with a boronic acid or ester in the presence of a palladium catalyst and a base.

  • Stille Coupling: Using an organotin reagent.[9] While effective, the toxicity of tin compounds is a significant drawback.[9]

  • Heck Coupling: Coupling with an alkene.

  • Sonogashira Coupling: Coupling with a terminal alkyne.

Direct C-H activation is an emerging and more atom-economical alternative, though it may require more specialized catalysts and directing groups to control regioselectivity.[12][13]

Q2: My final thieno[2,3-c]isothiazole derivative is unstable and decomposes during purification. What can I do?

A2: The stability of heterocyclic compounds can be influenced by their substituents and the purification conditions.[1]

  • Purification Method: If you are using column chromatography on silica gel, the acidic nature of the silica might be causing decomposition. Consider using neutral alumina for chromatography or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.

  • Workup Procedure: Avoid harsh acidic or basic conditions during the workup. A neutral aqueous wash followed by drying and evaporation of the solvent is often sufficient.

  • Product Isolation: If the product is an oil, it might be prone to air oxidation. Storing it under an inert atmosphere (nitrogen or argon) at low temperatures can improve its shelf life. If the product is a solid, recrystallization is often a good method for purification that avoids prolonged contact with stationary phases.[14]

Q3: What analytical techniques are best suited for characterizing my thieno[2,3-c]isothiazole derivatives?

A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for determining the overall structure and the position of substituents. 2D NMR techniques like COSY, HSQC, and HMBC can be used to confirm connectivity, especially in cases of ambiguous regiochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is vital for confirming the molecular formula of your compound.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups (e.g., C=O, N-H, C≡N).

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the definitive proof of structure and stereochemistry.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Thieno[2,3-c]isothiazole
  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add thieno[2,3-c]isothiazole (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF (0.1 M solution).

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stirring: Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add the alkyl iodide (1.1 eq.) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G A 1. Add Thieno[2,3-c]isothiazole & Anhydrous DMF B 2. Cool to 0 °C A->B C 3. Add NaH B->C D 4. Stir for 30 min C->D E 5. Add Alkyl Iodide D->E F 6. Warm to RT & Stir E->F G 7. Monitor by TLC F->G H 8. Quench with NH4Cl G->H I 9. Extract with EtOAc H->I J 10. Purify by Chromatography I->J

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troubleshooting low bioactivity of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate in assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate

Last Updated: January 21, 2026

Welcome to the technical support guide for Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate (Catalog #HDA00054). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the bioactivity screening of this compound. Given the novelty of this thienoisothiazole derivative, this guide synthesizes established principles of small molecule screening with specific insights into its potential chemical liabilities and behaviors.

Part 1: Troubleshooting Guide for Low Bioactivity

Low or inconsistent bioactivity is a frequent hurdle in the early stages of drug discovery. It is often caused by factors unrelated to the compound's direct interaction with the biological target.[1][2][3] This guide provides a systematic, step-by-step approach to diagnose and resolve these issues.

Question 1: My compound shows no activity in my primary assay. Where do I start?

This is the most common and critical issue. A lack of signal should not immediately be interpreted as a lack of biological activity. A logical, tiered investigation into the compound's integrity and its behavior in the assay is the necessary first step.[4]

The initial troubleshooting process should focus on verifying the two core components of your experiment: the compound itself and its immediate environment.

G cluster_0 Step 1: Compound Integrity cluster_1 Step 2: Assay Compatibility cluster_2 Outcome A Confirm Purity & Identity (LC-MS, NMR) B Assess Solubility (Visual, Nephelometry) A->B If pure... H Issue Identified: Compound/Assay Problem A->H If problem found... C Evaluate Stock Solution (Precipitation Check) B->C If soluble... B->H If problem found... D Check Compound Stability (Incubate in buffer, re-test) C->D If stock is clear... C->H If problem found... E Assess Assay Controls (Positive/Negative controls OK?) D->E If stable... D->H If problem found... F Result Interpretation E->F If controls are valid... E->H If problem found... G Proceed to Advanced Troubleshooting F->G No activity persists G cluster_0 Step 1: Check for Aggregation cluster_1 Step 2: Test for Assay Technology Interference cluster_2 Analysis & Conclusion A Run Detergent Test (e.g., add 0.01% Triton X-100) B Perform Enzyme Titration (Vary enzyme concentration) A->B If activity is restored... E Result is likely an artifact (Aggregation or Interference) A->E Activity restored B->E IC50 shifts with [E] C Run 'Promiscuity' Counterscreen (e.g., unrelated enzyme like β-lactamase) D Check for Signal Interference (Read plate with compound alone) C->D If inactive in counterscreen... C->E Active D->E Signal altered F Result is likely true bioactivity (Proceed with orthogonal validation) D->F No interference G Inconclusive (Further investigation needed)

Caption: Decision tree for investigating assay artifacts.

  • Test for Compound Aggregation:

    • Why: At concentrations above a critical aggregation concentration (CAC), some small molecules form colloidal aggregates that sequester and non-specifically inhibit proteins. [5]This is a very common mechanism for false positives in screening campaigns. [6][7] * Protocol: Detergent-Based Assay

      • Run your primary assay as usual.

      • In a parallel experiment, add a small amount of non-ionic detergent (e.g., 0.01-0.05% Triton X-100 or Tween-80) to the assay buffer before adding your compound.

      • Interpretation: If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the observed activity was due to aggregation. The detergent disrupts the formation of these colloidal particles. [8]

  • Check for Interference with Assay Signal:

    • Why: The compound may interfere directly with your detection method. For example, it might be autofluorescent, quench a fluorescent signal, or inhibit a reporter enzyme like luciferase.

    • Action: Run your assay with all components except the target protein or cell line. Add your compound at various concentrations and read the plate. Any signal generated or lost in this context is a direct result of assay interference.

  • Perform Counterscreens and Orthogonal Assays:

    • Why: A counterscreen uses an unrelated target to test for non-specific activity. [9]An orthogonal assay confirms the primary result using a different technology or method, which helps rule out technology-specific artifacts. [10] * Action (Counterscreen): If you are running an enzyme inhibition assay, test your compound against a well-characterized "promiscuous" enzyme like AmpC β-lactamase. Activity against such an enzyme is a red flag for non-specific behavior.

    • Action (Orthogonal Assay): If your primary screen is a biochemical assay, a follow-up cell-based assay is a good orthogonal validation step. A compound's potency can change significantly between biochemical and cellular environments. [11]

      Potential Issue Primary Cause Recommended Action Expected Outcome if Positive
      Low Purity Contaminants, degradation products Verify with LC-MS, NMR Re-purify or re-synthesize compound
      Poor Solubility Compound precipitates in assay buffer Test kinetic solubility; add co-solvents (e.g., up to 5% DMSO) Determine max soluble concentration
      Aggregation Compound forms colloidal particles Add 0.01% Triton X-100 to assay Observed activity is abolished
      Signal Interference Autofluorescence, quenching Run assay without target/cells Compound alone generates or reduces signal

      | Reactivity | Covalent modification of assay components | Test stability in buffer with/without DTT | Activity changes depending on buffer components |

Part 2: Frequently Asked Questions (FAQs)

Q: What is the recommended solvent and storage condition for Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate?

A: The recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO). For biological assays, it is crucial to ensure the final concentration of DMSO is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts. [1]Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to precipitation and degradation. [2] Q: Are thienoisothiazole derivatives or related sulfur-nitrogen heterocycles known for assay interference?

A: Yes, heterocyclic compounds containing nitrogen and sulfur are common scaffolds in medicinal chemistry and have diverse biological activities. [12][13]However, their structural features, such as planarity and the presence of heteroatoms, can sometimes contribute to non-specific interactions. Thiazole-containing compounds, a related class, have been reported in a wide range of biological activities, from enzyme inhibition to antimicrobial and anticancer effects. [14][15][16][17]This broad activity profile underscores the importance of carefully vetting any hits through counterscreens to ensure target specificity. [18] Q: My compound shows activity in a biochemical assay but not in a cell-based assay. What could be the reason?

A: This is a common and informative result. Several factors can explain this discrepancy:

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. [11]* Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).

  • Cellular Metabolism: The compound could be rapidly metabolized into an inactive form by cellular enzymes. [19]* Target Engagement: The target protein's conformation or its presence within a larger complex inside a cell can differ from the purified, recombinant protein used in biochemical assays, affecting compound binding. [11] Q: How can I be sure my observed activity is real and not an artifact?

A: Building confidence in a hit requires a multi-pronged approach that goes beyond the primary screen. [6]1. Confirm the Dose-Response: A valid hit should display a sigmoidal dose-response curve. Atypical curve shapes (e.g., very steep or shallow slopes) can be indicative of artifacts like aggregation or toxicity. [6]2. Rule out Artifacts: Systematically perform the troubleshooting steps outlined in Workflow 2 (detergent test, counterscreens, signal interference checks). 3. Use Orthogonal Assays: Confirm the activity using a different technology that measures the same biological endpoint. 4. Establish a Structure-Activity Relationship (SAR): Test structurally related analogs of your compound. A logical SAR (e.g., small chemical changes leading to predictable changes in activity) is strong evidence for a specific binding interaction. An illogical or "flat" SAR may point to non-specific activity. [4]

References
  • CD BioSciences. (n.d.). Identification of Small-Molecule Aggregation - Biophysical Analysis. Retrieved from [Link]

  • Chan, L. L., Tzarum, N., & Cunningham, B. T. (2012). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Illinois Experts. Retrieved from [Link]

  • Chan, L. L., Tzarum, N., & Cunningham, B. T. (2012). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. ACS Chemical Biology, 7(4), 715-723. Retrieved from [Link]

  • Dahlin, J. L., & Walters, M. A. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Garrido-Serrano, J., et al. (2022). Combating small molecule aggregation with machine learning. ResearchGate. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]

  • Verpoorte, R. (2020). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. Planta Medica, 86(18), 1353-1360. Retrieved from [Link]

  • Tecan. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Retrieved from [Link]

  • Regiec, A., Machoń, Z., Międzybrodzki, R., & Szymaniec, S. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 401-413. Retrieved from [Link]

  • Eilken, H. M., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(8), 1035-1043. Retrieved from [Link]

  • Obach, R. S., et al. (2014). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Pharmacology & Pharmacy, 5(9), 866-875. Retrieved from [Link]

  • Vasta, J. D., et al. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections. Retrieved from [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

  • Alichem. (n.d.). Ethyl 4-amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical, pharmacokinetic, and medicinal chemistry properties of the final compounds (by SwissAdme) 3a-3i. Retrieved from [Link]

  • Gucka, M., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(16), 4983. Retrieved from [Link]

  • Rostom, S. A., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 77, 347-357. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. Antioxidants, 13(1), 1. Retrieved from [Link]

  • Regiec, A., Machoń, Z., Międzybrodzki, R., & Szymaniec, S. (2006). New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity. Archiv der Pharmazie, 339(7), 401-413. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2024). New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents: Synthesis, Multitargeted Evaluations, Molecular Docking Simulations and ADMET Predictions. Molecules, 29(11), 2588. Retrieved from [Link]

  • Al-Talla, Z. A., et al. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 16(11), 1605. Retrieved from [Link]

  • Wang, Y., & Bryant, S. H. (2010). A survey of across-target bioactivity results of small molecules in PubChem. Journal of Cheminformatics, 2(Suppl 1), P39. Retrieved from [Link]

  • Martinez, A., & Gil, C. (2015). Heterocycles Containing Nitrogen and Sulfur as Potent Biologically Active Scaffolds. In Privileged Scaffolds in Medicinal Chemistry. The Royal Society of Chemistry. Retrieved from [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Retrieved from [Link]

  • Sharma, R., & Sharma, A. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Journal of Drug Delivery and Therapeutics, 10(5), 231-245. Retrieved from [Link]

Sources

Technical Support Center: A Guide to the Stability and Degradation of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Molecular Solutions

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate. The stability of a molecule is paramount to ensuring reproducible experimental results and developing safe, effective therapeutics. This document provides in-depth FAQs, troubleshooting advice, and validated protocols to help you anticipate, identify, and manage potential degradation pathways of this compound.

Part 1: Frequently Asked Questions (FAQs) on Core Stability

This section addresses common questions regarding the intrinsic stability of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate, drawing upon established principles of organic chemistry and data from related heterocyclic systems.

Q1: What are the most likely degradation pathways for this molecule based on its structure?

A1: The structure of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate features several functional groups susceptible to degradation under common laboratory and storage conditions. The primary predicted pathways are:

  • Hydrolysis: The ethyl ester group is the most probable site for hydrolysis. This reaction can be catalyzed by acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and ethanol.[1] This is a common degradation route for any ester-containing pharmaceutical compound.

  • Oxidation: The fused thieno-isothiazole ring system contains two sulfur atoms and an electron-rich amino group, which are potential sites for oxidation. The thiophene sulfur can be oxidized to a sulfoxide or sulfone, and the amino group can be oxidized to form various products, including N-oxides or lead to oxidative dimerization.[2]

  • Photodegradation: Aromatic and heterocyclic ring systems can absorb UV or visible light, leading to photochemical degradation. While specific data on this molecule is scarce, related thieno-thiazole structures have been studied for their photochemical reactivity.[3]

Q2: My compound shows a new, more polar spot on TLC after sitting on the bench for a few days. What is likely happening?

A2: The appearance of a new, more polar impurity strongly suggests degradation, most likely through hydrolysis or oxidation.

  • Hydrolysis of the ethyl ester to the carboxylic acid would significantly increase the compound's polarity, causing it to have a lower Rf value on a normal-phase TLC plate. This can be accelerated by trace amounts of acid or base in the solvent or on glassware.

  • Oxidation to an N-oxide or S-oxide would also increase polarity. This is often indicated by a gradual color change (e.g., yellowing) upon exposure to air and light.

To mitigate this, always store the compound in a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (≤4°C).

Q3: Could the thieno[2,3-c]isothiazole ring system itself open under certain conditions?

A3: Yes, while generally stable, fused heterocyclic systems like this can undergo ring-opening under specific, often harsh, chemical conditions. Studies on the related thieno[3,2-d]isothiazole scaffold have shown that the isothiazole ring can be opened during reactions involving strong reducing agents (like hypophosphorous acid) or during certain lithiation reactions.[4] Unless your experimental design involves such reagents, ring-opening is an unlikely degradation pathway under normal handling and storage.

Q4: I am purifying the compound using silica gel chromatography and see evidence of degradation in my collected fractions. Is this possible?

A4: Absolutely. Standard silica gel is slightly acidic (pH ~4-5) and can catalyze the hydrolysis of the ethyl ester group during a prolonged chromatography run. If you suspect this is occurring, you can neutralize the silica gel by preparing a slurry with a small amount of a base like triethylamine (~1%) in the eluent before packing the column. Alternatively, using a less acidic stationary phase like alumina (basic or neutral) may be a suitable option depending on your separation needs.

Part 2: Troubleshooting Guide for Common Experimental Issues

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent Potency in Biological Assays Degradation of the compound in the assay medium (e.g., aqueous buffer at physiological pH).1. Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and make fresh dilutions into aqueous media immediately before use.2. Run a time-course stability study of the compound in the assay buffer by HPLC to determine its half-life under assay conditions.
Compound Color Changes Over Time (e.g., from white to yellow/brown) Oxidation of the amino group or sulfur atoms, or potential photolytic degradation.1. Store the solid compound and solutions under an inert atmosphere (N₂ or Ar).2. Protect from light at all times using amber vials or by wrapping containers in aluminum foil.3. Store at recommended low temperatures.
Multiple Peaks in HPLC Analysis of a "Pure" Sample On-column degradation or degradation in the autosampler vial.1. Ensure the mobile phase is not excessively acidic or basic.2. Use a shorter run time if possible.3. Cool the autosampler tray (e.g., to 4°C) to maintain stability during a long sequence of injections.

Part 3: Key Experimental Protocols

As a Senior Application Scientist, I emphasize that understanding a molecule's stability profile is not guesswork; it requires systematic investigation. The following protocols are designed to be self-validating systems for rigorously testing the stability of your compound.

Protocol 3.1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to identify likely degradation products and establish a stability-indicating analytical method.[5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions (Perform each in parallel):

  • Control: Keep an aliquot of the stock solution, diluted with the reaction solvent, at 4°C protected from light.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
    • Incubate at 60°C.
    • Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).
    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH before HPLC analysis.
  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
    • Incubate at 60°C.
    • Withdraw aliquots at specific time points.
    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl before HPLC analysis.[1]
  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
    • Keep at room temperature, protected from light.
    • Withdraw aliquots at specific time points. Dilute with mobile phase before analysis.
  • Thermal Degradation:

    • Place a known quantity of the solid compound in a vial in an oven at a high temperature (e.g., 80°C).
    • Sample at various time points, dissolve in solvent, and analyze.
  • Photolytic Degradation:

    • Expose a solution of the compound (in a photochemically inert solvent like quartz) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[5]
    • Analyze a parallel sample stored in the dark as a control.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 3.2).

  • Calculate the percentage of the parent compound remaining and identify the retention times of any new peaks.

Protocol 3.2: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately separate the intact compound from its degradation products.

1. Instrument and Column:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

2. Wavelength Selection:

  • Dissolve the parent compound in mobile phase and acquire a UV-Vis spectrum from 200-400 nm. Select a wavelength of maximum absorbance for detection to ensure high sensitivity.

3. Mobile Phase and Gradient Development:

  • Start with a simple gradient elution:

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (for peak shape).
    • Mobile Phase B: Acetonitrile with 0.1% of the same acid.
  • Run a broad gradient (e.g., 5% to 95% B over 20 minutes) on a mixture of your stressed samples.

  • The goal is to achieve baseline separation between the parent peak and all degradation product peaks. Adjust the gradient slope, initial/final %B, and isocratic holds as needed to optimize the separation.

4. Method Validation (Abbreviated):

  • Specificity: Inject all stressed samples to demonstrate that all degradant peaks are resolved from the parent peak. Use a DAD to check for peak purity.

  • Linearity: Prepare a series of dilutions of the parent compound (e.g., 5-200 µg/mL) and plot a calibration curve of peak area versus concentration.[7]

  • Accuracy & Precision: Analyze samples of known concentration at multiple levels (low, medium, high) on the same day (intra-day) and on different days (inter-day) to assess accuracy and precision.[8]

Part 4: Data Visualization

Summary of Forced Degradation Conditions
Degradation PathwayStressorTypical ConditionsKey Functional Group Targeted
Acid Hydrolysis 0.1 M - 1 M HCl60°C - 80°CEthyl Ester
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp - 60°CEthyl Ester
Oxidation 3% - 30% H₂O₂Room TemperatureAmino Group, Thiophene Sulfur
Thermal Dry Heat80°C or higherEntire Molecule
Photolytic UV/Vis LightICH Q1B StandardFused Aromatic System
Diagrams

Predicted Degradation Pathways Parent Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate Hydrolysis_Product 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylic Acid + Ethanol Parent->Hydrolysis_Product  Acidic or Basic Hydrolysis (H₂O, H⁺ or OH⁻) Oxidation_Product1 N-Oxide Derivative Parent->Oxidation_Product1 Oxidation ([O]) Oxidation_Product2 S-Oxide Derivative (Thiophene Ring) Parent->Oxidation_Product2 Oxidation ([O])

Caption: Predicted major degradation pathways for the target molecule.

Forced Degradation Experimental Workflow cluster_stress Stress Conditions start Prepare 1 mg/mL Stock Solution Acid Acidic (0.1 M HCl, 60°C) start->Acid Base Basic (0.1 M NaOH, 60°C) start->Base Oxidative Oxidative (3% H₂O₂, RT) start->Oxidative Thermal Thermal (Solid) (80°C) start->Thermal Photo Photolytic (ICH Q1B) start->Photo Control Control (4°C, Dark) start->Control quench Neutralize / Dilute Sample (at each time point) Acid->quench Base->quench Oxidative->quench Thermal->quench Photo->quench Control->quench hplc Analyze via Stability-Indicating HPLC-UV Method quench->hplc

Caption: A systematic workflow for conducting forced degradation studies.

References

  • Kirsch, G. (2018). Synthesis of thieno[2,3-d]thiazole derived dyes with potential application in nonlinear optics. ResearchGate. Available at: [Link]

  • Clarke, M. D., & Lynch, B. M. (1982). Thienoisothiazoles. II. The synthesis of 5-alkylthioisothiazoles and the preparation of Thieno[3,2-d]isothiazole derivatives. Australian Journal of Chemistry, 35(2), 385-91. Available at: [Link]

  • Prajapati, Y. et al. (2016). Forced degradation studies. MedCrave online. Available at: [Link]

  • Jain, R., & Jain, M. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Kniaz, K., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. Available at: [Link]

  • S̆agud, I., et al. (2023). Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity. Molecules. Available at: [Link]

  • Gewald, K., & Hentschel, M. (1976). 2‐Amino‐thieno [2,3‐d] thiazole und 3‐Amino‐thieno [2,3‐c]‐isothiazole. Journal für Praktische Chemie. Available at: [Link]

  • Kumar, A., & Vandana, V. R. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Stanetty, P., Dvorak, T., & Mihovilovic, M. D. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. ARKIVOC. Available at: [Link]

  • Stanetty, P., Dvorak, T., & Mihovilovic, M. D. (2001). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in plants. ResearchGate. Available at: [Link]

  • El-Ablack, F. Z. (2012). Thieno[2,3-c]pyrazoles and Related Heterocycles. ResearchGate. Available at: [Link]

  • Fun, H. K., et al. (2010). Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate. ResearchGate. Available at: [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]

  • Analytical Methods in Environmental Chemistry Journal. (n.d.). Articles List. Available at: [Link]

  • ChemSynthesis. (n.d.). thieno[2,3-c]isothiazole-3,4,5-tricarbonitrile. Available at: [Link]

  • Wróbel, M. P., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. Available at: [Link]

  • Fu, X., et al. (2016). Determination of free amino acids in tea by a novel method of reversed-phase high performance liquid chromatography applying 6-Aminoquinolyl-N-Hydroxysuccinimidyl carbamate reagent. Journal of Food Science and Technology. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Given the specialized nature of this heterocyclic scaffold, this document provides a comprehensive resource based on established chemical principles and analogous syntheses for related thieno-fused systems. We will explore a probable synthetic route, address common scale-up challenges, and provide detailed troubleshooting protocols.

Overview & Proposed Synthetic Pathway

Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate is a complex heterocyclic compound with potential applications in medicinal chemistry and materials science, belonging to the broader class of thienoisothiazoles. Direct, scalable synthetic routes are not widely published, necessitating a rational design based on robust, well-understood chemical transformations. The most logical approach involves a two-stage process:

  • Stage 1: Gewald Aminothiophene Synthesis: Construction of a polysubstituted 2-aminothiophene core. This is a powerful, one-pot multicomponent reaction.[1][2]

  • Stage 2: Intramolecular Cyclization: Formation of the fused isothiazole ring to yield the final thieno[2,3-c]isothiazole system.

Below is a diagram illustrating the proposed synthetic workflow.

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Stage 1: Gewald Reaction cluster_2 Stage 2: Isothiazole Ring Formation SM1 Ethyl Cyanoacetate Base Base (e.g., Morpholine) SM1->Base SM2 Acetone SM2->Base SM3 Sulfur (S8) SM3->Base Intermediate Ethyl 2-Amino-4,5-dimethylthiophene-3-carboxylate (Gewald Product) Activated_Intermediate Activated Thiophene Intermediate Intermediate->Activated_Intermediate Functional Group Transformation (e.g., Chlorination/Thiocyanation) Base->Intermediate One-pot condensation Final_Product Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate Activated_Intermediate->Final_Product Intramolecular Cyclization

Caption: Proposed synthetic pathway for the target compound.

Frequently Asked Questions (FAQs)

Q1: Why is the Gewald reaction the recommended starting point for this synthesis? A1: The Gewald reaction is a highly efficient and versatile one-pot method for synthesizing polysubstituted 2-aminothiophenes from simple precursors: a ketone (or aldehyde), an activated nitrile, and elemental sulfur, catalyzed by a base.[1][2] This reaction directly assembles the thiophene core with the necessary amino and ester functionalities, making it an ideal convergent approach for building the precursor to our target thieno[2,3-c]isothiazole system.

Q2: What are the primary challenges when scaling up this synthesis? A2: The main challenges include:

  • Exothermic Control: The initial Knoevenagel condensation in the Gewald reaction can be exothermic and requires careful temperature management on a larger scale.[1]

  • Sulfur Handling: Elemental sulfur needs to be effectively suspended and incorporated into the reaction mixture. Its dissolution and reaction kinetics can be scale-dependent.

  • Product Isolation & Purification: The 2-aminothiophene intermediate and the final product may require robust purification protocols (e.g., recrystallization or column chromatography) to remove side products and unreacted starting materials.

  • Regioselectivity: Controlling the regiochemistry during the final cyclization step to ensure the formation of the desired [2,3-c] isomer over other possibilities, such as the thieno[3,2-d]isothiazole, is critical.[3]

Q3: What specific safety precautions should be taken? A3:

  • Hydrogen Sulfide (H₂S): The Gewald reaction can produce small amounts of H₂S, a toxic and flammable gas. All operations should be conducted in a well-ventilated fume hood.

  • Base Handling: The organic bases used (e.g., morpholine, triethylamine) are corrosive and should be handled with appropriate personal protective equipment (PPE).

  • Thermal Hazards: As mentioned, the reaction can be exothermic. Use a properly sized reaction vessel and ensure adequate cooling capacity during initial mixing and heating.

Troubleshooting Guide

This guide is structured by reaction stage to address specific issues you may encounter.

Stage 1: Gewald Reaction for 2-Aminothiophene Intermediate

Q: My reaction yield is consistently low. What are the common factors I should investigate? A: Low yield is a frequent issue stemming from several potential factors. Systematically investigate the following:

  • Reagent Quality: Ensure all starting materials, especially the cyano-ester and ketone, are of high purity. Solvents should be anhydrous if specified in analogous protocols.

  • Base Selection: The choice of base is critical. Morpholine is classic for the Gewald reaction, but other bases like triethylamine or piperidine can be effective. The optimal base may need to be screened.

  • Reaction Temperature: The temperature profile is crucial. The initial condensation may proceed at room temperature or with gentle warming, while the sulfur addition and cyclization often require heating (e.g., 50-80°C). Overheating can lead to decomposition and side-product formation.

  • Sulfur Addition: Ensure the elemental sulfur is finely powdered for better reactivity. The mechanism of sulfur incorporation is complex and can be the rate-limiting step.[4]

ParameterRecommendationRationale
Base Morpholine, Triethylamine, PiperidineCatalyzes the initial Knoevenagel condensation and facilitates sulfur ring opening.
Solvent Ethanol, Methanol, DMFPolar protic solvents are generally effective at solubilizing reactants.
Temperature 40 - 70 °CBalances reaction rate against thermal decomposition of intermediates.
Stirring Vigorous mechanical stirringEssential to keep elemental sulfur suspended and ensure a homogenous reaction mixture.

Q: The reaction appears to stall, with significant starting material remaining after the recommended time. What can I do? A:

  • Increase Reaction Time: Some Gewald reactions can be sluggish. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.

  • Incremental Temperature Increase: Cautiously increase the reaction temperature by 5-10°C.

  • Microwave Irradiation: For lab-scale optimization, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for Gewald reactions.[1] This can provide a proof-of-concept before optimizing thermal conditions for scale-up.

Stage 2: Isothiazole Ring Formation & Cyclization

Q: The final cyclization to form the thieno[2,3-c]isothiazole ring is failing. What are the potential causes? A: This is a challenging step that depends on the successful formation of a reactive intermediate from the 2-aminothiophene.

  • Incorrect Precursor: The 2-amino group needs to be converted into a suitable leaving group or reactive species to facilitate cyclization with a sulfur source. One common strategy involves converting the aminothiophene to a thiocyanate, which can then cyclize.[5]

  • Harsh Reaction Conditions: The fused heterocyclic system may be sensitive to strong acids or bases, or high temperatures. Conditions should be carefully optimized.

  • Wrong Isomer Formation: The cyclization may be occurring, but yielding a more thermodynamically stable isomer like thieno[3,2-d]isothiazole.[3] Confirmation of the product structure by 2D NMR (NOESY/ROESY) is essential to verify the regiochemistry.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Verify Purity of Starting Materials & Solvents Start->Check_Reagents Optimize_Base Screen Alternative Bases (e.g., Triethylamine, DBU) Check_Reagents->Optimize_Base Reagents OK Failure Issue Persists: Consult Further Check_Reagents->Failure Impure Optimize_Temp Adjust Reaction Temperature (Monitor by TLC/LCMS) Optimize_Base->Optimize_Temp Base OK Optimize_Base->Failure No improvement Check_Stirring Ensure Vigorous Stirring for Sulfur Suspension Optimize_Temp->Check_Stirring Temp OK Optimize_Temp->Failure Decomposition Success Yield Improved Check_Stirring->Success All parameters optimized

Caption: Decision tree for troubleshooting low reaction yields.

Exemplary Experimental Protocols

Disclaimer: These protocols are illustrative and based on analogous procedures. They must be optimized for safety and efficiency at the desired scale in a laboratory setting.

Protocol 1: Synthesis of Ethyl 2-Amino-4,5-dimethylthiophene-3-carboxylate (Gewald Intermediate)
  • Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, condenser, and temperature probe, add ethanol (5 volumes relative to the limiting reagent).

  • Reagent Addition: Add ethyl cyanoacetate (1.0 eq), acetone (1.1 eq), and finely powdered elemental sulfur (1.1 eq).

  • Base Addition: Begin vigorous stirring and add morpholine (1.2 eq) dropwise, ensuring the internal temperature does not exceed 40°C. An initial exotherm may be observed.

  • Reaction: After the base addition is complete, heat the mixture to 55-60°C. Maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate. If so, filter the solid and wash with cold ethanol. If no precipitate forms, reduce the solvent volume under vacuum and triturate the residue with cold ethanol or an ethanol/water mixture to induce crystallization.

  • Purification: The crude solid can be recrystallized from ethanol to yield the pure 2-aminothiophene intermediate.

Protocol 2: Proposed Cyclization to Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate

This stage is more speculative and requires significant optimization. One potential route involves the conversion of the aminothiophene to a thiocyanate followed by cyclization, a method used for related thieno-fused systems.[5]

  • Thiocyanation (Example): Dissolve the aminothiophene intermediate (1.0 eq) in acetic acid. Cool to 0-5°C. Add a solution of sodium thiocyanate (3.0 eq) in water, followed by the dropwise addition of a bromine solution (1.1 eq) in acetic acid, keeping the temperature below 10°C.

  • Cyclization: After stirring, the reaction may spontaneously cyclize upon warming or require gentle heating. The exact conditions (temperature, time, potential catalyst) would need to be determined experimentally.

  • Workup & Purification: Quench the reaction mixture in an ice/water slurry and neutralize with a base (e.g., sodium bicarbonate). Extract the product with a suitable organic solvent (e.g., ethyl acetate). The crude product would likely require purification by silica gel column chromatography.

References

  • BenchChem. (n.d.). Optimizing reaction conditions for synthesizing thieno[2,3-c] derivatives.
  • Smolecule. (n.d.). Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate.
  • Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • Clarke, M. D., & Mulvaney, M. (1982). Thienoisothiazoles. I. The synthesis of Thieno[2,3-c]isothiazole and some of its derivatives. Australian Journal of Chemistry, 35(2), 385–391.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Manan, F. A., et al. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E, E79.
  • Journal of Organic Chemistry. (2026).
  • Journal of Chemical Research. (2006). The Synthesis of Novel Ethyl 4-(Substituted Amino)
  • Beilstein Journal of Organic Chemistry. (2015). Thiazole formation through a modified Gewald reaction.
  • Clarke, M. D., & Mulvaney, M. (1982). Thienoisothiazoles. II. The synthesis of 5-alkylthioisothiazoles and the preparation of Thieno[3,2-d]isothiazole derivatives. Australian Journal of Chemistry, 35(2), 393–403.
  • ResearchGate. (n.d.). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • ChemRxiv. (2024).
  • Arkat USA. (n.d.). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance. Retrieved from [Link]

  • RSC Advances. (2024). Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][6][7][8]diazaphosphole-6-carboxylates and their anticancer efficacy.

  • Molecules. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking.
  • MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
  • Heterocyclic Communications. (2014). Short and efficient synthesis of 5-aminothiazole-4-carboxamide.

Sources

Technical Support Center: Synthesis of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the potential challenges in this synthetic process. Our approach is rooted in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

The synthesis of complex heterocyclic molecules like Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate can often be accompanied by the formation of various impurities. Understanding the origin of these impurities is crucial for optimizing the reaction conditions and obtaining a high-purity final product. This guide will focus on a plausible synthetic route, likely a variation of the Gewald reaction, to anticipate and address common challenges.[1][2][3]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis. Each problem is followed by probable causes and detailed, step-by-step solutions.

Issue 1: Low or No Yield of the Desired Product

Probable Causes:

  • Inefficient Knoevenagel-Cope Condensation: The initial condensation step is a critical part of the Gewald reaction and its inefficiency can be a major reason for low yields.[4]

  • Poor Quality of Starting Materials: Impurities in the starting materials can interfere with the reaction.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter that influences the reaction rate and the formation of side products.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

Solutions:

  • Optimize the Base for Condensation:

    • Rationale: The choice of base is crucial for the initial condensation. Weaker bases may not be effective for less reactive substrates.

    • Protocol:

      • Screen a variety of bases such as morpholine, piperidine, or triethylamine.

      • Start with catalytic amounts (0.1-0.2 equivalents) and monitor the reaction progress by TLC or LC-MS.

      • For stubborn reactions, consider stronger bases, but be mindful of potential side reactions.

  • Verify Starting Material Purity:

    • Rationale: The purity of reactants, especially the active methylene compound and the carbonyl precursor, is paramount.

    • Protocol:

      • Analyze all starting materials by NMR, GC-MS, or HPLC to confirm their identity and purity.

      • If necessary, purify the starting materials by distillation, recrystallization, or column chromatography before use.

  • Systematic Temperature Screening:

    • Rationale: The optimal temperature for the Gewald reaction can vary depending on the substrates.

    • Protocol:

      • Run a series of small-scale reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C).

      • Monitor the formation of the desired product and byproducts at each temperature to identify the optimal condition.

Issue 2: The Final Product is a Dark Brown or Tarry Substance

Probable Causes:

  • Polymerization of Intermediates: At elevated temperatures, the α,β-unsaturated nitrile intermediate or other reactive species can polymerize.[4]

  • Formation of Complex Polysulfides: Excess sulfur or high temperatures can lead to the formation of colored polysulfide byproducts.[4]

Solutions:

  • Strict Temperature Control:

    • Rationale: Preventing polymerization and polysulfide formation requires careful temperature management.

    • Protocol:

      • Maintain the reaction temperature within the optimal range determined during your screening.

      • Use an oil bath or a temperature-controlled mantle to ensure even heating.

      • Consider a dropwise addition of one of the reactants to control the reaction exotherm.

  • Purification of the Crude Product:

    • Rationale: Even with optimized conditions, some colored impurities may form.

    • Protocol:

      • Recrystallization: Attempt to recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

      • Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

      • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for 15-30 minutes, then filter through celite to remove colored impurities.

Issue 3: Presence of an Unexpected Peak in HPLC/LC-MS Analysis

Probable Causes:

  • Unreacted Starting Materials or Intermediates: Incomplete reaction can leave behind starting materials or the Knoevenagel-Cope intermediate.[3]

  • Formation of Dimeric Byproducts: The α,β-unsaturated nitrile intermediate can undergo dimerization.[4]

  • Isomeric Impurities: Formation of a regioisomer of the final product is a possibility.

  • Hydrolysis of the Ester Group: If water is present in the reaction mixture or during workup, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.

Solutions:

  • Characterize the Impurity:

    • Rationale: Identifying the impurity is the first step to eliminating it.

    • Protocol:

      • Use LC-MS to determine the molecular weight of the impurity.

      • If possible, isolate the impurity by preparative HPLC or column chromatography and characterize it by NMR spectroscopy.

  • Optimize Reaction Conditions to Minimize Byproduct Formation:

    • Rationale: Once the impurity is identified, you can adjust the reaction conditions to disfavor its formation.

    • Protocol:

      • For Unreacted Materials/Intermediates: Increase the reaction time or temperature, or consider a more active catalyst.

      • For Dimers: Adjust the rate of addition of reagents. A slower addition rate can favor the intramolecular cyclization over intermolecular dimerization.

      • For Hydrolysis Products: Ensure all solvents and reagents are anhydrous. Use a dry inert atmosphere (e.g., nitrogen or argon) for the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate and what are the key steps?

A1: A plausible synthesis involves a multi-step process, likely culminating in a Gewald-type reaction. The key steps would be:

  • Formation of a 3-methylisothiazole precursor with a suitable functional group at the 4-position that can act as a carbonyl equivalent or be converted to one.

  • Gewald Reaction: A one-pot reaction of the isothiazole precursor, elemental sulfur, and an active methylene compound like ethyl cyanoacetate in the presence of a base (e.g., morpholine). This reaction proceeds via an initial Knoevenagel-Cope condensation, followed by the addition of sulfur and subsequent ring closure to form the fused 2-aminothiophene ring system.[1][2]

Q2: What are the most common impurities I should expect and how can I detect them?

A2: Based on the likely synthetic route, you should be vigilant for the following impurities. A summary is provided in the table below.

Impurity Type Potential Structure/Description Recommended Analytical Technique
Unreacted Starting MaterialsIsothiazole precursor, ethyl cyanoacetateHPLC, LC-MS, GC-MS
Knoevenagel-Cope Intermediateα,β-unsaturated nitrile formed from the initial condensationHPLC, LC-MS, NMR
Dimeric ByproductsDimer of the Knoevenagel-Cope intermediateLC-MS (look for a mass of 2x the intermediate)
Polymeric ByproductsHigh molecular weight, often colored, insoluble materialGPC (Gel Permeation Chromatography), Visual observation
Hydrolysis ProductThe carboxylic acid corresponding to the final ester productHPLC, LC-MS (M-28 compared to the product)
Isomeric ByproductsA regioisomer of the final productHPLC, LC-MS, 2D NMR for structural elucidation

Analytical Methods for Impurity Profiling:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment and quantification of impurities.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of impurities, providing crucial clues to their structures.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structural elucidation of the final product and any isolated impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile starting materials and byproducts.

Q3: Can you illustrate the key stages of the synthesis and where impurities might form?

A3: Certainly. The diagram below illustrates a hypothesized synthetic pathway based on the Gewald reaction, highlighting the critical points for impurity formation.

G cluster_0 Step 1: Knoevenagel-Cope Condensation cluster_1 Step 2: Sulfur Addition & Cyclization (Gewald Reaction) cluster_impurities Potential Impurity Formation Isothiazole Precursor Isothiazole Precursor Intermediate α,β-Unsaturated Nitrile (Knoevenagel-Cope Intermediate) Isothiazole Precursor->Intermediate + Ethyl Cyanoacetate + Base Unreacted SM Unreacted Starting Materials Isothiazole Precursor->Unreacted SM Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->Intermediate Ethyl Cyanoacetate->Unreacted SM Base Base Base->Intermediate Final Product Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate Intermediate->Final Product + Sulfur Dimer Dimer Intermediate->Dimer Dimerization Polymer Polymer Intermediate->Polymer Polymerization Sulfur Sulfur Sulfur->Final Product Hydrolysis Hydrolysis Final Product->Hydrolysis H2O

Caption: Hypothesized synthetic pathway and points of impurity formation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis (Based on Gewald Reaction Principles)

Disclaimer: This is a general, hypothesized protocol and should be optimized for your specific substrates.

  • To a stirred solution of the isothiazole precursor (1.0 eq) and ethyl cyanoacetate (1.1 eq) in a suitable solvent (e.g., ethanol, DMF) at room temperature, add a catalytic amount of a base (e.g., morpholine, 0.1-0.2 eq).

  • Stir the mixture for 1-2 hours to facilitate the Knoevenagel-Cope condensation. Monitor the formation of the intermediate by TLC.

  • Add elemental sulfur (1.1 eq) to the reaction mixture.

  • Heat the reaction to the optimized temperature (e.g., 50-70 °C) and stir for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: HPLC Method for Purity Analysis

This is a starting point and the method should be validated for your specific compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

References

  • CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents. (n.d.).
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF. (n.d.). Retrieved from [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2022). MDPI. Retrieved from [Link]

  • The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. (n.d.). ResearchGate. Retrieved from [Link]

  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents. (n.d.).
  • 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester | C14H13NO4S - PubChem. (n.d.). Retrieved from [Link]

  • A solid solution of ethyl and d 3-methyl 2-[(4-methylpyridin-2-yl)amino] - PubMed Central. (n.d.). Retrieved from [Link]

  • Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (2022). Retrieved from [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). Retrieved from [Link]

  • Thiazole formation through a modified Gewald reaction - PMC - NIH. (2015). Retrieved from [Link]

  • Ethyl 4-amino-3-methylbenzoate - PMC - NIH. (n.d.). Retrieved from [Link]

  • Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

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Validation & Comparative

Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate vs other kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comparative framework for evaluating novel kinase inhibitors, using Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate as a representative of the emerging thienoisothiazole scaffold. Given the limited public data on this specific compound, we will position it within a comparative analysis against well-established inhibitors of the p38 MAPK signaling pathway. This approach will equip researchers with the rationale and methodologies to assess novel chemical entities.

The Landscape of Kinase Inhibition: A Quest for Novelty and Specificity

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] The development of small molecule kinase inhibitors has revolutionized therapeutic strategies in these areas.[1][2][3][4] While many successful kinase inhibitors are now on the market, the search for novel chemical scaffolds continues, driven by the need to overcome drug resistance, improve selectivity, and explore new target spaces.[1]

One such scaffold of interest is the thieno[2,3-c]isothiazole core, represented here by Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate.[5][6] While this specific molecule is not extensively characterized in the public domain as a kinase inhibitor, its heterocyclic structure, rich in nitrogen and sulfur, presents potential for forming key interactions within a kinase active site. Thiophene-based compounds have shown promise as kinase inhibitors, targeting kinases such as RON and VEGFR.[7][8] This guide will use the p38 MAPK family as a case study to compare the potential of this scaffold against established inhibitor classes.

The p38 MAPK Pathway: A Key Target in Inflammation and Cancer

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are activated by cellular stressors such as inflammatory cytokines, UV irradiation, and osmotic shock.[9][10] They play a crucial role in regulating a wide array of cellular responses, including inflammation, apoptosis, cell differentiation, and cell cycle control.[11][12] The p38 MAPK family consists of four isoforms: p38α, p38β, p38γ, and p38δ, with p38α being the most studied isoform.[11]

The activation of p38 MAPKs occurs through a three-tiered kinase cascade, where a MAP kinase kinase kinase (MAP3K) phosphorylates and activates a MAP kinase kinase (MAP2K), which in turn dually phosphorylates a threonine and a tyrosine residue in the activation loop of p38.[10] Key upstream activators include MKK3 and MKK6.[10] Once activated, p38 kinases phosphorylate a variety of downstream substrates, including other kinases and transcription factors, to mediate cellular responses.[9][13]

p38_signaling_pathway cluster_extracellular Extracellular Signals cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Stress Stress MAP3K MAP3K Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MKK3_6->p38 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Other_Kinases Other Kinases (e.g., MK2, PRAK) p38->Other_Kinases Inflammation Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Other_Kinases->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Other_Kinases->Cell_Cycle_Arrest

Figure 1: Simplified p38 MAPK Signaling Pathway.

Comparative Analysis of Kinase Inhibitor Scaffolds

A comparative analysis of different chemical scaffolds is crucial for understanding their potential as kinase inhibitors. Here, we will hypothetically position the thienoisothiazole scaffold against well-established p38 MAPK inhibitors.

The Thieno[2,3-c]isothiazole Scaffold: A Prospective Look

The structure of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate presents several features that could be advantageous for kinase inhibition:

  • Heterocyclic Core: The fused bicyclic system provides a rigid scaffold, which can reduce the entropic penalty of binding to the kinase active site.

  • Hydrogen Bonding Potential: The amino group and the ester moiety offer potential hydrogen bond donor and acceptor sites, respectively. These are critical for interactions with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.

  • Aromatic System: The thieno and isothiazole rings are aromatic and can engage in pi-stacking interactions with aromatic residues in the kinase active site.

While no specific experimental data is publicly available for this compound's activity against p38 MAPK, its structural features warrant investigation.

Established p38 MAPK Inhibitors: A Benchmark for Comparison

To provide a tangible comparison, we will consider two classes of well-known p38 MAPK inhibitors.

  • Pyridinylimidazole-based inhibitors (e.g., SB203580): This class of inhibitors was among the first selective p38 MAPK inhibitors discovered. They are ATP-competitive and bind to the kinase in its DFG-in conformation. Their selectivity is largely dictated by the interaction of the pyridine nitrogen with the gatekeeper residue.

  • Diaryl Urea-based inhibitors (e.g., BIRB 796): This class of inhibitors are potent, allosteric inhibitors that bind to the DFG-out conformation of p38 MAPK. This binding mode induces a conformational change that is incompatible with kinase activity.

Inhibitor Class Scaffold Mechanism of Action Binding Mode Representative IC50 (p38α)
Thienoisothiazole Thieno[2,3-c]isothiazoleHypothetical: ATP-competitiveHypothetical: DFG-inNot Available
Pyridinylimidazole PyridinylimidazoleATP-competitiveDFG-in~50 nM (SB203580)
Diaryl Urea Diaryl UreaAllostericDFG-out~0.1 nM (BIRB 796)

Table 1: Comparison of different kinase inhibitor scaffolds targeting p38 MAPK.

Experimental Protocols for Kinase Inhibitor Evaluation

To empirically assess the potential of a novel compound like Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate, a series of in vitro and cell-based assays are necessary.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of the test compound against a specific kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is quantified by a decrease in substrate phosphorylation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of purified recombinant kinase (e.g., p38α).

    • Prepare a solution of a suitable substrate (e.g., myelin basic protein or a specific peptide substrate).

    • Prepare a solution of ATP, including a radiolabeled ATP (e.g., [γ-33P]ATP) for detection.

  • Assay Procedure:

    • In a 96-well plate, add the kinase buffer.

    • Add serial dilutions of the test compound or DMSO (as a control).

    • Add the purified kinase and incubate for a short period to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Detection and Analysis:

    • Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).

    • Separate the phosphorylated substrate from the unreacted ATP.

    • Quantify the amount of phosphorylated substrate (e.g., using a scintillation counter for radiolabeled assays or antibody-based detection for non-radioactive methods).

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14][15][16][17][18]

in_vitro_kinase_assay cluster_preparation 1. Preparation cluster_incubation 2. Incubation cluster_detection 3. Detection & Analysis Reagents Prepare Reagents: - Test Compound - Kinase - Substrate - ATP Plate Add to 96-well Plate: - Buffer - Compound - Kinase Reagents->Plate Reaction Initiate Reaction: Add Substrate + ATP Incubate Plate->Reaction Stop Stop Reaction Reaction->Stop Quantify Quantify Phosphorylation Stop->Quantify IC50 Calculate IC50 Quantify->IC50

Figure 2: Workflow for an In Vitro Kinase Inhibition Assay.
Cell-Based Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a kinase within a cellular context.

Objective: To determine the cellular potency of the test compound.

Principle: The assay measures the phosphorylation of a downstream substrate of the target kinase in cells treated with the compound. Inhibition is quantified by a decrease in the phosphorylation of the substrate.[19][20][21]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., a human monocytic cell line like THP-1 for p38 MAPK).

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of the test compound or DMSO for a specific duration.

    • Stimulate the cells with an appropriate agonist to activate the target kinase pathway (e.g., lipopolysaccharide (LPS) to activate p38 MAPK).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to release the cellular proteins.

    • Determine the total protein concentration in each lysate to ensure equal loading.

  • Detection and Analysis:

    • Use an immunoassay (e.g., ELISA or Western blot) to detect the phosphorylated form of a downstream substrate of the target kinase (e.g., phospho-MK2 for p38 MAPK) and the total amount of the substrate.

    • Normalize the amount of the phosphorylated substrate to the total amount of the substrate.

    • Plot the percentage of inhibition of substrate phosphorylation against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.

Conclusion

The evaluation of novel kinase inhibitors requires a systematic and comparative approach. While Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate represents an under-characterized yet potentially interesting chemical scaffold, its true potential as a kinase inhibitor can only be unlocked through rigorous experimental validation. By employing standardized in vitro and cell-based assays and comparing the results to well-established inhibitors of a target like p38 MAPK, researchers can effectively assess the potency, selectivity, and cellular activity of new chemical entities. This guide provides a foundational framework for such an endeavor, encouraging a data-driven approach to the discovery and development of the next generation of kinase inhibitors.

References

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

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  • Wilson, K. P., Fitzgibbon, M. J., Caron, P. R., Griffith, J. P., Chen, W., McCaffrey, P. G., ... & Chambers, S. P. (1996). The structure of mitogen-activated protein kinase p38 at 2.1-Å resolution. Journal of Biological Chemistry, 271(44), 27696-27700.
  • Cellular and Molecular Life Sciences. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cellular and Molecular Life Sciences, 77(23), 4857–4877.
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  • Bio-protocol. (2021). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Retrieved from [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.
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  • Journal of Visualized Experiments. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55779.
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  • National Institutes of Health. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review.
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  • National Institutes of Health. (2013). Use of Inhibitors in the Study of MAP Kinases.
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  • National Institutes of Health. (2020). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants.
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A Comparative Guide to Validating Target Engagement of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey of a novel small molecule from a promising hit to a validated therapeutic candidate is fraught with challenges. A critical, and often defining, step in this process is the unequivocal demonstration of target engagement – confirming that the compound interacts with its intended molecular target within a cellular context.[1][2] This guide provides a comprehensive framework for validating the target engagement of a novel compound, Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate, for which the biological target is yet to be fully elucidated. In the absence of a known target, we will explore a multi-pronged approach, comparing direct and indirect methods to build a robust body of evidence for its mechanism of action.

This guide is structured to provide not just protocols, but the strategic thinking behind why specific experimental choices are made. We will operate under a common hypothetical scenario in drug discovery: a phenotypic screen has identified Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate as an inhibitor of cancer cell proliferation, and preliminary proteomics data suggests a potential interaction with a specific kinase, which we will refer to as "Kinase X".

The Imperative of Target Validation

Before delving into experimental specifics, it is crucial to understand why rigorous target engagement validation is non-negotiable. A lack of demonstrable target engagement is a primary reason for the failure of drug candidates in clinical trials.[3] Early and robust validation de-risks a drug discovery program by:

  • Confirming the Mechanism of Action: It provides direct evidence that the observed biological effect of the compound is a consequence of its interaction with the intended target.[2][4]

  • Guiding Structure-Activity Relationship (SAR) Studies: Quantitative measures of target engagement in cells allow for the direct correlation of chemical modifications with cellular potency, accelerating the optimization of lead compounds.[2][5]

  • Differentiating On-Target from Off-Target Effects: By understanding how tightly a compound binds to its intended target, researchers can better interpret potential toxicity or unexpected phenotypes that may arise from off-target interactions.[1][5]

The following sections will compare three orthogonal methods to validate the engagement of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate with our hypothetical target, Kinase X.

Comparative Methodologies for Target Engagement

Choosing the right assay to confirm target engagement depends on various factors including the nature of the target protein, availability of reagents, and the desired throughput.[6] A multi-faceted approach, combining direct binding assays with functional cellular assays, provides the most robust evidence of a drug's mechanism of action.[6]

MethodPrincipleProsCons
Biochemical Kinase Assay Measures the compound's ability to inhibit the enzymatic activity of purified Kinase X in a cell-free system.High throughput, provides direct measure of enzymatic inhibition (e.g., IC50), good for initial SAR.[5][7]Lacks cellular context (e.g., cell permeability, competition with endogenous ligands).[4][5]
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its melting temperature in intact cells or cell lysates.[8][9]Label-free, works in intact cells and tissues, reflects physiological conditions.[6][10]Lower throughput than biochemical assays, requires a specific antibody for detection.[8][11]
Downstream Pathway Analysis Measures the modulation of a known substrate of Kinase X in response to compound treatment in cells.Provides evidence of functional target engagement in a physiological context, confirms mechanism of action.[1][2]Indirect measure of target engagement, pathway complexity can confound results.[1]

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for each of the compared techniques.

Biochemical Kinase Assay: Kinase-Glo® Luminescent Assay

This assay quantitatively measures the amount of ATP remaining in solution following a kinase reaction. A decrease in signal indicates kinase activity, and inhibition of this decrease by a compound indicates its inhibitory potential.

Rationale: This is often the first step to confirm a direct interaction between the compound and the purified kinase.[3] It is a highly sensitive and easily automatable assay, making it ideal for determining the half-maximal inhibitory concentration (IC50).[12]

Experimental Workflow:

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_kinase Prepare Kinase X Solution mix Mix Kinase X, Substrate/ATP, & Compound in 384-well plate prep_kinase->mix prep_substrate Prepare Substrate & ATP Solution prep_substrate->mix prep_compound Prepare Serial Dilution of Compound prep_compound->mix incubate Incubate at Room Temperature mix->incubate add_reagent Add Kinase-Glo® Reagent incubate->add_reagent incubate_detect Incubate add_reagent->incubate_detect read_lum Read Luminescence incubate_detect->read_lum

Caption: Workflow for the Kinase-Glo® Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate in DMSO, starting from 10 mM.

  • Kinase Reaction Setup: In a 384-well white plate, add 5 µL of the kinase reaction mixture containing purified Kinase X and its specific substrate in kinase buffer.

  • Compound Addition: Add 50 nL of the serially diluted compound to the appropriate wells. Include DMSO-only wells as a negative control and a known Kinase X inhibitor as a positive control.

  • ATP Initiation: Add 5 µL of a 2X ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add 10 µL of Kinase-Glo® Reagent to each well.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment.[8] The principle is that ligand binding stabilizes a protein, resulting in a higher melting temperature.[9][10] This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.[13]

Rationale: This assay provides direct evidence of target binding within intact cells, which is a more physiologically relevant context than a biochemical assay.[4][11] A positive result strongly indicates that the compound is cell-permeable and can engage its target in the complex cellular milieu.

Experimental Workflow:

cluster_cell_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis_detection Lysis & Detection treat_cells Treat Cells with Compound or Vehicle (DMSO) heat_aliquots Aliquot Cells & Heat at Different Temperatures treat_cells->heat_aliquots lysis Lyse Cells (Freeze-Thaw) heat_aliquots->lysis centrifuge Centrifuge to Pellet Aggregated Proteins lysis->centrifuge collect_supernatant Collect Supernatant (Soluble Proteins) centrifuge->collect_supernatant western_blot Analyze by Western Blot for Kinase X collect_supernatant->western_blot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture a cancer cell line known to express Kinase X to ~80% confluency. Treat the cells with 10 µM of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate or vehicle (DMSO) for 2 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins and determine the protein concentration. Normalize the protein concentration for all samples.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for Kinase X. Use a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for Kinase X at each temperature for both the compound-treated and vehicle-treated samples. Plot the percentage of soluble Kinase X relative to the non-heated control against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Downstream Pathway Analysis: Western Blot for Phospho-Substrate

This method assesses the functional consequence of target engagement by measuring the phosphorylation status of a known downstream substrate of Kinase X.

Rationale: While CETSA confirms binding, this assay confirms that the binding is functional and leads to the expected biological outcome (inhibition of kinase activity).[1] This provides a crucial link between target engagement and the cellular phenotype.

Experimental Workflow:

cluster_treatment Cell Treatment cluster_lysis Lysis & Quantification cluster_detection Western Blot Detection treat_cells Treat Cells with Different Concentrations of Compound lyse_cells Lyse Cells & Collect Lysate treat_cells->lyse_cells quantify_protein Quantify Protein Concentration lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to PVDF Membrane sds_page->transfer probe Probe with Antibodies for p-Substrate, Total Substrate, & Loading Control transfer->probe image Image & Quantify probe->image

Caption: Workflow for Downstream Pathway Analysis by Western Blot.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed a cancer cell line with an active Kinase X signaling pathway in 6-well plates. Once the cells reach ~70% confluency, treat them with increasing concentrations of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate (e.g., 0, 0.1, 1, 10 µM) for a predetermined time (e.g., 4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Western Blot Analysis:

    • Separate 20 µg of protein from each sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the Kinase X substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Re-probing: Strip the membrane and re-probe with antibodies for the total substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for the phosphorylated substrate and normalize to the total substrate and the loading control. A dose-dependent decrease in the phosphorylation of the substrate indicates functional target engagement.

Conclusion

Validating the target engagement of a novel compound like Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate requires a strategic and multi-faceted approach. By combining the strengths of biochemical assays, direct cellular binding assays like CETSA, and functional downstream pathway analysis, researchers can build a compelling and robust case for the compound's mechanism of action. This integrated approach not only provides the necessary evidence to advance a compound through the drug discovery pipeline but also lays the foundation for a deeper understanding of its biological activity. The successful application of these methodologies will be pivotal in determining the therapeutic potential of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate.

References

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A Comparative Guide to the Structure-Activity Relationship of Thieno[2,3-c]isothiazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the thieno[2,3-c]isothiazole scaffold represents a compelling starting point for the development of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for derivatives of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate, a key heterocyclic compound. While direct and extensive SAR literature on this specific ethyl ester is emerging, we can extrapolate a robust working model by examining closely related thienothiazole and aminothiazole analogs. This guide will delve into the critical structural motifs that govern biological activity, primarily focusing on anticancer and kinase inhibition profiles, supported by experimental data from seminal studies.

The Thieno[2,3-c]isothiazole Core: A Privileged Scaffold

The fusion of a thiophene and an isothiazole ring creates the thieno[2,3-c]isothiazole system, a heterocyclic scaffold that has garnered significant attention in medicinal chemistry. The thiazole ring, a component of this fused system, is a well-established pharmacophore found in numerous FDA-approved drugs and is recognized for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The incorporation of a thiophene ring often enhances the biological profile of a molecule.

Our core molecule of interest, Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate, possesses several key features that are ripe for medicinal chemistry exploration: a nucleophilic amino group at the C4 position, a modifiable ethyl ester at C5, and a methyl group at C3. Understanding how modifications at these positions influence biological activity is paramount for designing next-generation inhibitors.

Comparative Analysis of Structural Modifications

To construct a predictive SAR model for our target scaffold, we will draw comparisons from studies on analogous thieno-thiazole and aminothiazole derivatives that have been evaluated for their anticancer and kinase inhibitory potential.

The Critical Role of the C4-Amino Group

The 4-amino group is a crucial anchor for biological activity, often serving as a key hydrogen bond donor, interacting with the hinge region of kinase active sites. In many kinase inhibitors, this primary amine is a common feature for achieving potent inhibition.

Studies on related 2-aminothiazole derivatives have shown that this moiety is a versatile handle for introducing a variety of substituents to modulate potency and selectivity.[3][4][5] For instance, acylation or sulfonylation of the amino group can alter the electronic properties and steric bulk, leading to differential binding affinities for various kinases. It is hypothesized that for the Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate scaffold, the unsubstituted amino group is essential for baseline activity, while targeted substitutions could fine-tune selectivity towards specific kinase targets.

Impact of Substituents at the C5-Carboxylate Position

The ethyl ester at the C5 position is another key site for modification. The ester itself can participate in hydrogen bonding or can be hydrolyzed in vivo to the corresponding carboxylic acid, which may exhibit a different biological profile.

In a study on thieno[3,2-d]thiazole derivatives, modifications at a similar position had a significant impact on anticancer activity.[6][7][8] For instance, conversion of the ester to an amide can introduce new hydrogen bond donors and acceptors, potentially leading to enhanced interactions with the target protein. The nature of the amine used for amide formation (e.g., small alkyl amines, cyclic amines, or aromatic amines) can drastically alter the lipophilicity and steric profile of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.

A logical progression in the SAR exploration of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate would be the synthesis of a library of amides at the C5 position to probe the spatial and electronic requirements of the binding pocket.

Probing the Influence of the C3-Methyl Group

The methyl group at the C3 position, while seemingly a minor feature, can play a role in orienting the molecule within a binding site. Replacing this methyl group with other small alkyl or even aryl groups could provide insights into the steric tolerance at this position. A larger group might confer selectivity for kinases with a more accommodating pocket in this region.

Kinase Inhibition Profile: A Comparative Overview

Many thieno-thiazole and thiazole derivatives have been identified as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[6][7][8][9] A study on thieno[3,2-d]thiazole derivatives bearing a pyrazoline-3-one ring demonstrated significant inhibitory activity against EGFR, VEGFR-2, and BRAFV600E kinases.[6][7][8]

The most active compounds from this series, 1 and 3c , exhibited IC50 values in the nanomolar range against EGFR, comparable to the standard drug sorafenib.[6] This suggests that the thieno-thiazole scaffold is a promising starting point for the development of potent kinase inhibitors.

Table 1: Comparative Kinase Inhibition Data for Thieno[3,2-d]thiazole Derivatives

CompoundEGFR IC50 (µM)VEGFR-2 IC50 (µM)BRAFV600E IC50 (µM)
1 0.0222.4702.026
3c 0.0172.2590.088
Sorafenib 0.0251.0220.040
Data extracted from Othman et al., 2022.[6][7][8]

Based on these findings, it is highly probable that derivatives of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate will also exhibit kinase inhibitory activity. The key to unlocking high potency and selectivity will lie in the strategic modification of the C4 and C5 positions.

Experimental Protocols for Evaluation

To assess the SAR of novel Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate derivatives, a standardized set of in vitro assays is essential.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a panel of relevant protein kinases (e.g., EGFR, VEGFR-2, BRAF).

Methodology:

  • Reagents: Recombinant human kinases, appropriate peptide substrates, ATP, and test compounds.

  • Procedure: a. Prepare a series of dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase, peptide substrate, and test compound to the reaction buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, ELISA).

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

In Vitro Antiproliferative Assay

Objective: To evaluate the cytotoxic effects of the synthesized compounds on human cancer cell lines.

Methodology:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer).

  • Procedure: a. Seed the cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with various concentrations of the test compounds for 72 hours. c. Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the proposed SAR and experimental design, the following diagrams are provided.

SAR_Hypothesis cluster_mods Structural Modifications cluster_outcomes Predicted Outcomes Core Ethyl 4-Amino-3-methylthieno [2,3-c]isothiazole-5-carboxylate C4_Amino C4-Amino Group (Key H-bond donor) Core->C4_Amino Acylation, Sulfonylation C5_Ester C5-Ethyl Ester (Modulates solubility & interactions) Core->C5_Ester Amidation, Hydrolysis C3_Methyl C3-Methyl Group (Steric influence) Core->C3_Methyl Alkyl/Aryl Substitution Potency Increased Potency C4_Amino->Potency Selectivity Altered Kinase Selectivity C4_Amino->Selectivity C5_Ester->Potency PK Improved Pharmacokinetics C5_Ester->PK C3_Methyl->Selectivity

Caption: Proposed SAR for Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate derivatives.

Experimental_Workflow start Synthesize Novel Derivatives kinase_assay In Vitro Kinase Inhibition Assay (IC50 Determination) start->kinase_assay cell_assay In Vitro Antiproliferative Assay (Cytotoxicity Screening) start->cell_assay sar_analysis Structure-Activity Relationship Analysis kinase_assay->sar_analysis cell_assay->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt

Caption: Experimental workflow for evaluating novel thieno[2,3-c]isothiazole derivatives.

Conclusion and Future Directions

The Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate scaffold holds considerable promise for the development of novel kinase inhibitors. Based on comparative analysis with related heterocyclic systems, the C4-amino and C5-carboxylate positions are predicted to be the most critical for modulating biological activity. Future research should focus on the systematic exploration of substitutions at these sites to build a comprehensive SAR profile. The experimental workflows outlined in this guide provide a robust framework for identifying and optimizing lead compounds with potent and selective anticancer properties. The insights gained from such studies will be invaluable for advancing this promising class of compounds toward clinical development.

References

  • Othman, I. M., Alamshany, Z. M., Tashkandi, N. Y., Gad-Elkareem, M. A. M., Abd El-Karim, S. S., & Nossier, E. S. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(1), 561–577. [Link]

  • Othman, I. M., Alamshany, Z. M., Tashkandi, N. Y., Gad-Elkareem, M. A. M., Abd El-Karim, S. S., & Nossier, E. S. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo- thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. ResearchGate. [Link]

  • Othman, I. M., Alamshany, Z. M., Tashkandi, N. Y., Gad-Elkareem, M. A. M., Abd El-Karim, S. S., & Nossier, E. S. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing. [Link]

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  • Kovács, G., B. P., & A, M. (2018). Synthesis of thieno[2,3-d]thiazole-6-carboxylic acid derivatives as potential inducers of systemic resistance in. ARKIVOC, 2018(5), 183-198. [Link]

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A Senior Application Scientist's Guide to the Quantitative Analysis of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of novel therapeutic agents in biological matrices is a cornerstone of preclinical and clinical drug development. Ethyl 4-amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate, a compound of interest within the thienoisothiazole class, requires robust and validated analytical methods to accurately determine its pharmacokinetic profile. While a specific, standardized bioanalytical method for this particular molecule is not yet established in the public domain, this guide provides a comprehensive comparison of recommended analytical strategies. Drawing upon established methodologies for structurally similar aminothiazole and thienoisothiazole derivatives, we present a scientifically-grounded framework for the development and validation of quantitative assays in biological samples. This document will compare and contrast the most viable analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and detail the critical sample preparation procedures necessary for accurate and reproducible results.

Introduction: The Analytical Imperative for Novel Thienoisothiazoles

Ethyl 4-amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. Accurate measurement of this analyte in biological fluids such as plasma, serum, and urine is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The choice of analytical methodology is paramount and is dictated by the required sensitivity, selectivity, and the nature of the biological matrix. This guide will explore the most appropriate methods, grounded in the principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][2][3]

A Comparative Analysis of Primary Analytical Techniques

The two most suitable analytical techniques for the quantification of Ethyl 4-amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate in biological samples are HPLC-UV and LC-MS/MS. The selection between these two powerful methods depends on the specific requirements of the study, such as the desired limit of quantification and the complexity of the sample matrix.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of analytes that possess a UV-absorbing chromophore. Given the aromatic and conjugated nature of the thienoisothiazole core, it is anticipated that Ethyl 4-amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate will exhibit significant UV absorbance, making this a viable detection method.[4][5]

Causality of Experimental Choices:

  • Column Selection: A reversed-phase C18 column is the logical starting point for method development.[4][6] The non-polar stationary phase will effectively retain the moderately non-polar analyte, allowing for separation from more polar matrix components.

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.[5] This allows for the efficient elution of the analyte while maintaining good peak shape and resolution from endogenous interferences.

  • Wavelength Selection: The selection of the detection wavelength is critical for sensitivity and selectivity. An initial UV scan of a standard solution of the analyte should be performed to determine the wavelength of maximum absorbance (λmax). For similar aminothiazole structures, detection wavelengths are often in the range of 250-330 nm.[4][5]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For studies requiring higher sensitivity and selectivity, particularly when dealing with complex biological matrices or very low analyte concentrations, LC-MS/MS is the gold standard.[1][7] This technique combines the separation power of liquid chromatography with the mass-resolving capabilities of a triple quadrupole mass spectrometer.

Causality of Experimental Choices:

  • Ionization Source: An electrospray ionization (ESI) source in positive ion mode is the most probable choice for this analyte, given the presence of basic nitrogen atoms in the aminothiazole moiety, which are readily protonated.[6]

  • MRM Transitions: The method development for LC-MS/MS involves the optimization of Multiple Reaction Monitoring (MRM) transitions. This is achieved by infusing a standard solution of the analyte into the mass spectrometer to identify the precursor ion (the protonated molecule, [M+H]+) and its most stable and abundant product ions upon collision-induced dissociation. This process ensures a highly selective and sensitive quantification method.

  • Internal Standard: The use of a suitable internal standard (IS) is crucial for accurate quantification in LC-MS/MS to compensate for matrix effects and variations in sample processing and instrument response. An ideal IS would be a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used.[7]

Performance Comparison of HPLC-UV and LC-MS/MS
FeatureHPLC-UVLC-MS/MS
Selectivity Moderate; relies on chromatographic separation and UV absorbance. Susceptible to interference from co-eluting compounds with similar UV spectra.High to Very High; relies on both chromatographic separation and the specific mass-to-charge ratio of the precursor and product ions.
Sensitivity Typically in the low ng/mL to µg/mL range.High; typically in the sub-pg/mL to low ng/mL range.
Linearity Generally exhibits good linearity over a 2-3 order of magnitude concentration range.Excellent linearity, often spanning 3-4 orders of magnitude.
Matrix Effects Less prone to signal suppression or enhancement compared to LC-MS/MS.Can be significantly affected by ion suppression or enhancement from matrix components, necessitating careful sample preparation and the use of an internal standard.
Cost & Complexity Lower initial instrument cost and less complex operation and maintenance.Higher initial instrument cost and requires more specialized expertise for method development and troubleshooting.
Regulatory Acceptance Widely accepted for various stages of drug development, particularly for later-stage studies and quality control.The preferred method for regulated bioanalysis in preclinical and clinical studies due to its superior sensitivity and selectivity.[1]

Critical Sample Preparation Workflows

The goal of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate the sample to a level suitable for analysis.[8][9] The choice of technique depends on the analyte's properties, the nature of the biological sample, and the analytical method being used.

Protein Precipitation (PPT)

This is a simple and rapid method for removing proteins from plasma or serum samples.[9] It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample to denature and precipitate the proteins.

Experimental Protocol: Protein Precipitation

  • To 100 µL of biological sample (e.g., plasma), add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase and inject it into the analytical system.

Diagram: Protein Precipitation Workflow

cluster_0 Protein Precipitation sample 1. Biological Sample (100 µL) add_solvent 2. Add Acetonitrile + IS (300 µL) sample->add_solvent vortex 3. Vortex (1 min) add_solvent->vortex centrifuge 4. Centrifuge (>10,000 x g, 10 min) vortex->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer evaporate 6. Evaporate to Dryness transfer->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute inject 8. Inject into LC System reconstitute->inject cluster_1 Liquid-Liquid Extraction sample_lle 1. Biological Sample + IS + Buffer add_solvent_lle 2. Add Immiscible Organic Solvent sample_lle->add_solvent_lle vortex_lle 3. Vortex (5-10 min) add_solvent_lle->vortex_lle centrifuge_lle 4. Centrifuge to Separate Layers vortex_lle->centrifuge_lle transfer_lle 5. Transfer Organic Layer centrifuge_lle->transfer_lle evaporate_lle 6. Evaporate to Dryness transfer_lle->evaporate_lle reconstitute_lle 7. Reconstitute in Mobile Phase evaporate_lle->reconstitute_lle inject_lle 8. Inject into LC System reconstitute_lle->inject_lle

Caption: Workflow for Liquid-Liquid Extraction.

Solid-Phase Extraction (SPE)

SPE provides a more selective sample clean-up compared to PPT and LLE by utilizing a solid sorbent to retain the analyte, while interferences are washed away. [10][11] Experimental Protocol: Solid-Phase Extraction

  • Conditioning: Pass a suitable solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass a buffer (e.g., water or a weak buffer) through the cartridge to prepare it for the sample.

  • Loading: Load the pre-treated biological sample onto the cartridge. The analyte will be retained on the sorbent.

  • Washing: Pass a wash solution through the cartridge to remove any weakly bound interferences.

  • Elution: Elute the analyte of interest with a strong solvent.

  • The eluate is then typically evaporated and reconstituted for analysis.

Diagram: Solid-Phase Extraction Workflow

cluster_2 Solid-Phase Extraction condition 1. Condition Cartridge (Methanol) equilibrate 2. Equilibrate Cartridge (Buffer) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (Remove Interferences) load->wash elute 5. Elute Analyte wash->elute process_eluate 6. Evaporate & Reconstitute elute->process_eluate inject_spe 7. Inject into LC System process_eluate->inject_spe

Caption: Workflow for Solid-Phase Extraction.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A developed analytical method is not credible until it has been thoroughly validated. According to FDA guidelines, a full bioanalytical method validation should include the following parameters: [1][12]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual measurements. These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression is typically used, and the correlation coefficient should be close to 1.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, long-term storage).

Conclusion and Recommendations

For the quantitative analysis of Ethyl 4-amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate in biological samples, a systematic approach to method development and validation is essential.

  • For early-stage discovery and in vitro studies , where sensitivity requirements may be less stringent, HPLC-UV offers a cost-effective and robust solution. A reversed-phase C18 column with a water/acetonitrile gradient is a recommended starting point.

  • For regulated preclinical and clinical studies , LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. Method development should focus on optimizing ESI conditions and identifying specific MRM transitions.

Regardless of the chosen analytical technique, a rigorous sample preparation method, such as SPE, is recommended to minimize matrix effects and ensure the highest data quality. All developed methods must be fully validated according to regulatory guidelines to ensure the integrity and reliability of the generated data, which will ultimately support the advancement of this promising therapeutic candidate.

References

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Navigating the Selectivity Labyrinth: A Comparative Guide to the Cross-Reactivity Profiling of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the aphorism "no drug is a magic bullet" holds profound significance. While the on-target efficacy of a therapeutic candidate is paramount, its off-target interactions—collectively known as its cross-reactivity or promiscuity—are equally critical determinants of its ultimate clinical success and safety profile. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of a novel heterocyclic entity, Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate. As a Senior Application Scientist, my objective is to not only outline a series of assays but to instill a strategic, evidence-based rationale for their selection and execution, empowering researchers to anticipate and mitigate potential liabilities early in the development cascade.

Deconstructing the Molecule: Structural Alerts and Off-Target Hypotheses

The structure of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate presents several key pharmacophoric features that warrant a thorough investigation of its selectivity. Understanding these "structural alerts" is the cornerstone of designing an intelligent and cost-effective cross-reactivity screening strategy.

Structural_Analysis cluster_molecule Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate cluster_targets Potential Off-Target Classes M Thieno[2,3-c]isothiazole Core K Kinases M->K Known kinase hinge-binding motif A 4-Amino Group A->K Key H-bond donor G GPCRs A->G Interaction with polar residues B 3-Methyl Group C 5-Carboxylate Ethyl Ester N Nuclear Receptors C->N Potential for H-bonds/steric effects I Ion Channels

Caption: Structural alerts of the topic compound and their potential off-target implications.

The fused thieno[2,3-c]isothiazole core is structurally related to thienopyrazoles and aminothiazoles, scaffolds known to possess a wide array of biological activities. Specifically, these motifs are frequently found in potent inhibitors of protein kinases. The 4-amino group, acting as a hydrogen bond donor, is a classic feature for interaction with the hinge region of the ATP-binding pocket of many kinases. Furthermore, aminothiophene derivatives have been documented as allosteric modulators of G-Protein Coupled Receptors (GPCRs), suggesting a potential for interaction with this large and diverse family of cell surface receptors.[1][2][3][4] The overall lipophilicity and aromatic nature of the molecule also suggest the possibility of interactions with other target families, such as ion channels and nuclear receptors.

A Tiered Strategy for Experimental Cross-Reactivity Profiling

A pragmatic approach to selectivity profiling involves a tiered or cascaded screening strategy. This allows for a broad initial assessment of potential liabilities, followed by more focused and quantitative follow-up studies on any identified "hits." This conserves resources and provides a structured flow of information for decision-making.

Screening_Workflow cluster_tier1 Tier 1: Broad Panel Screening (Single High Concentration) cluster_tier2 Tier 2: Dose-Response & Potency Determination cluster_tier3 Tier 3: Functional & Cellular Confirmation start Test Compound T1_Kinase Broad Kinase Panel (e.g., Eurofins scanMAX) start->T1_Kinase T1_Safety General Safety Panel (e.g., Eurofins SafetyScreen44) start->T1_Safety T2_IC50 IC50/Ki Determination for Tier 1 Hits T1_Kinase->T2_IC50 Hits >50% inhibition T1_Safety->T2_IC50 Hits >50% inhibition T3_Functional Orthogonal Functional Assays (e.g., Cell-based phosphorylation) T2_IC50->T3_Functional Potent hits end Selectivity Profile & Risk Assessment T3_Functional->end

Caption: A proposed tiered workflow for efficient cross-reactivity profiling.

Tier 1: Broad Panel Screening: The initial step involves screening the compound at a single, high concentration (typically 1 or 10 µM) against a broad, well-curated panel of targets. This provides a wide-angle view of potential off-target interactions.

Tier 2: Dose-Response and Potency Determination: Any significant "hits" from Tier 1 (e.g., >50% inhibition or binding) are then subjected to dose-response analysis to determine their potency (IC50 or Ki values). This quantitative data is crucial for assessing the potential clinical relevance of the off-target interaction.

Tier 3: Functional and Cellular Confirmation: For potent off-target hits, it is essential to confirm the interaction in a more physiologically relevant context. This involves orthogonal assays, such as cell-based functional assays, to understand the downstream consequences of the off-target binding.

Comparative Analysis of Commercially Available Screening Panels

Several contract research organizations (CROs) offer expertly curated panels for cross-reactivity profiling. The choice of panel depends on the specific hypotheses, budget, and stage of the drug discovery program.

Kinase Profiling Panels

Given the structural alerts pointing towards kinase interactions, a broad kinase screen is of the highest priority.

Panel NameVendorNumber of KinasesAssay TechnologyKey Features
scanMAX [5]Eurofins Discovery468KINOMEscan® (Competition Binding Assay)Covers over 80% of the human protein kinome, providing a comprehensive overview.[5]
KinaseProfiler™ [6]Eurofins DiscoveryCustomRadiometric, Luminescence, HTRFActivity-based assays, can be customized to specific kinase families.[6]
scanEDGE [7]Eurofins Discovery97KINOMEscan® (Competition Binding Assay)An economical option that covers a diverse representation of the kinome.[7]
Kinase Panel Screening [8]Reaction Biology>700Radiometric (HotSpot™)The largest commercially available panel, offering near-complete kinome coverage.[8]

Recommendation: For a first-pass, comprehensive screen, the Eurofins scanMAX panel is highly recommended due to its extensive coverage of the kinome using a robust binding assay technology.[5]

General Safety and Secondary Pharmacology Panels

These panels typically include a diverse range of targets known to be implicated in adverse drug reactions.

Panel NameVendorNumber of TargetsTarget Classes Included
SafetyScreen44™ [9]Eurofins Discovery44GPCRs, Ion Channels, Transporters, Enzymes
CiPA Panel [10]Charles River6Cardiac Ion Channels (hERG, NaV1.5, CaV1.2, etc.)
General Panel [11]ICE BioscienceCustomGPCRs, Ion Channels, Kinases, etc.

Recommendation: The Eurofins SafetyScreen44™ panel provides an excellent starting point for identifying major liabilities across key target families.[9] If early cardiovascular safety is a primary concern, a dedicated CiPA panel should also be considered.[10]

Focused Target Family Panels

If Tier 1 screening reveals hits in specific families, or if there are strong a priori hypotheses, more focused panels can be employed.

Target FamilyRecommended Panel/ServiceVendorKey Features
GPCRs GPCR Radioligand BindingEurofins Discovery, Creative BiogeneGold-standard method for determining affinity at a wide range of GPCR targets.[1][2]
Ion Channels Ion Channel Selectivity ProfilingCharles River, Creative BiogeneFunctional assays using automated patch-clamp electrophysiology.[10][12]
Nuclear Receptors Nuclear Receptor ProfilingINDIGO Biosciences, Eurofins DiscoveryCell-based reporter assays to assess agonist and antagonist activity.[13][14]

Experimental Protocols: A Guide to Best Practices

To ensure data quality and reproducibility, it is crucial to follow standardized and well-validated experimental protocols. Below are representative protocols for two key assay types.

Protocol: LanthaScreen® Eu Kinase Binding Assay (TR-FRET)

This protocol is representative of a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for kinase inhibitor screening.[15][16]

Objective: To determine the inhibitory potency (IC50) of a test compound against a specific kinase by measuring the displacement of a fluorescent tracer from the kinase's ATP-binding site.

Materials:

  • Kinase of interest (e.g., Src, tagged with His or GST)

  • LanthaScreen® Eu-labeled anti-tag antibody (e.g., Eu-anti-GST)

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test Compound (serially diluted in DMSO)

  • Control Inhibitor (e.g., Staurosporine)

  • 1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Dispense 1 µL of each dilution into the assay plate. For control wells, add 1 µL of DMSO (0% inhibition) or 1 µL of a high concentration of control inhibitor (100% inhibition).

  • Kinase/Antibody Mix Preparation: Prepare a 2X solution of the kinase and the Eu-labeled antibody in 1X Kinase Buffer. The final concentrations will need to be optimized for each kinase, but typical final concentrations are 2-5 nM for the kinase and 2 nM for the antibody.

  • Tracer Preparation: Prepare a 2X solution of the kinase tracer in 1X Kinase Buffer. The optimal tracer concentration is typically at or near its Kd for the target kinase.

  • Assay Assembly:

    • To each well of the assay plate, add 10 µL of the 2X Kinase/Antibody mix.

    • Add 10 µL of the 2X Tracer solution to all wells.

    • The final reaction volume will be 20 µL.

  • Incubation: Cover the plate to prevent evaporation and incubate at room temperature for 60 minutes, protected from light.

  • Plate Reading: Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm) for each well.

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Radioligand Binding Assay (Filtration Format)

This protocol is a gold-standard method for determining the affinity (Ki) of a compound for a GPCR.[2][17][18]

Objective: To determine the binding affinity of a test compound for a specific GPCR by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the GPCR of interest

  • Radioligand (e.g., [3H]-Dopamine for the D2 receptor)

  • Test Compound (serially diluted)

  • Non-specific binding control (a high concentration of a known, unlabeled ligand)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well glass fiber filter plates (presoaked in a blocking agent like polyethyleneimine)

  • Scintillation fluid

  • Microplate scintillation counter (e.g., MicroBeta)

Procedure:

  • Reagent Preparation:

    • Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold Assay Buffer.

    • Prepare a 2X working solution of the radioligand in Assay Buffer (typically at its Kd concentration).

    • Prepare serial dilutions of the test compound at 4X the final desired concentration.

  • Assay Plating (Final volume 200 µL):

    • Add 50 µL of Assay Buffer to the "Total Binding" wells.

    • Add 50 µL of the non-specific binding control to the "Non-specific Binding" (NSB) wells.

    • Add 50 µL of the serially diluted test compound to the "Competition" wells.

    • Add 100 µL of the diluted cell membranes to all wells.

    • Initiate the binding reaction by adding 50 µL of the 2X radioligand solution to all wells.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filter plate. Wash the filters multiple times (e.g., 3x) with ice-cold Assay Buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding versus the log of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the inhibitor binding constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Conclusion: Towards a Comprehensive Selectivity Profile

A thorough understanding of a compound's cross-reactivity profile is not a barrier to development but a critical tool for navigating it successfully. By employing a rational, tiered screening strategy grounded in the structural characteristics of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate, researchers can efficiently identify potential off-target interactions. The strategic use of broad screening panels followed by quantitative dose-response and functional assays, leveraging the well-established platforms offered by expert CROs, will generate a comprehensive selectivity profile. This data-driven approach enables informed decision-making, facilitates the design of safer medicines, and ultimately increases the probability of translating a promising molecule into a successful therapeutic.

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Assessing the Novelty of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate's Mechanism: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Thienoisothiazole Scaffold

In the landscape of modern drug discovery, the quest for novel molecular entities with unique mechanisms of action is paramount. Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate, a heterocyclic compound featuring a fused thieno[2,3-c]isothiazole core, represents a promising scaffold for therapeutic innovation. While the specific biological activities of this molecule remain largely uncharted, the broader families of thieno-thiazole and isothiazole derivatives have demonstrated significant potential as kinase inhibitors and anti-inflammatory agents.[1][2][3][4][5][6] This guide provides a comprehensive framework for researchers to systematically investigate the mechanism of action of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate and critically assess its novelty in comparison to existing therapeutic alternatives.

The thieno[2,3-c]isothiazole core combines the structural features of thiophene and isothiazole, both of which are prevalent in numerous biologically active compounds. Thiazole derivatives, for instance, are integral components of several approved anti-cancer drugs that function as kinase inhibitors.[7][8] This structural precedent strongly suggests that Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate may exert its biological effects through the modulation of kinase signaling pathways or inflammatory cascades. Establishing the precise molecular targets and downstream effects is the first step in unlocking its therapeutic potential and defining its unique contribution to the field.

This document will guide you through a logical progression of experimental workflows, from initial broad-based screening to in-depth mechanistic studies. By following these protocols and comparing the resulting data with the established knowledge base for related compounds, researchers can effectively determine the novelty of this compound's mechanism and build a robust data package for further development.

Part 1: Foundational Mechanistic Exploration - Is it a Kinase Inhibitor or an Anti-inflammatory Agent?

Given the known activities of related heterocyclic systems, the initial investigation should focus on two primary areas: kinase inhibition and anti-inflammatory effects. The following experimental plan outlines a systematic approach to probe these potential mechanisms.

Broad-Spectrum Kinase Profiling

The first crucial step is to determine if Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate exhibits inhibitory activity against a panel of human kinases. This provides a broad overview of its potential targets and selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Compound Preparation: Prepare a stock solution of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate in DMSO. Generate a series of dilutions to determine the IC50 value.

  • Kinase Panel Selection: Utilize a commercially available kinase panel (e.g., Eurofins KinaseProfiler™, Promega Kinase-Glo®) that covers a diverse range of kinase families (e.g., tyrosine kinases, serine/threonine kinases).

  • Assay Performance: Conduct the kinase inhibition assays according to the manufacturer's protocol. Typically, this involves incubating the compound with the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Data Analysis: Measure the kinase activity (e.g., via phosphorylation of the substrate) and calculate the percentage of inhibition for each kinase at various compound concentrations. Determine the IC50 values for any kinases that show significant inhibition.

Data Interpretation and Next Steps:

  • No significant inhibition: If the compound does not show significant activity against any of the kinases in the panel, it is less likely to be a direct kinase inhibitor. The focus should then shift more heavily towards investigating its anti-inflammatory properties.

  • Specific inhibition: If the compound inhibits a specific kinase or a small subset of kinases, this provides a strong lead for its mechanism of action. Subsequent experiments should focus on validating these targets and elucidating the downstream signaling pathways.

  • Broad-spectrum inhibition: Inhibition of multiple kinases may suggest a less selective mode of action, which could be beneficial in certain therapeutic contexts (e.g., oncology) but may also raise concerns about off-target effects.

Assessing Anti-inflammatory Activity

Concurrently with kinase profiling, it is essential to evaluate the compound's potential to modulate inflammatory responses in a cellular context.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release Assay in Macrophages

  • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) under standard conditions.

  • Cell Treatment: Seed the cells in a multi-well plate and pre-treat with varying concentrations of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate for a defined period (e.g., 1 hour).

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine Measurement: After an appropriate incubation time (e.g., 24 hours), collect the cell culture supernatant. Measure the levels of key pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

  • Data Analysis: Determine the effect of the compound on cytokine production and calculate the IC50 for the inhibition of each cytokine.

Data Interpretation and Next Steps:

  • Inhibition of cytokine release: A dose-dependent reduction in pro-inflammatory cytokine levels suggests that the compound has anti-inflammatory properties.

  • No effect on cytokine release: If the compound does not modulate cytokine production, it is less likely to have a primary anti-inflammatory mechanism of action.

The following flowchart illustrates the initial decision-making process based on the outcomes of these foundational experiments:

Caption: Initial experimental workflow for mechanistic assessment.

Part 2: In-Depth Mechanistic Validation and Novelty Assessment

Based on the initial findings, the subsequent research should delve deeper into the specific molecular mechanisms. This section provides a comparative framework for assessing the novelty of the compound's mechanism against known alternatives.

Scenario A: The Compound is a Kinase Inhibitor

If the initial screening identifies specific kinase targets, the next steps are to validate these findings and compare the compound's profile to existing inhibitors of the same kinases.

Comparative Analysis Framework:

FeatureEthyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylateKnown Kinase Inhibitor 1 (e.g., Sorafenib)Known Kinase Inhibitor 2 (e.g., Dasatinib)
Primary Target(s) To be determinedVEGFR, PDGFR, RAF kinasesMulti-BCR-ABL and Src family kinase inhibitor
IC50 Values To be determinedVaries by kinaseVaries by kinase
Selectivity Profile To be determinedMulti-kinase inhibitorMulti-kinase inhibitor
Binding Mode To be determined (via crystallography or modeling)Type II inhibitorType I inhibitor
Downstream Signaling Effects To be determined (e.g., Western blot for phosphorylated substrates)Inhibition of proliferation, angiogenesisInhibition of proliferation, survival
Cellular Potency (e.g., anti-proliferative IC50) To be determinedNanomolar range in various cancer cell linesNanomolar range in relevant cancer cell lines

Experimental Protocols for Validation:

  • Target Validation with Cellular Thermal Shift Assay (CETSA): This method confirms direct binding of the compound to the target kinase in a cellular environment.

  • Western Blot Analysis: Assess the phosphorylation status of the direct downstream substrates of the target kinase in cells treated with the compound. A reduction in phosphorylation confirms target engagement and functional inhibition.

  • X-ray Crystallography or Molecular Modeling: Determine the binding mode of the compound to the kinase active site. This is crucial for understanding the structural basis of its activity and for future lead optimization. A novel binding mode would be a significant indicator of novelty.

  • Anti-proliferative Assays: Evaluate the compound's ability to inhibit the growth of cancer cell lines that are known to be dependent on the identified target kinase.

The following diagram illustrates a potential signaling pathway to investigate if the compound targets a receptor tyrosine kinase like EGFR:

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Compound Ethyl 4-Amino-3-methylthieno [2,3-c]isothiazole-5-carboxylate Compound->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Hypothetical kinase inhibition signaling pathway.

Scenario B: The Compound Possesses Anti-inflammatory Activity

If the initial data points towards an anti-inflammatory mechanism, the investigation should focus on identifying the specific inflammatory pathway being modulated.

Comparative Analysis Framework:

FeatureEthyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylateKnown Anti-inflammatory Drug 1 (e.g., Dexamethasone)Known Anti-inflammatory Drug 2 (e.g., Ibuprofen)
Primary Target(s) To be determinedGlucocorticoid ReceptorCOX-1 and COX-2
Effect on Inflammatory Mediators To be determinedInhibition of pro-inflammatory cytokine transcriptionInhibition of prostaglandin synthesis
Key Signaling Pathway Modulated To be determined (e.g., NF-κB, MAPKs)NF-κB and AP-1 inhibitionCyclooxygenase pathway
In Vivo Efficacy To be determined (e.g., in a mouse model of inflammation)Potent anti-inflammatory effectsAnalgesic and anti-inflammatory effects

Experimental Protocols for Elucidation:

  • NF-κB and MAPK Pathway Analysis: Use Western blotting to examine the phosphorylation status of key proteins in the NF-κB (e.g., IκBα, p65) and MAPK (e.g., p38, JNK, ERK) signaling pathways in LPS-stimulated macrophages treated with the compound.

  • Reporter Gene Assays: Employ luciferase reporter assays to directly measure the transcriptional activity of NF-κB and other inflammation-related transcription factors.

  • Enzyme Inhibition Assays: If a specific enzyme is suspected (e.g., COX-2, a phosphodiesterase), perform in vitro enzyme inhibition assays to confirm direct activity.

  • In Vivo Models of Inflammation: Evaluate the compound's efficacy in a relevant animal model, such as the carrageenan-induced paw edema model in rats, to confirm its anti-inflammatory effects in a physiological context.[9]

The following diagram illustrates the potential modulation of the NF-κB signaling pathway:

Inflammation_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 Toll-like Receptor 4 (TLR4) MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 Compound Ethyl 4-Amino-3-methylthieno [2,3-c]isothiazole-5-carboxylate IKK IKK Complex Compound->IKK Inhibits? MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB->Transcription

Caption: Potential modulation of the NF-κB signaling pathway.

Conclusion: Charting a Path Forward

By systematically applying the experimental strategies outlined in this guide, researchers can effectively elucidate the mechanism of action of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate. The novelty of its mechanism can then be rigorously assessed by comparing its molecular target, selectivity profile, and cellular effects to those of established drugs and research compounds. A truly novel mechanism would be characterized by:

  • A unique primary molecular target.

  • A distinct selectivity profile against a panel of related targets.

  • A novel binding mode to its target.

  • Modulation of a signaling pathway in a manner not previously described for this class of compounds.

The discovery of a novel mechanism of action for Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate would represent a significant advancement in the field and open up new avenues for the development of next-generation therapeutics.

References

  • Othman, I. M., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(1), 561–577. [Link]

  • Othman, I. M., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors.
  • Othman, I. M., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors.
  • Gidynska, T., et al. (1973). New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide. Archivum Immunologiae et Therapiae Experimentalis, 21(6), 915-23. [Link]

  • Alam, M. A., et al. (2022). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. [Link]

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  • Deb, P. K., et al. (2013). Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. Medicinal Chemistry Research, 22(10), 4879-4888. [Link]

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  • Al-Ostoot, F. H., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-25. [Link]

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  • El-Sayed, N. N. E., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. Archiv der Pharmazie, 347(6), 411-21. [Link]

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in vivo efficacy of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate vs in vitro results

Author: BenchChem Technical Support Team. Date: February 2026

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Novel Kinase Inhibitors

A Case Study Framework using Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic candidate from a laboratory curiosity to a potential clinical asset is fraught with challenges. A critical, and often precarious, step in this journey is the translation of promising results from controlled in vitro environments to the complex biological systems of in vivo models. Discrepancies between these two stages are a primary cause of late-stage failures in drug development.

This guide provides a comprehensive comparison of in vitro and in vivo evaluation for novel kinase inhibitors, using the thienoisothiazole scaffold, exemplified by Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate , as a conceptual framework. While specific public data on this particular compound is limited, its structural class represents a promising area in kinase inhibitor research. This guide will, therefore, use this compound as a representative to explain the causality behind experimental choices, establish self-validating protocols, and offer field-proven insights into navigating the complex in vitro-in vivo landscape.

The In Vitro Evaluation Cascade: From Target Hit to Cellular Activity

The initial evaluation of a potential kinase inhibitor like Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate begins with a tiered in vitro screening process. The goal is to establish not just potency, but also selectivity and a clear mechanism of action in a cellular context.

Biochemical Assays: Assessing Direct Target Engagement

The first step is to determine if the compound can directly interact with and inhibit the purified kinase enzyme. This is typically quantified by the half-maximal inhibitory concentration (IC50).

  • Rationale: Biochemical assays provide a "clean" assessment of a compound's potency against its intended target without the complexities of cellular membranes, off-target interactions, or metabolism. A low nanomolar IC50 is often the initial benchmark for a promising hit.

Protocol: In Vitro Kinase Inhibition Assay (Example: LanthaScreen™ Eu Kinase Binding Assay)

  • Reagents: Kinase, fluorescently labeled ATP tracer, europium-labeled anti-tag antibody.

  • Procedure:

    • Prepare a serial dilution of the test compound (e.g., Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate) in DMSO.

    • In a 384-well plate, add the kinase, tracer, and antibody.

    • Add the diluted compound to the wells.

    • Incubate at room temperature for 1 hour.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Data Analysis: The FRET signal is inversely proportional to the amount of tracer displaced by the compound. The IC50 is calculated by fitting the dose-response curve using non-linear regression.

Cellular Assays: Confirming Target Inhibition in a Biological Context

A potent biochemical inhibitor may not be effective in a living cell. Cellular assays are crucial to confirm that the compound can cross the cell membrane and inhibit the target kinase in its native environment.

  • Rationale: This step assesses cell permeability and the compound's ability to compete with high intracellular ATP concentrations. A significant rightward shift in potency from the biochemical IC50 to the cellular EC50 (effective concentration) is common and informative.

Protocol: Cellular Target Phosphorylation Assay (Western Blot)

  • Cell Culture: Plate a relevant cancer cell line (e.g., one known to be driven by the target kinase) and allow cells to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compound for a specified time (e.g., 2 hours).

  • Lysis: Lyse the cells to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. The intensity of the phosphorylated substrate band should decrease with increasing compound concentration.

Cell Viability Assays: Measuring Anti-Proliferative Effects

The ultimate goal of many kinase inhibitors in oncology is to stop cancer cell growth. Cell viability assays measure the compound's ability to induce cell death or inhibit proliferation.

  • Rationale: This assay provides a functional readout of the compound's overall effect on the cancer cell. The resulting GI50 (concentration for 50% growth inhibition) is a key metric for preclinical evaluation.

Illustrative In Vitro Data Summary

The following table presents hypothetical, yet realistic, in vitro data for a promising kinase inhibitor from the thienoisothiazole class.

Assay Type Metric Result Interpretation
Biochemical Kinase AssayIC50 vs. Target Kinase X15 nMHigh potency against the isolated enzyme.
Kinase Selectivity PanelIC50 vs. Off-Target Kinase Y> 10,000 nMHighly selective for the intended target.
Cellular Phosphorylation AssayEC50 in Cell Line A150 nMGood cell permeability and activity in a cellular context.
Cell Viability AssayGI50 in Cell Line A250 nMPotent anti-proliferative effect on a target-relevant cell line.

Diagram: The In Vitro Evaluation Workflow

G cluster_0 In Vitro Evaluation Cascade biochem Biochemical Assay (IC50 vs. Target Kinase) selectivity Kinase Selectivity Panel (Assess Off-Target Activity) biochem->selectivity Is it selective? cellular Cellular Assay (EC50 vs. Target Phosphorylation) selectivity->cellular Does it work in cells? viability Cell Viability Assay (GI50 vs. Cancer Cell Lines) cellular->viability Does it kill cancer cells?

Caption: A typical workflow for the in vitro evaluation of a novel kinase inhibitor.

The In Vivo Assessment: From Animal Models to Efficacy Readouts

Positive in vitro data is the ticket to the next, more complex and resource-intensive stage: in vivo testing. This phase aims to understand how the compound behaves in a whole organism, addressing pharmacokinetics (PK), pharmacodynamics (PD), and ultimately, therapeutic efficacy.

Pharmacokinetic (PK) Studies: What the Body Does to the Drug

A compound is useless if it cannot reach its target in sufficient concentrations. PK studies are essential to determine a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Rationale: Poor PK properties, such as low oral bioavailability or rapid clearance, are common reasons for the failure of compounds with excellent in vitro potency. These studies inform the dosing regimen (dose and schedule) for subsequent efficacy studies.

Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Use healthy mice (e.g., C57BL/6).

  • Dosing: Administer the test compound via intravenous (IV) and oral (PO) routes in separate cohorts of animals.

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Sample Processing: Process blood to plasma and store frozen.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and oral bioavailability (%F).

Pharmacodynamic (PD) and Efficacy Studies: What the Drug Does to the Body

These studies are often combined and represent the ultimate test of a compound's preclinical potential. They answer two critical questions: does the drug engage its target in the tumor, and does this engagement lead to a therapeutic effect?

  • Rationale: PD studies provide direct evidence of target engagement in vivo, linking the drug's concentration to its biological effect. Efficacy studies, typically using tumor xenograft models, are the gold standard for assessing anti-cancer activity before human trials.

Protocol: Mouse Xenograft Efficacy Study

  • Cell Implantation: Subcutaneously implant human cancer cells (the same line used in in vitro viability assays) into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into vehicle control and treatment groups.

  • Dosing: Administer the test compound according to the dosing regimen determined by PK studies.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the animals and collect tumors for PD analysis (e.g., Western blot for target phosphorylation).

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) as the primary efficacy endpoint.

Diagram: The In Vivo Experimental Workflow

G cluster_1 In Vivo Assessment Workflow pk_study Pharmacokinetic (PK) Study (Determine Dosing Regimen) xenograft Xenograft Model Establishment (Implant Tumor Cells) pk_study->xenograft Informed Dosing dosing Dosing & Monitoring (Administer Compound, Measure Tumors) xenograft->dosing endpoint Endpoint Analysis (Tumor Growth Inhibition & PD) dosing->endpoint

Caption: A streamlined workflow for in vivo assessment of a novel anti-cancer agent.

The In Vitro-In Vivo Bridge: Analyzing the Correlation

The critical question is: how well do the in vitro results predict in vivo efficacy? The relationship is rarely linear. A compound with a 15 nM in vitro IC50 will not be effective in vivo if it is not absorbed orally or is metabolized into an inactive form within minutes.

Illustrative In Vitro vs. In Vivo Data Comparison

Parameter In Vitro Result In Vivo Result Analysis & Interpretation
Potency GI50 = 250 nMTGI = 60% at 50 mg/kg, dailyA solid, but not outstanding, in vivo efficacy.
PK/PD Cellular EC50 = 150 nMTrough plasma concentration at 50 mg/kg is 200 nMThe drug concentration in the body remains above the cellular effective concentration, suggesting good target coverage.
Bioavailability N/AOral Bioavailability (%F) = 20%Moderate bioavailability; formulation improvements may be needed.
Metabolism N/ARapidly cleared (t1/2 = 2 hours)The short half-life necessitates frequent dosing to maintain target coverage.

Key Factors Influencing In Vitro-In Vivo Correlation:

  • ADME Properties: As highlighted, poor absorption, rapid metabolism, or extensive distribution into non-target tissues can severely limit in vivo efficacy.

  • Off-Target Effects: A compound may have unforeseen toxicities in vivo that limit the achievable dose to sub-therapeutic levels.

  • The Tumor Microenvironment: In vivo, tumors are complex organs with their own vasculature, stromal cells, and immune components, all of which can influence drug response in ways not captured by a 2D cell culture monolayer.

  • The PK/PD Relationship: Efficacy is driven not by the dose, but by maintaining a free drug concentration at the tumor site that is sufficient to inhibit the target over time. This relationship is a cornerstone of translational science.[1][2][3]

Diagram: Factors Governing In Vitro to In Vivo Translation

G invitro In Vitro Potency (IC50, EC50) adme ADME Properties (Bioavailability, Metabolism) invitro->adme pkpd PK/PD Relationship (Target Coverage) invitro->pkpd invivo In Vivo Efficacy (Tumor Growth Inhibition) adme->invivo pkpd->invivo toxicity Off-Target Toxicity toxicity->invivo tme Tumor Microenvironment tme->invivo

Caption: Key factors that can create a disconnect between in vitro potency and in vivo efficacy.

Conclusion and Future Directions

The successful translation of a kinase inhibitor from an in vitro hit to an in vivo lead requires a multi-faceted, iterative approach. While a potent and selective compound like Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate is an excellent starting point, this guide illustrates that in vitro potency is only one piece of a much larger puzzle.

For researchers in the field, the key takeaways are:

  • Integrate ADME Early: Conduct early in vitro ADME and PK screening to deprioritize compounds with fatal flaws before committing to expensive in vivo studies.

  • Prioritize the PK/PD Relationship: Understanding and optimizing for target coverage in the tumor is more important than simply achieving high potency in a biochemical assay.

  • Embrace Complexity: As the field advances, utilizing more complex in vitro models, such as 3D spheroids or organoids, may offer a better bridge to the in vivo environment.

The thienoisothiazole scaffold and its derivatives remain an area of active investigation. Future research should focus not only on enhancing potency but also on engineering molecules with favorable drug-like properties to maximize the probability of successful in vitro-in vivo translation.

References

  • Flaherty, K. T., Lorusso, P. M., Demichele, A., Abramson, V. G., Courtright, J., Beeram, M., ... & O'Dwyer, P. J. (2012). Phase I, dose-escalation trial of the oral ALK inhibitor LDK378 in patients with advanced solid tumors. Journal of Clinical Oncology, 30(15_suppl), 3003-3003. [Link]

  • Lin, S. F., Lin, J. D., Hsueh, C., Chou, T. C., & Yeh, C. N. (2016). A novel, orally available, selective ROCK2 inhibitor, in advanced solid tumors: a first-in-human study. Journal of Clinical Oncology, 34(15_suppl), 2577-2577. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2763729, Ethyl 4-amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate. [Link]

  • Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Das, J. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658-6661. [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422-439. [Link]

  • Kettle, J. G., Anjum, R., Archer, J., Baker, A., Brough, P., Buck, I., ... & Jones, R. D. (2014). Discovery of N-((S)-1-(3-fluorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)propyl)-5-(5-methyl-1H-pyrazol-3-ylamino)pyrazine-2-carboxamide (AZD3229), a potent and selective inhibitor of the receptor tyrosine kinase EphB4. Journal of medicinal chemistry, 57(13), 5691-5705. [Link]

  • Syngene International Ltd. In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. [Link]

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Safety Operating Guide

A Guide to the Proper Disposal of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist's Note: The proper handling and disposal of novel or specialized research chemicals are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate, a heterocyclic compound whose specific toxicological and environmental properties are not extensively documented. In the absence of a dedicated Safety Data Sheet (SDS), this procedure is built upon the precautionary principle . We will infer potential hazards from structurally related compounds and adhere to the most stringent disposal practices applicable. The overriding principle is that any chemical with unknown hazards must be treated as hazardous waste.[1]

Potential Hazard Profile: An Evidence-Based Assessment

  • Aminothiazole Analogs (e.g., Ethyl 2-aminothiazole-4-carboxylate): Safety data for these compounds consistently indicate risks of skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2][3][4] Some analogs are also classified as harmful if swallowed (H302).[4][5]

  • Isothiazolinone Analogs (e.g., 5-Chloro-2-methyl-4-isothiazolin-3-one): This class of heterocyclic compounds, while different, contains the isothiazole core and is known for more severe hazards. These include potential for severe skin burns and eye damage (H314), allergic skin reactions (H317), and high toxicity to aquatic life (H410).[6]

  • Sulfur-Nitrogen Heterocycles: This broad class of compounds is known for diverse biological activity and can present significant environmental hazards.[7][8] Their metabolism can produce various fragments, and they are often considered environmental pollutants.[7][9]

Table 1: Postulated Hazard Classification
Hazard ClassGHS Hazard Statement CodePostulated Hazard DescriptionRationale based on Structural Analogs
Acute Toxicity, OralH302Harmful if swallowedBased on aminothiazole analogs.[4][10]
Skin Corrosion/IrritationH315Causes skin irritationBased on aminothiazole analogs.[2][3]
Serious Eye Damage/IrritationH319Causes serious eye irritationBased on aminothiazole analogs.[2][3][10]
Skin SensitizationH317May cause an allergic skin reactionPrecautionary, based on isothiazolinone analogs.[6]
Specific Target Organ ToxicityH335May cause respiratory irritationBased on aminothiazole analogs.[4]
Hazardous to the Aquatic EnvironmentH410Very toxic to aquatic life with long lasting effectsPrecautionary, based on isothiazolinone analogs.[6]

Core Disposal Principles: A Framework for Safety

The disposal of a research chemical with an incomplete hazard profile must be guided by a conservative framework that prioritizes safety and compliance.

  • Never Dispose Down the Drain: Due to the potential for aquatic toxicity and the unknown environmental fate of this compound, sewer disposal is strictly prohibited.[5][11]

  • No Trash Disposal: Solid forms of this chemical or materials contaminated with it must not be disposed of in regular laboratory or municipal trash.

  • Treat All Waste as Hazardous: All materials, including the primary container, contaminated personal protective equipment (PPE), and cleanup materials from spills, must be collected and disposed of as hazardous chemical waste.[12]

  • Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on hazardous waste disposal.[13] Always follow their specific procedures for waste pickup and documentation.

Experimental Workflow & Disposal Decision Process

The following diagram illustrates the essential decision-making workflow for handling and disposing of a chemical with limited safety data.

G Disposal Workflow for Chemicals with Limited Safety Data cluster_prep Preparation & Handling cluster_disposal Waste Generation & Disposal start Obtain Novel Compound: Ethyl 4-Amino-3-methylthieno [2,3-c]isothiazole-5-carboxylate sds_check Is a specific SDS available? start->sds_check handle_unknown Apply Precautionary Principle: Treat as Hazardous sds_check->handle_unknown No ppe Don Comprehensive PPE: Gloves, Goggles, Face Shield, Lab Coat Work in Fume Hood sds_yes Follow specific SDS Section 13 for disposal. sds_check->sds_yes Yes handle_unknown->ppe waste_gen Generate Waste: (Expired Reagent, Contaminated Labware, Spill Debris, Used PPE) ppe->waste_gen container Collect in a designated, leak-proof, compatible Hazardous Waste Container waste_gen->container labeling Label Container: 'Hazardous Waste' Full Chemical Name Associated Hazards (Irritant, Toxic) container->labeling storage Store in a designated, secure area with secondary containment. Segregate from incompatibles. labeling->storage contact_ehs Request Waste Pickup from Institutional EHS Office storage->contact_ehs

Caption: Disposal decision workflow emphasizing the precautionary principle.

Step-by-Step Disposal Protocols

This section provides actionable, step-by-step instructions for the safe disposal of Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate.

Protocol 1: Personal Protective Equipment (PPE)

Before handling the chemical in any capacity, including preparation for disposal, the following PPE is mandatory:

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a suitable minimum. Change gloves immediately if they become contaminated.

  • Eye Protection: Chemical safety goggles are required at all times.

  • Face Protection: Due to the potential for severe eye irritation, a face shield worn over safety goggles is strongly recommended.[14]

  • Body Protection: A buttoned lab coat must be worn.

  • Work Area: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[14]

Protocol 2: Waste Collection and Containerization
  • Designate a Waste Container: Select a container that is in good condition, has a secure screw-top lid, and is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass bottle is typically appropriate.[15]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label from your institution's EHS department.[16] Fill it out completely:

    • Full Chemical Name: "Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate"

    • CAS Number (if known): N/A

    • Hazards: "Toxic, Irritant, Environmental Hazard"

  • Collect Waste:

    • Unused/Expired Chemical: Carefully transfer the solid chemical into the designated waste container inside a fume hood.

    • Contaminated Solids: Collect any contaminated items such as weigh boats, contaminated paper towels, and used PPE (gloves, etc.) in a separate, clearly labeled bag or container for solid hazardous waste.[12]

    • Contaminated Solutions: Pour liquid waste containing the compound directly into the designated liquid hazardous waste container.

  • Secure and Store: Keep the waste container securely closed at all times, except when adding waste.[1] Store it in a designated satellite accumulation area within the lab, inside secondary containment (such as a plastic tub) to prevent spills.[14]

Protocol 3: Spill Management
  • Alert Personnel: Immediately alert others in the laboratory.

  • Assess the Spill: For a small spill of solid material (<1 gram) within a fume hood, you may proceed with cleanup if you are properly trained and equipped. For larger spills or any spill outside of a fume hood, evacuate the area and contact your institution's EHS emergency line.

  • Cleanup of Small Spills:

    • Wearing your full PPE, gently cover the spill with an absorbent material from a chemical spill kit.

    • Avoid raising dust. If necessary, lightly moisten the absorbent with a non-reactive solvent (e.g., isopropanol) to minimize dust.

    • Carefully sweep the absorbed material into a dustpan and place it in the solid hazardous waste container.

    • Decontaminate the area with a suitable solvent, and place the cleaning materials into the solid hazardous waste container.

Protocol 4: Disposal of Empty Containers

The original product container is considered hazardous waste and must not be disposed of in regular trash or glass recycling.[11]

  • Rinsing (if permissible by EHS): Some institutions allow for triple-rinsing of empty containers.

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • Crucially, collect all rinsate as liquid hazardous waste. [11]

  • Defacing the Label: Completely obliterate or remove the original product label.[11]

  • Final Disposal: Dispose of the rinsed, defaced container as instructed by your EHS office, which may be as regular lab glass or still require hazardous waste pickup. If rinsing is not performed, the container must be disposed of as solid hazardous waste.

References

  • Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Xu, P., et al. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Trends in Microbiology, 14(9), 398-405. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. Retrieved from [Link]

  • Environmental Health and Safety, Purdue University. (n.d.). Unknown Chemicals. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Texas Woman's University. (n.d.). Standard Operating Procedure: Novel Chemicals with Unknown Hazards. Retrieved from [Link]

  • University of California, San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]

  • Georganics Ltd. (2011, February 11). SAFETY DATA SHEET: ETHYL 2-AMINOTHIAZOLE-4-CARBOXYLATE. Retrieved from [Link]

  • TSI Journals. (n.d.). Exploration of heterocyclic compounds from bio waste sugars: a Review. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • MDPI. (n.d.). Sulfur-Nitrogen Heterocycles. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • Unknown source. (n.d.). Standard Operating Procedure for Animal Work. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]

  • ILSI India. (n.d.). Basic Principles of Laboratory Safety and Waste management. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Special Issue: Sulfur-Nitrogen Heterocycles. Retrieved from [Link]

  • INCHEM. (n.d.). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. Retrieved from [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry, requires meticulous handling to ensure the safety of laboratory personnel. This guide provides an in-depth, procedural framework for the appropriate selection and use of Personal Protective Equipment (PPE), grounded in established safety principles and data from structurally analogous compounds.

Hazard Assessment and Risk Mitigation

Before handling Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate, a thorough risk assessment is paramount. This involves evaluating the scale of the experiment, the physical form of the chemical (solid or in solution), and the potential for aerosol generation. The primary routes of exposure to mitigate are inhalation, skin contact, and eye contact.

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard StatementClassificationSource
Causes skin irritationSkin Irrit. 2[1][2]
Causes serious eye irritationEye Irrit. 2[1][2]
May cause respiratory irritationSTOT SE 3[1][2]
Harmful if swallowedAcute Tox. 4[2][4]
Harmful in contact with skin-[4]
Harmful if inhaled-[4]

This data underscores the necessity for a multi-layered PPE approach to prevent exposure.

Core Personal Protective Equipment (PPE) Protocol

The following is a step-by-step guide to the selection and use of PPE for handling Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate.

Hand Protection: The First Line of Defense

Given the skin irritation potential, robust hand protection is non-negotiable.[1][2][3][4]

  • Glove Selection: Disposable nitrile gloves are a suitable initial choice, offering protection against a range of chemicals.[5] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times, if available for the chemical class.

  • Double Gloving: For enhanced protection, particularly when handling concentrated forms of the compound, wearing two pairs of nitrile gloves is recommended.[6]

  • Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation or punctures.[5] Gloves should be changed immediately if contamination is suspected or after a maximum of two hours of use.

Body Protection: Shielding Against Spills and Splashes

A laboratory coat is a fundamental component of laboratory safety, protecting the skin and personal clothing from contamination.

  • Material: A flame-resistant lab coat is recommended.[7] For tasks with a higher risk of splashes, a polyethylene-coated polypropylene gown offers superior resistance to chemical permeation.[6]

  • Fit and Use: The lab coat should be fully buttoned with the sleeves rolled down to provide maximum coverage.[5] Lab coats should never be worn outside of the laboratory to prevent the spread of contamination.

Eye and Face Protection: Guarding Against Ocular Exposure

The severe eye irritation potential of similar compounds necessitates stringent eye and face protection.[1][2][3]

  • Primary Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory at all times in the laboratory.[7]

  • Secondary Protection: When there is a significant risk of splashing or aerosol generation, a face shield must be worn in addition to chemical splash goggles.[5][7] It is crucial to remember that a face shield alone does not provide adequate eye protection.[7]

Respiratory Protection: Preventing Inhalation Hazards

Given that analogous compounds may cause respiratory irritation, appropriate respiratory protection is essential, especially when handling the solid powder or creating solutions.[1][2]

  • Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls, such as a certified chemical fume hood.[5]

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below permissible limits, or during procedures with a high likelihood of aerosolization, a respirator is required. A NIOSH-approved N95 dust mask or a respirator with appropriate cartridges for organic vapors should be used.[8] Proper fit testing and training are mandatory for all respirator users.[5]

Procedural Workflow for PPE: Donning and Doffing

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to prevent contamination) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if worn) Doff3->Doff4

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[3]

Disposal of Contaminated PPE and Chemical Waste

All disposable PPE that has been in contact with Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate should be considered hazardous waste.

  • PPE Disposal: Contaminated gloves, gowns, and other disposable items should be placed in a designated, sealed hazardous waste container.

  • Chemical Waste: All waste containing the chemical, including unused material and contaminated solutions, must be disposed of in accordance with local, state, and federal regulations.[3] Label all waste containers clearly.

Disposal_Plan cluster_waste_streams Waste Segregation cluster_disposal_pathway Disposal Pathway Solid_Waste Contaminated Solid PPE (Gloves, Gowns) Hazardous_Container Designated Hazardous Waste Container Solid_Waste->Hazardous_Container Liquid_Waste Unused Chemical & Contaminated Solutions Liquid_Waste->Hazardous_Container Regulatory_Compliance Disposal according to Institutional and Governmental Regulations Hazardous_Container->Regulatory_Compliance

By adhering to these rigorous PPE protocols and operational plans, researchers can handle Ethyl 4-Amino-3-methylthieno[2,3-c]isothiazole-5-carboxylate with a high degree of safety, ensuring both personal well-being and the integrity of their research.

References

  • PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate. National Center for Biotechnology Information. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]

  • Georganics. Ethyl 2-aminothiazole-4-carboxylate - High purity. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.